molecular formula C7H4N2O2 B118961 3-Nitrobenzonitrile CAS No. 619-24-9

3-Nitrobenzonitrile

Cat. No.: B118961
CAS No.: 619-24-9
M. Wt: 148.12 g/mol
InChI Key: RUSAWEHOGCWOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5382. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSAWEHOGCWOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060697
Record name Benzonitrile, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow powder with an almond-like odor; [Alfa Aesar MSDS]
Record name 3-Nitrobenzonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19781
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00217 [mmHg]
Record name 3-Nitrobenzonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19781
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

619-24-9
Record name 3-Nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Nitrobenzonitrile (CAS 619-24-9)

This document provides a comprehensive technical overview of this compound (CAS No. 619-24-9), a key chemical intermediate. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, reactivity, applications, and toxicological profile, compiled to support advanced research and development activities.

Core Properties of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with both a nitro group (-NO2) and a nitrile group (-C≡N) at the meta position.[1] It typically appears as a pale yellow or yellowish crystalline powder or needles with an almond-like odor.[2][3][4] This solid state at room temperature is consistent with its reported melting point.[5]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for designing experimental conditions, purification strategies, and safety protocols.

PropertyValueSource(s)
CAS Number 619-24-9[6][7]
Molecular Formula C₇H₄N₂O₂[6][8]
Molecular Weight 148.12 g/mol [6][8]
Appearance Yellowish crystalline powder or needles[2][4]
Melting Point 114-117 °C[2][9]
Boiling Point 292 °C (at 760 mmHg); 165 °C (at 21 mmHg)[4][6][10]
Density ~1.2 - 1.31 g/cm³[10][11]
Vapor Pressure 0.00217 mmHg[3][12]
Flash Point 109.9 °C[6]
Solubility Very soluble in ether; soluble in ethanol and acetone; sparingly soluble or insoluble in water.[1][4][5][13]
InChI Key RUSAWEHOGCWOPG-UHFFFAOYSA-N[9][14]
SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N[6][10]
Spectroscopic Data

Analytical characterization is crucial for structure confirmation and purity assessment. Key spectroscopic data for this compound are provided below.

Spectroscopic TechniqueKey Data Points / ObservationsSource(s)
¹H NMR Aromatic protons show distinct signals, with chemical shifts influenced by the strong deactivating nitro group.[13][15][13][15]
¹³C NMR Spectral data available in CDCl₃.[3][9][16]
GC-MS (EI) Major peaks observed at m/z 148 (M+), 102, 75, 51, 30.[4][17]
FT-IR Spectra available for KBr disc and nujol mull preparations.[4][9][16]
Raman Spectroscopy Raman spectrum has been recorded.[4][9][18]

Synthesis and Purification

This compound can be synthesized via several routes, primarily involving the modification of a substituted benzene ring. Common methods include the conversion of 3-nitrobenzaldehyde, the nitration of benzonitrile, or Sandmeyer-type reactions.

Synthesis from 3-Nitrobenzaldehyde

A high-yield synthesis involves the reaction of 3-nitrobenzaldehyde with ammonia and iodine in acetonitrile.[1][19] The reaction proceeds rapidly at room temperature.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation A 3-Nitrobenzaldehyde R Mix & Stir (Room Temp, 30-40 min) A->R B Iodine (I₂) B->R C Aqueous Ammonia (NH₃) C->R D Acetonitrile (Solvent) D->R W1 Quench with Na₂S₂O₃ (Removes excess I₂) R->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Dry with Na₂SO₄ W2->W3 W4 Evaporate Solvent W3->W4 P This compound (Final Product) W4->P

Caption: Workflow for Synthesis from 3-Nitrobenzaldehyde.
Purification

Crude this compound can be purified to a high degree using standard laboratory techniques.[6]

  • Recrystallization: This is a common method for purification.[6] Single crystals suitable for X-ray diffraction have been grown from a concentrated ethanol solution at -20 °C.[19]

  • Column Chromatography: This technique separates the product from impurities based on differential adsorption to a stationary phase.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Protocol: Synthesis from 3-Nitrobenzaldehyde

This protocol is adapted from a documented high-yield procedure.[1][19]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.

  • Reagent Addition: Add iodine (I₂) to the flask. The reaction system should turn reddish-brown.

  • Initiation: Add 0.8 mL of aqueous ammonia to the stirring solution. The reaction mixture will turn orange-red.

  • Reaction: Stir the mixture at room temperature for approximately 30-40 minutes. Monitor the reaction for completion using Thin-Layer Chromatography (TLC).[1]

  • Quenching: Upon completion, add a solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel, add pure water, and extract the product into ethyl acetate. Repeat the extraction process.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the final product, this compound.[1] The reported yield for this method is 99%.[1]

Protocol: Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and assess the purity of the synthesized compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetone, ethyl acetate).

  • GC Conditions:

    • Injector: Set to a temperature of ~250 °C.

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Source Temperature: ~230 °C.

  • Data Analysis: Analyze the resulting chromatogram for a single major peak. The mass spectrum of this peak should correspond to the known fragmentation pattern of this compound, with a prominent molecular ion peak (M+) at m/z 148 and characteristic fragments at m/z 102, 75, and 51.[4]

Reactivity, Metabolism, and Applications

Chemical Reactivity

The chemical behavior of this compound is dictated by its two functional groups.[5]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. The nitro group can be readily reduced to an amino group (-NH₂), providing a pathway to 3-aminobenzonitrile and other bifunctional molecules.[5][6]

  • Nitrile Group (-C≡N): This versatile group can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to an aminomethyl group (-CH₂NH₂).[5]

Metabolism

Studies of the in vitro metabolism of aromatic nitriles have shown varied pathways. Unlike its 4-nitro isomer, which is readily reduced to an amine metabolite, this compound's specific metabolic fate is less detailed in available literature.[10] Generally, nitriles can be metabolized to cyanide, which is a key mechanism of their toxicity.[20]

Applications

This compound is a valuable compound primarily used as a synthetic intermediate.[2][21]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[1][5][16]

  • Mass Spectrometry: It has a specialized application as an effective matrix for Matrix-Assisted Ionization Vacuum (MAIV), a novel ionization technique for mass spectrometry that does not require high voltage or a laser.[9][22]

Safety and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[13] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[23][24]

GHS Hazard Information
Hazard ClassGHS ClassificationSource(s)
Acute Toxicity, Oral H302: Harmful if swallowed[4][23]
Acute Toxicity, Dermal H312: Harmful in contact with skin[4][23]
Acute Toxicity, Inhalation H332: Harmful if inhaled[4][23]
Skin Irritation H315: Causes skin irritation[24]
Eye Irritation H319: Causes serious eye irritation[24]
Respiratory Irritation H335: May cause respiratory irritation[24]
Toxicological Mechanism

Exposure can lead to irritation of the skin, eyes, and respiratory tract.[20][24] The most significant systemic toxic effect is the induction of methemoglobinemia, leading to cyanosis.[3][4][12] This is a common effect for nitroaromatic compounds. Furthermore, like other nitriles, it may be metabolized to cyanide, which can inhibit cytochrome oxidase and impair cellular respiration, potentially leading to severe toxic effects.[20]

G cluster_exposure Exposure Route cluster_effects Toxicological Effects Ingestion Ingestion Abs Systemic Absorption Ingestion->Abs Inhalation Inhalation Inhalation->Abs Dermal Dermal Contact Dermal->Abs Metabolism Metabolism Abs->Metabolism Nitro Nitro Group Effect Abs->Nitro Cyanide Cyanide (CN⁻) Release Metabolism->Cyanide Nitrile Group MetHgb Methemoglobin (MetHb) Formation Nitro->MetHgb Nitroaromatic Compound Cytochrome Inhibition of Cytochrome Oxidase Cyanide->Cytochrome Cyanosis Cyanosis MetHgb->Cyanosis Respiration Impaired Cellular Respiration Cytochrome->Respiration

Caption: Potential Toxicological Mechanisms of this compound.
Handling and Storage

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[20][24] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust and prevent all personal contact.[13][24]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible substances like strong oxidizing agents and strong bases.[4][16][20] Store below +30°C.[2][16]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Nitrobenzonitrile (CAS No. 619-24-9), a key intermediate in organic synthesis. The document details its structural and physicochemical characteristics, spectroscopic data, and typical reactivity. Furthermore, it presents detailed experimental protocols for its synthesis and purification, aiming to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences.

Introduction

This compound is an aromatic organic compound featuring both a nitro (-NO₂) and a nitrile (-CN) functional group attached to a benzene ring at the meta position.[1] This substitution pattern confers unique reactivity to the molecule, making it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2] The strong electron-withdrawing nature of both the nitro and nitrile groups significantly influences the electronic properties of the aromatic ring, dictating its behavior in various chemical transformations.[1][2]

Physical and Chemical Properties

This compound typically appears as a pale yellow crystalline powder or needles.[2][3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₂[4]
Molecular Weight 148.12 g/mol [4]
CAS Number 619-24-9[4]
Appearance Yellowish crystalline powder or needles[3]
Melting Point 114-117 °C[4]
Boiling Point 165 °C at 21 mmHg; 258.1 °C at 760 mmHg[3][5]
Density 1.31 g/cm³[5]
Solubility Sparingly soluble in water; very soluble in ether, soluble in acetone and ethanol.[1][2][5]
Vapor Pressure 0.014 mmHg at 25°C[5]
Flash Point 109.9 °C[5]
LogP (Octanol/Water) 1.17 - 1.46[6][7]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data and ObservationsSource(s)
¹H NMR (CDCl₃)Aromatic protons typically appear in the range of 7.7-8.6 ppm.[1]
¹³C NMR Aromatic carbons and the nitrile carbon show characteristic shifts.[8]
Infrared (IR) Spectroscopy Characteristic peaks for C≡N stretch (~2230 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹), and C-H aromatic stretches.[8]
Mass Spectrometry (EI-MS) Molecular ion peak (M⁺) at m/z 148. Fragmentation often involves the loss of NO₂ (m/z 102) and subsequent loss of HCN.[8][9]

Experimental Protocols

Synthesis of this compound from 3-Nitrobenzaldehyde

This protocol describes the conversion of 3-nitrobenzaldehyde to this compound via an aldoxime intermediate followed by dehydration.

Step 1: Synthesis of 3-Nitrobenzaldoxime

  • Dissolution: In a 250 mL round-bottom flask, dissolve 15.1 g (0.1 mol) of 3-nitrobenzaldehyde in 100 mL of 95% ethanol with gentle warming and stirring.[10]

  • Hydroxylamine Solution Preparation: In a separate beaker, prepare a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 6.4 g (0.06 mol) of anhydrous sodium carbonate in 50 mL of water.[10]

  • Reaction: Slowly add the hydroxylamine solution to the stirred solution of 3-nitrobenzaldehyde at room temperature. The reaction mixture is typically stirred for 1-2 hours.[10]

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the crude 3-nitrobenzaldoxime by vacuum filtration and wash with cold water.[10]

  • Purification: The crude product can be recrystallized from an ethanol-water mixture to yield pure 3-nitrobenzaldoxime.[10]

Step 2: Dehydration of 3-Nitrobenzaldoxime to this compound

  • Reaction Setup: In a fume hood, to a solution of 16.6 g (0.1 mol) of 3-nitrobenzaldoxime in 100 mL of N,N-dimethylformamide (DMF), add 18.4 g (0.1 mol) of 2,4,6-trichlorotriazine (TCT).[11]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

  • Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-water. Extract the product with ethyl acetate (3 x 100 mL).[11]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[4][11]

Synthesis Workflow: 3-Nitrobenzaldehyde to this compound

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Dehydration Start 3-Nitrobenzaldehyde Reagents1 Hydroxylamine HCl, Sodium Carbonate, Ethanol/Water Reaction1 Stir at RT Start->Reaction1 Reagents1->Reaction1 Addition Isolation1 Precipitation in ice-water, Vacuum Filtration Reaction1->Isolation1 Intermediate Crude 3-Nitrobenzaldoxime Isolation1->Intermediate Purification1 Recrystallization (Ethanol/Water) Intermediate->Purification1 Pure_Intermediate Pure 3-Nitrobenzaldoxime Purification1->Pure_Intermediate Reagents2 TCT, DMF Reaction2 Stir at RT Pure_Intermediate->Reaction2 Workup Quench with water, Ethyl Acetate Extraction Reaction2->Workup Purification2 Recrystallization (Ethanol) or Column Chromatography Workup->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Workflow for the synthesis of this compound from 3-Nitrobenzaldehyde.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by its two electron-withdrawing functional groups.

  • Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form 3-nitrobenzoic acid or 3-nitrobenzamide, respectively. Reduction of the nitrile group, for instance with lithium aluminum hydride, yields 3-nitrobenzylamine.[2]

  • Nitro Group (-NO₂): The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position (relative to itself). More significantly, the nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents such as tin(II) chloride or catalytic hydrogenation. This transformation is a common step in the synthesis of more complex heterocyclic structures.[2]

  • Aromatic Ring: The electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than reactions involving the functional groups.

Key Chemical Transformations of this compound

Reactivity_Diagram cluster_nitrile_reactions Nitrile Group Reactions cluster_nitro_reactions Nitro Group Reactions This compound This compound 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid This compound->3-Nitrobenzoic_Acid Hydrolysis (acidic) 3-Nitrobenzamide 3-Nitrobenzamide This compound->3-Nitrobenzamide Hydrolysis (basic) 3-Nitrobenzylamine 3-Nitrobenzylamine This compound->3-Nitrobenzylamine Reduction (e.g., LiAlH4) 3-Aminobenzonitrile 3-Aminobenzonitrile This compound->3-Aminobenzonitrile Reduction (e.g., SnCl2, H2/Pd)

Caption: Key chemical transformations of the nitrile and nitro groups of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[12] All work should be conducted in a well-ventilated fume hood.[13] In case of accidental exposure, it is crucial to seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[14]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its dual functionality allows for a wide range of chemical transformations, making it a key starting material in various synthetic endeavors, particularly in the pharmaceutical and agrochemical industries. This guide provides essential data and detailed protocols to support the safe and effective use of this compound in a research and development setting.

References

An In-depth Technical Guide to 3-Nitrobenzonitrile (C₇H₄N₂O₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety protocols for 3-Nitrobenzonitrile. The information is intended for use by professionals in chemical research and drug development.

Molecular Structure and Formula

This compound is an aromatic compound with the chemical formula C₇H₄N₂O₂.[1][2][3] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at positions 1 and 3, respectively. The presence of the electron-withdrawing nitro and nitrile groups significantly influences the electronic properties and reactivity of the aromatic ring.[4][5]

The crystal structure of this compound has been elucidated by low-temperature single-crystal X-ray diffraction.[6][7][8] The compound crystallizes in the monoclinic space group P2₁.[6][7][8] A notable feature of its solid-state structure is that the nitro group is not coplanar with the benzene ring, exhibiting a slight tilt.[6][7][8] The angle between the benzene ring and the NO₂ plane is approximately 11.22°.[6][7][8] In the crystal packing, molecules are arranged in stacks along the shortest crystallographic axis due to aromatic π–π stacking, with an interplanar distance of about 3.3700 Å.[6][7]

Molecular structure of this compound.

Physicochemical and Spectroscopic Data

This compound is typically a pale yellow crystalline solid or powder with an almond-like odor.[1][2][5] It is soluble in organic solvents like ether and acetone but has low solubility in water.[5]

PropertyValueReference(s)
Molecular Formula C₇H₄N₂O₂[9][1][10]
Molecular Weight 148.12 g/mol [9][1]
Appearance Yellowish crystalline powder or needles[1][2][5]
Melting Point 114-117 °C[1][11][12]
Boiling Point 165 °C at 21 mmHg[1]
Density 0.33 g/cm³ at 20 °C[1][12]
Vapor Pressure 0.00217 mmHg[9]
Water Solubility 1.7 g/L at 25 °C
logP (Octanol/Water) 1.17[13]
CAS Number 619-24-9[9][1]
ParameterValueReference(s)
Crystal System Monoclinic[7]
Space Group P2₁[6][7]
C-N Bond (Nitro) 1.4697 (19) Å[7][8]
C-C Bond (Nitrile) 1.447 (2) Å[7][8]
C≡N Triple Bond 1.141 (2) Å[7][8]
N-O Distances (Nitro) 1.2258 (17) Å and 1.2262 (18) Å[7][8]
Benzene C-C Bonds 1.3851 (19) – 1.397 (2) Å[6][7]
π–π Stacking Distance 3.3700 (9) Å[6][7]
TechniqueData AvailableReference(s)
Mass Spectrometry Electron Ionization (EI) mass spectrum available.[14][15]
¹³C NMR Spectrum in CDCl₃ available.[14][16]
Infrared (IR) KBr disc and Nujol mull spectra available.[14][16]
Raman Spectroscopy Powder spectrum available.[14][16]
ESR Data for anion radical available.[14][16]

Experimental Protocols

Several methods for the synthesis of this compound have been reported, including the oxidation of benzonitrile and chlorination diazotization.[17] A common laboratory-scale synthesis involves the nitration of benzonitrile or the conversion from 3-nitrobenzaldehyde. Below is a representative protocol based on the reaction of 3-nitrobenzaldehyde with iodine and aqueous ammonia.

Materials and Equipment:

  • 3-nitrobenzaldehyde

  • Acetonitrile (solvent)

  • Iodine (I₂)

  • Aqueous ammonia (NH₃·H₂O)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Detailed Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.

  • Addition of Reagents: Add iodine (I₂) to the solution, which will turn reddish-brown.[3]

  • Reaction Initiation: Add 0.8 mL of aqueous ammonia to the stirring mixture at room temperature (20 °C). The reaction system will turn orange-red.[3]

  • Monitoring the Reaction: Continue adding aqueous ammonia while monitoring the reaction's completion using Thin-Layer Chromatography (TLC).[3] The entire reaction is typically complete within 40 minutes.

  • Quenching: Upon completion, add a solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any excess iodine.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add pure water and extract the product into ethyl acetate. Repeat the extraction process to maximize recovery.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[3] Filter off the drying agent and remove the ethyl acetate solvent using a rotary evaporator to yield the crude product.[3]

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) or by column chromatography to obtain a high-purity product.[17]

synthesis_workflow cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow start Dissolve 3-Nitrobenzaldehyde in Acetonitrile add_reagents Add Iodine (I₂) and Aqueous Ammonia start->add_reagents Step 1 react Stir at Room Temp (monitor via TLC) add_reagents->react Step 2 quench Quench with Sodium Thiosulfate react->quench Step 3 extract Extract with Ethyl Acetate quench->extract Step 4 dry Dry with Na₂SO₄ extract->dry Step 5 evaporate Solvent Removal (Rotary Evaporator) dry->evaporate Step 6 purify Purification (Recrystallization/ Chromatography) evaporate->purify Step 7

General workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its two functional groups.[5]

  • Nitrile Group (-C≡N): This group is versatile and can be hydrolyzed to form a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions.[5]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution. The nitro group can be readily reduced to an amino group (-NH₂), a crucial transformation for synthesizing various heterocyclic compounds and pharmaceutical intermediates.[5]

Due to this reactivity, this compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][2][5] It is also used as a matrix for matrix-assisted ionization vacuum (MAIV) mass spectrometry.[1][11]

The compound is stable under normal storage conditions but can react violently with strong oxidizing agents and bases.[18] Thermal decomposition can produce toxic gases, including hydrogen cyanide and nitrogen oxides.[18]

Safety and Handling

This compound is classified as hazardous and requires careful handling.[19][20]

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral 3 / 4H301: Toxic if swallowedH302: Harmful if swallowed[9]
Acute Toxicity, Dermal 4H312: Harmful in contact with skin[9]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled[9]
Skin Irritation 2H315: Causes skin irritation[19]
Eye Irritation 2AH319: Causes serious eye irritation[19]

Note: Classifications can vary slightly between suppliers.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a chemical fume hood with adequate ventilation to minimize dust generation and accumulation.[18][21]

  • Hand Protection: Wear impervious chemical-resistant gloves.[19]

  • Eye Protection: Use chemical safety goggles or a face shield.[19]

  • Skin and Body Protection: Wear impervious protective clothing and boots as required.[19]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.[19]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[19][21]

  • If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[19]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[19]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[19]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances like strong oxidizers and bases.[18][21]

References

The Solubility Profile of 3-Nitrobenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-nitrobenzonitrile in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Quantitative Solubility Data

The mole fraction solubility of this compound was determined in twelve different organic solvents across a temperature range of 278.15 K to 318.15 K.[1][2] The data, presented in Table 1, demonstrates that solubility generally increases with temperature.[1] Among the tested solvents, acetone exhibited the highest solvating power for this compound, while cyclohexane showed the lowest.[1] The general solubility trend was observed as: acetone > (acetonitrile, ethyl acetate) > toluene > acetic acid > methanol > ethanol > n-propanol > n-butanol > isopropanol > 2-methyl-1-propanol > cyclohexane.[1][2]

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetonen-Butanol2-Methyl-1-propanolAcetonitrileAcetic Acid*Ethyl AcetateCyclohexane**Toluene
278.150.01980.01650.01320.01010.09870.01150.00950.0765-0.0754-0.0432
283.150.02350.01980.01590.01220.11520.01390.01150.0898-0.08990.00310.0515
288.150.02780.02360.01900.01460.13380.01660.01380.1049-0.10650.00380.0611
293.150.03280.02800.02260.01740.15480.01980.01650.12210.03550.12560.00460.0721
298.150.03870.03310.02680.02070.17850.02350.01970.14160.04230.14750.00550.0848
303.150.04550.03900.03180.02460.20510.02790.02340.16370.05010.17260.00660.0994
308.150.05350.04580.03760.02920.23510.03310.02780.18870.05910.20130.00790.1161
313.150.06260.05370.04430.03450.26860.03910.03290.21690.06940.23410.00940.1352
318.150.07320.06290.05220.04080.30610.04610.03890.24860.08130.27140.01120.1568

*Due to the melting point of acetic acid, solubility was measured from 293.15 K.[1] **Due to the melting point of cyclohexane, solubility was measured from 283.15 K.[1]

Qualitative solubility information indicates that this compound is also very soluble in ether and sparingly soluble in water.[3][4]

Experimental Protocol: Isothermal Static Equilibrium Method

The quantitative solubility data presented in this guide was determined using the isothermal static equilibrium method.[1][5] This widely accepted technique provides reliable data for solid-liquid solubility.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in a sealed vessel.

  • Equilibration: The vessel is placed in a thermostatically controlled water bath to maintain a constant temperature. The mixture is continuously stirred for a sufficient duration to ensure that equilibrium is reached.

  • Phase Separation: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand, permitting the undissolved solid to settle.

  • Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to prevent any change in solubility due to temperature fluctuations.

  • Analysis: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Calculation: The mole fraction solubility is calculated from the determined concentration and the known masses of the solute and solvent.

  • Temperature Variation: The process is repeated at different temperatures to obtain a solubility profile as a function of temperature.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in processes such as crystallization, reaction, and formulation. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility and other practical considerations.

Solvent_Selection_Workflow start Define Process Requirements (e.g., Crystallization, Reaction) solubility_screen Consult Solubility Data (Table 1) start->solubility_screen high_sol High Solubility Required? solubility_screen->high_sol For Solubilization low_sol Low Solubility Required? solubility_screen->low_sol For Precipitation/ Crystallization high_sol->low_sol No select_high Select Solvents like Acetone, Acetonitrile, Ethyl Acetate high_sol->select_high Yes select_low Select Solvents like Cyclohexane, Alcohols low_sol->select_low Yes consider_params Consider Other Parameters: - Boiling Point - Toxicity - Cost - Compatibility low_sol->consider_params No select_high->consider_params select_low->consider_params lab_testing Perform Laboratory-Scale Testing and Optimization consider_params->lab_testing final_solvent Final Solvent Selection lab_testing->final_solvent

Caption: Solvent selection workflow for this compound applications.

This guide provides foundational data and methodologies to aid researchers and professionals in the effective use of this compound. For more complex systems, such as binary solvent mixtures, further investigation into preferential solvation may be required.[5] Always consult the relevant Safety Data Sheet (SDS) before handling this compound and the selected solvents.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the melting and boiling points of 3-Nitrobenzonitrile, targeted towards researchers, scientists, and professionals in drug development. It includes tabulated physical property data, detailed experimental protocols for property determination and chemical synthesis, and a logical workflow diagram.

Core Physicochemical Data

This compound is a solid at room temperature, typically appearing as a white to yellow crystalline powder or needles.[1][2][3] Its physical properties are crucial for its application in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes.[3]

Table 1: Melting and Boiling Point of this compound

ParameterValueConditions
Melting Point113–119 °CNot specified
Boiling Point165 °Cat 21 mmHg (21 torr)

Sources:[1][2][4][5][6][7]

Table 2: Additional Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₄N₂O₂
Molecular Weight148.12 g/mol
CAS Number619-24-9
AppearanceWhite to cream to yellow crystals, powder, or needles

Sources:[1][4][8]

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point is a critical parameter for verifying the purity of a crystalline solid like this compound.[3] The capillary method is a standard and widely used technique.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (around 95-100 °C for this compound).

  • Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range. A narrow melting range (e.g., 1-2 °C) is indicative of a high-purity sample.

Boiling Point Determination (General Protocol)

As this compound's boiling point is recorded under reduced pressure (165 °C at 21 mmHg), a vacuum distillation or a Thiele tube method adapted for vacuum would be appropriate. The Thiele tube method is suitable for small sample quantities.[9]

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube and a capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or heating mantle)

Procedure:

  • Sample Preparation: A small amount of this compound (a few milliliters) is placed in the small test tube. A capillary tube is placed inside, with its open end down.[9]

  • Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[9]

  • Heating: The assembly is clamped and lowered into the Thiele tube filled with mineral oil. The side arm of the Thiele tube is heated gently.[9]

  • Observation: As the temperature rises, trapped air will bubble out of the capillary tube. Heating is continued until a steady and rapid stream of bubbles emerges, indicating the vapor pressure of the sample has overcome the external pressure.[9]

  • Data Recording: The heat source is removed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. The atmospheric pressure should also be recorded.[9]

Synthesis of this compound from 3-Nitrobenzaldehyde

A common method for synthesizing nitriles is the one-pot reaction of an aldehyde with hydroxylamine hydrochloride, which forms an aldoxime that is subsequently dehydrated.[10]

Reagents:

  • 3-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride

  • Cesium carbonate

  • Palladium(II) acetate

  • Dimethyl sulfoxide (DMSO) and Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 100 mg of 3-nitrobenzaldehyde, 56 mg of hydroxylamine hydrochloride, and 259 mg of cesium carbonate in a solvent mixture of 1.5 mL of DMSO and 0.5 mL of water.[10]

  • Initial Reaction: Stir the mixture at 100°C for 7 hours.[10]

  • Catalysis: Add 8 mg of palladium(II) acetate to the reaction mixture and continue stirring at 100°C for an additional 12 hours.[10]

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[10]

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water.[10]

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate. The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.[10]

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.[10][11]

Logical Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound, providing a clear visual guide for the laboratory workflow.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Product Isolation cluster_purification Purification Reactants 3-Nitrobenzaldehyde Hydroxylamine HCl Cesium Carbonate Mix Combine Reactants & Solvents Reactants->Mix Solvent DMSO / Water Solvent->Mix Heat1 Heat at 100°C (7 hours) Mix->Heat1 Step 1 Add_Pd Add Pd(OAc)₂ Catalyst Heat1->Add_Pd Step 2 Heat2 Heat at 100°C (12 hours) Add_Pd->Heat2 Step 3 TLC Monitor with TLC Heat2->TLC In-process Control Cool Cool to RT & Add Water TLC->Cool Reaction Complete Extract Extract with Ethyl Acetate Cool->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude Crude Product Evaporate->Crude Purify Column Chromatography Crude->Purify Pure Pure this compound Purify->Pure

Caption: Workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Nitrobenzonitrile. It includes tabulated spectral data, detailed experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are characterized by the electron-withdrawing effects of both the nitro (NO₂) and cyano (CN) groups. These effects lead to a downfield shift of the aromatic protons and carbons compared to unsubstituted benzene. The substitution pattern on the aromatic ring results in a distinct set of signals, which are summarized below.

¹H NMR Spectral Data

The proton NMR spectrum of this compound typically exhibits four signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.57Singlet (or Triplet)-
H-4~8.50Doublet of Doublets~8.1, 1.5
H-5~7.80Triplet~8.1
H-6~8.05Doublet of Doublets~7.7, 1.5

Note: The solvent used for NMR analysis can cause slight variations in chemical shifts. The data presented is a representative example.

¹³C NMR Spectral Data

The carbon NMR spectrum of this compound shows seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The assignments are detailed in Table 2.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-CN~116.5
C-1~114.5
C-2~138.0
C-3~148.0
C-4~128.0
C-5~131.0
C-6~133.0

Note: The solvent used for NMR analysis can cause slight variations in chemical shifts. The data presented is a representative example.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR using an analytical balance.[1][2][3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]

  • Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.[1]

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's sample holder.

  • Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.[1]

  • Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]

  • Parameter Setup for ¹H NMR:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: Typically 8 to 16 scans are sufficient.

    • Spectral Width: A range of -2 to 12 ppm is generally adequate.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Parameter Setup for ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Spectral Width: A typical range is 0 to 220 ppm.

    • Relaxation Delay: A delay of 2 seconds is a good starting point.

  • Data Acquisition: Start the acquisition process.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify the peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

cluster_0 This compound Structure and NMR Assignments cluster_1 Substituent Effects cluster_2 Predicted Proton Environments C1 C1-CN C2 C2-H C1->C2 C3 C3-NO2 C2->C3 H2_env H-2 (ortho to CN, meta to NO2) C2->H2_env C4 C4-H C3->C4 C5 C5-H C4->C5 H4_env H-4 (ortho to NO2, meta to CN) C4->H4_env C6 C6-H C5->C6 H5_env H-5 (meta to both) C5->H5_env C6->C1 H6_env H-6 (ortho to CN, meta to NO2) C6->H6_env NO2 NO2 (Strongly Electron-Withdrawing) NO2->C3 CN CN (Electron-Withdrawing) CN->C1

Caption: Structure-Spectrum Correlation for this compound.

Start Start SamplePrep Sample Preparation (Weighing, Dissolution) Start->SamplePrep TubeFilling NMR Tube Filling SamplePrep->TubeFilling InstrumentSetup Instrument Setup (Lock, Shim, Tune) TubeFilling->InstrumentSetup DataAcquisition Data Acquisition (¹H and ¹³C Spectra) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Analysis Spectral Analysis (Peak Picking, Integration) DataProcessing->Analysis End End Analysis->End

Caption: Generalized Experimental Workflow for NMR Spectroscopy.

References

FT-IR Spectrum Analysis of 3-Nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Nitrobenzonitrile. This document outlines the characteristic vibrational frequencies of its key functional groups, a detailed experimental protocol for sample analysis, and a logical framework for spectral interpretation.

Introduction to this compound and its Spectroscopic Importance

This compound (C₇H₄N₂O₂) is an aromatic organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group and a nitro (-NO₂) group at the meta position. The presence of these functional groups gives the molecule distinct and well-defined absorption bands in the infrared region of the electromagnetic spectrum. FT-IR spectroscopy serves as a powerful analytical technique for the structural elucidation and quality control of this compound, making it an invaluable tool in synthetic chemistry and drug development where this compound is often used as a building block.

The FT-IR spectrum of this compound is characterized by the vibrational modes of the aromatic ring, the nitrile group, and the nitro group. The electron-withdrawing nature of both the nitro and nitrile groups influences the electronic environment of the benzene ring, which in turn affects the positions of its characteristic absorption bands.

FT-IR Spectral Data of this compound

The following table summarizes the expected and observed FT-IR absorption bands for this compound. The assignments are based on established group frequency correlations and data from spectral databases. The exact peak positions can vary slightly depending on the sample preparation and the physical state of the sample.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~ 3100 - 3000MediumC-H StretchingAromatic Ring
~ 2240 - 2220Strong, SharpC≡N StretchingNitrile
~ 1600 - 1585MediumC=C StretchingAromatic Ring
~ 1550 - 1475StrongAsymmetric NO₂ StretchingNitro
~ 1500 - 1400MediumC=C StretchingAromatic Ring
~ 1360 - 1290StrongSymmetric NO₂ StretchingNitro
~ 900 - 675StrongC-H Out-of-Plane BendingAromatic Ring

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be logically divided into several key regions:

  • Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The peaks in this region are characteristic of the C-H stretching vibrations of the benzene ring.

  • Nitrile Stretching Region (2240-2220 cm⁻¹): A strong and sharp absorption band in this region is a definitive indicator of the nitrile (C≡N) functional group. For aromatic nitriles, this peak is typically found at a slightly lower wavenumber compared to saturated nitriles due to conjugation with the aromatic ring.

  • Nitro Group Stretching Region (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹): The nitro group exhibits two distinct, strong stretching vibrations. The higher frequency band corresponds to the asymmetric stretching of the N-O bonds, while the lower frequency band is due to the symmetric stretch. These two prominent peaks are a clear signature for the presence of a nitro group.

  • Aromatic C=C Stretching Region (1600-1400 cm⁻¹): Multiple bands of medium intensity in this region arise from the carbon-carbon stretching vibrations within the aromatic ring.

  • Fingerprint Region (below 1400 cm⁻¹): This region contains a complex pattern of peaks resulting from various bending and stretching vibrations, including the C-H out-of-plane bending of the substituted benzene ring. These bands are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Experimental Protocol: FT-IR Analysis using the KBr Pellet Method

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet technique.

4.1. Materials and Equipment

  • This compound (solid sample)

  • Spectroscopic grade Potassium Bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

  • Spatula

  • Analytical balance

4.2. Sample Preparation (KBr Pellet)

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven to remove any absorbed moisture, which can interfere with the spectrum.

  • Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar. Grind the sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix the sample and KBr thoroughly by grinding the two together until a homogenous mixture is obtained. The final concentration of the sample in KBr should be between 0.1% and 1%.

  • Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.

4.3. Spectral Acquisition

  • Background Spectrum: Place an empty sample holder or a pure KBr pellet in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Mount the KBr pellet containing the this compound sample in the spectrometer's sample holder.

  • Data Collection: Acquire the FT-IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Visualizations

The following diagrams illustrate the key relationships and workflows in the FT-IR analysis of this compound.

experimental_workflow Experimental Workflow for FT-IR Analysis cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis start Start: Solid this compound Sample grind_sample Grind Sample (1-2 mg) start->grind_sample mix_kbr Mix with Dry KBr (100-200 mg) grind_sample->mix_kbr press_pellet Press into a Thin Pellet mix_kbr->press_pellet background Record Background Spectrum press_pellet->background sample_spectrum Record Sample Spectrum background->sample_spectrum process_data Process Data (Baseline Correction) sample_spectrum->process_data analyze Analyze Spectrum & Assign Peaks process_data->analyze logical_relationship Functional Groups and IR Absorption Regions cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) molecule This compound aromatic Aromatic Ring (C-H, C=C) molecule->aromatic nitrile Nitrile (-C≡N) molecule->nitrile nitro Nitro (-NO₂) molecule->nitro aromatic_ir ~3100-3000 (C-H stretch) ~1600-1400 (C=C stretch) aromatic->aromatic_ir nitrile_ir ~2240-2220 (C≡N stretch) nitrile->nitrile_ir nitro_ir ~1550-1475 (Asymmetric NO₂ stretch) ~1360-1290 (Symmetric NO₂ stretch) nitro->nitro_ir

mass spectrometry fragmentation pattern of 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Nitrobenzonitrile

Introduction

This compound (C₇H₄N₂O₂), a significant compound in organic synthesis, presents a unique fragmentation pattern in mass spectrometry due to the interplay between the aromatic ring, the electron-withdrawing nitro group, and the nitrile group.[1] Understanding this pattern is crucial for its identification and for elucidating the structure of related compounds in various research and development settings. This guide provides a detailed analysis of its electron ionization (EI) mass spectrum, outlining the primary fragmentation pathways and experimental considerations. The molecular weight of this compound is approximately 148.12 g/mol .[2]

Experimental Protocols

The data presented herein is based on a standard Electron Ionization (EI) mass spectrometry protocol.

2.1 Methodology: Electron Ionization Mass Spectrometry (EI-MS)

A typical EI-MS experiment for a solid sample like this compound involves the following steps:

  • Sample Introduction: A small quantity of the crystalline sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe. The probe is heated to sublimate the sample directly into the vacuum of the ion source.

  • Ionization: In the ion source, the gaseous this compound molecules are bombarded with a high-energy electron beam, typically maintained at 70 electron volts (eV). This high energy is sufficient to dislodge an electron from the molecule, forming an energetically unstable molecular ion (M•+).[3][4]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to undergo a series of predictable bond cleavages and rearrangements, generating a variety of fragment ions.[5]

  • Mass Analysis: The newly formed positive ions (the molecular ion and its fragments) are accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions resulting from the cleavage of the nitro and nitrile groups.

3.1 Molecular Ion Peak

The molecular ion [C₇H₄N₂O₂]•+ is observed at m/z 148 .[6] Its presence and significant intensity are typical for aromatic compounds, whose stable ring structure can accommodate the positive charge.[7]

3.2 Key Fragmentation Pathways

The primary fragmentation events involve the neutral loss of molecules associated with the nitro group, followed by further degradation of the resulting ions.

  • Loss of Nitrogen Dioxide (•NO₂): The most significant initial fragmentation is the cleavage of the C-N bond, leading to the expulsion of a nitrogen dioxide radical (•NO₂, 46 u). This results in the formation of the cyanophenyl cation at m/z 102 ([C₇H₄N]⁺). This is often a prominent peak in the spectrum of nitroaromatic compounds.

  • Loss of Nitric Oxide (•NO): A competing pathway involves a rearrangement where an oxygen atom is transferred to the ring, followed by the loss of a nitric oxide radical (•NO, 30 u). This fragmentation pathway produces an ion at m/z 118 ([C₇H₄NO]⁺).

  • Loss of Carbon Monoxide (CO): The fragment ion at m/z 118 can subsequently lose a molecule of carbon monoxide (CO, 28 u) to form an ion at m/z 90 .

  • Formation of Benzyne Radical Cation: The cyanophenyl cation at m/z 102 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 u). This leads to the formation of the highly reactive benzyne radical cation at m/z 75 ([C₆H₄]•+), which is a characteristic fragment for many substituted benzene derivatives. This is often the base peak or a very intense peak in the spectrum.

Quantitative Data Summary

The electron ionization mass spectrum of this compound is summarized in the table below, with data sourced from the NIST Mass Spectrometry Data Center.[6]

m/zRelative Intensity (%)Proposed Fragment Ion / Neutral Loss
14865[C₇H₄N₂O₂]•+ (Molecular Ion, M•+)
11810[M - •NO]⁺
10280[M - •NO₂]⁺
9020[M - •NO - CO]⁺
7635[C₆H₄N]⁺ or [C₆H₅]⁺
75100[M - •NO₂ - HCN]•+ or [C₆H₄]•+
5040[C₄H₂]⁺

Visualization of Fragmentation Pathway

The logical relationship between the parent molecule and its primary fragments is illustrated below.

G Figure 1: Proposed EI Fragmentation Pathway of this compound cluster_main cluster_fragments This compound This compound (C₇H₄N₂O₂) M [M]•+ m/z = 148 M_NO2 [M - NO₂]⁺ m/z = 102 M->M_NO2 - •NO₂ M_NO [M - NO]⁺ m/z = 118 M->M_NO - •NO M_NO2_HCN [C₆H₄]•+ m/z = 75 M_NO2->M_NO2_HCN - HCN M_NO_CO [M - NO - CO]⁺ m/z = 90 M_NO->M_NO_CO - CO

Caption: Proposed EI Fragmentation Pathway of this compound.

References

crystal structure of 3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure of 3-Nitrobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the single- (C₇H₄N₂O₂), elucidated by low-temperature single-crystal X-ray diffraction. The compound crystallizes in the monoclinic Sohncke space group P2₁, with two molecules per unit cell.[1][2][3] A key structural feature is the non-coplanar orientation of the nitro group relative to the benzene ring, which induces molecular asymmetry and results in a chiral crystal structure.[2] The supramolecular architecture is dominated by aromatic π–π stacking, leading to the formation of molecular stacks along the shortest crystallographic axis.[1][3][4] This document details the crystallographic data, molecular geometry, and supramolecular interactions. Furthermore, it provides the complete experimental protocols for its synthesis, crystallization, and structure determination, making it a valuable resource for researchers, materials scientists, and professionals in drug development.

Introduction

This compound is an aromatic compound featuring both a nitro (-NO2) and a nitrile (-C≡N) functional group.[5] The study of its solid-state structure is crucial for understanding how its specific electronic and steric properties govern intermolecular interactions and crystal packing. For researchers in drug development and materials science, a detailed knowledge of the crystal structure provides insights into physicochemical properties such as solubility, stability, and polymorphism, which are critical for molecular design and application. This guide presents the definitive , offering a foundational dataset for further computational and experimental investigations.

Crystal Structure Analysis

The was determined using single-crystal X-ray diffraction, revealing a well-ordered molecular arrangement.

Crystallographic Data

This compound crystallizes in the monoclinic space group P2₁ with one molecule in the asymmetric unit.[2] The absolute structure was established from anomalous dispersion.[1][2] Key crystallographic data and refinement details are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Chemical formula C₇H₄N₂O₂
Formula weight 148.12 g/mol
Crystal system Monoclinic
Space group P2₁
a (Å) 3.73339 (4)
b (Å) 6.97307 (5)
c (Å) 12.87327 (9)
β (°) 97.1579 (8)
Volume (ų) 332.483 (5)
Z 2
Calculated density (Mg m⁻³) 1.479
Radiation type Mo Kα
µ (mm⁻¹) 0.95
Temperature (K) 100
Data collection Rigaku Oxford Diffraction SuperNova
Refinement method Full-matrix least-squares on F²
Final R indices [I > 2σ(I)] R₁ = 0.032, wR₂ = 0.069
CCDC No. 2295676

Source: IUCrData, 2023.[2][3]

Molecular Geometry

A significant feature of the molecular structure is the slight tilt of the nitro group relative to the plane of the benzene ring. The dihedral angle between the NO₂ plane and the benzene ring is 11.22 (6)°.[1][4] This non-coplanar orientation is attributed to crystal packing effects that lock the group's conformation, inducing asymmetry in the molecule.[2] In contrast, the barrier for rotation of the nitro group is low in the solution phase.[2] Selected bond lengths are provided in Table 2.

Table 2: Selected Bond Lengths (Å) for this compound

Bond Length (Å)
C≡N (Nitrile) 1.141 (2)
C—C (Nitrile-Ring) 1.447 (2)
C—N (Nitro-Ring) 1.4697 (19)
N—O (Nitro, avg.) 1.2260
C—C (Benzene ring) 1.3851 (19) – 1.397 (2)

Source: IUCrData, 2023.[1][2]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is primarily dictated by π–π stacking interactions.[1] Molecules stack along the shortest crystallographic axis (a-axis), with a plane-to-plane distance of 3.3700 (9) Å.[1][4] This efficient packing is a dominant motif in nitro-substituted benzene derivatives and is a key contributor to the stability of the crystal lattice.[6] The arrangement of these stacks defines the overall three-dimensional crystal structure.

G cluster_molecular Molecular Properties cluster_crystal Crystal Properties cluster_material Material Characteristics Mol This compound Molecule Asymm Non-coplanar NO₂ Group (Induced Asymmetry) Mol->Asymm Leads to Packing π-π Stacking (Interplanar Distance: 3.37 Å) Mol->Packing Undergoes Chirality Chiral Crystal Packing (Sohncke Space Group P2₁) Asymm->Chirality Results in Properties Potential Physicochemical Properties Packing->Properties Influences Chirality->Properties Influences

Figure 1. Logical relationship between molecular features and crystal properties.

Experimental Methodologies

The following sections provide the detailed protocols used for the synthesis, crystallization, and structural analysis of this compound.

Synthesis and Crystallization

This compound was synthesized via the decomposition of a corresponding diazonium salt.[1][4]

Synthesis Protocol:

  • Diazonium Salt Formation: Dissolve p-toluenesulfonic acid monohydrate (570.7 mg, 3 mmol) in 15 mL of ethyl acetate.[1][4]

  • Add 2-amino-5-nitrobenzonitrile (489.3 mg, 3 mmol) to the solution.[1][4]

  • Add tert-butyl nitrite (1068 µL, 9 mmol) dropwise. A yellow solution will form. Stir for 5 minutes at room temperature.[1][4]

  • Collect the resulting yellow precipitate of 2-cyano-4-nitrobenzenediazonium tosylate by filtration and wash thoroughly with ethyl acetate.[1][4]

  • Decomposition: Dissolve the solid diazonium salt in 10 mL of ethanol (EtOH) and stir for 3 days at room temperature.[1][4]

  • Isolation: Isolate the final product, this compound, as an off-white solid via filtration.[1][4]

Crystallization Protocol:

  • Prepare a concentrated solution of the synthesized this compound in ethanol.[1][4]

  • Grow single crystals by slow evaporation at -20 °C.[1][4]

  • Select a suitable crystal for analysis under a polarizing microscope.[4]

Single-Crystal X-ray Diffraction and Refinement

The data collection and structure refinement were performed using standard crystallographic techniques.

Data Collection and Refinement Workflow:

  • Mounting: A selected crystal was mounted on a MiTeGen Dual Thickness MicroLoop LD using Baysilone-Paste.[4]

  • Data Collection: Data were collected on a Rigaku Oxford Diffraction SuperNova diffractometer equipped with a micro-focus sealed X-ray source (Mo Kα radiation, λ = 0.71073 Å) at a temperature of 100 K.[3]

  • Data Processing: The collected data were processed using the CrysAlisPro software.[3]

  • Structure Solution: The structure was solved using the SHELXT intrinsic phasing method.[3]

  • Structure Refinement: Refinement was carried out using full-matrix least-squares on F² with SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atom positions were freely refined, including their isotropic displacement parameters.[3][4]

G start Synthesis of This compound cryst Single Crystal Growth (Ethanol, -20°C) start->cryst mount Crystal Selection and Mounting cryst->mount collect X-ray Data Collection (100 K) mount->collect process Data Processing (CrysAlisPro) collect->process solve Structure Solution (Intrinsic Phasing) process->solve refine Structure Refinement (Full-matrix on F²) solve->refine end Final Structural Model (CIF) refine->end

Figure 2. Experimental workflow for crystal structure determination.

Implications for Research and Drug Development

The detailed structural characterization of this compound provides a solid foundation for its application in various scientific fields.

  • Materials Science: The well-defined π–π stacking arrangement can be exploited in the design of organic materials with specific electronic or optical properties. The chirality of the crystal structure is particularly noteworthy, as it may lead to nonlinear optical or ferroelectric behaviors.

  • Drug Development: As an intermediate in organic synthesis, understanding the stable crystalline form of this compound is essential for process control and scalability.[5][7] The intermolecular interactions observed, primarily van der Waals forces and π-stacking, can inform the design of co-crystals or polymorph screening studies for more complex active pharmaceutical ingredients (APIs) containing the nitrobenzonitrile scaffold.

  • Computational Chemistry: The high-resolution data serves as a benchmark for validating and refining computational models used to predict crystal structures and intermolecular interaction energies.

Conclusion

This guide has detailed the as determined by modern X-ray diffraction techniques. The molecule crystallizes in the chiral monoclinic space group P2₁. Its structure is characterized by a non-planar nitro group and a supramolecular assembly dominated by π–π stacking. The comprehensive experimental protocols and tabulated crystallographic data provide a critical resource for chemists and materials scientists, enabling further research into the properties and applications of this compound.

References

electron-withdrawing effects of nitro and nitrile groups in 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electron-Withdrawing Effects of Nitro and Nitrile Groups in 3-Nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the potent electron-withdrawing properties of the nitro (-NO₂) and nitrile (-CN) groups as manifested in the this compound molecule. Both functional groups significantly modulate the electronic characteristics of the benzene ring through a combination of inductive and mesomeric effects, rendering the aromatic system electron-deficient.[1][2] This guide will detail quantitative measures of these effects, such as Hammett constants and pKa values, present key spectroscopic data, and provide detailed experimental protocols for the synthesis and characterization of this compound. The synergistic impact of these two powerful electron-withdrawing groups dictates the molecule's reactivity, making it a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3]

Quantitative Analysis of Electron-Withdrawing Effects

The electron-withdrawing nature of the nitro and nitrile substituents can be quantified using several experimental parameters. These values provide a clear measure of their impact on the electronic environment of the benzene ring.

Hammett Substituent Constants

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of benzene derivatives.[4] The substituent constant, sigma (σ), is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing effect. The nitro group possesses one of the largest positive σ values, signifying its powerful electron-withdrawing capacity.[5][6]

Table 1: Hammett Substituent Constants (σ)

Substituent σ_meta (σ_m) σ_para (σ_p)
Nitro (-NO₂) +0.710[5] +0.778[5]
Cyano (-CN) +0.56[5] +0.66[5]

| Hydrogen (-H) | 0.000[5] | 0.000[5] |

In this compound, both groups are in a meta-position relative to each other. Their individual σ_m values contribute to a significant overall withdrawal of electron density from the aromatic ring.

Acidity (pKa) of Substituted Benzoic Acids

A direct consequence of electron-withdrawing groups on a benzene ring is the increased acidity of a benzoic acid derivative. These groups stabilize the resulting carboxylate anion, thereby favoring dissociation. Comparing the pKa values of substituted benzoic acids clearly illustrates this effect. A lower pKa value corresponds to a stronger acid.[7][8]

Table 2: pKa Values of Substituted Benzoic Acids

Compound pKa (in water at 25°C)
Benzoic Acid 4.20
3-Nitrobenzoic Acid 3.45[9]
4-Nitrobenzoic Acid 3.44[9]

| 2-Nitrobenzoic Acid | 2.17[9] |

The data shows that a nitro group significantly increases the acidity of benzoic acid.[7][10] This is due to the stabilization of the conjugate base by the electron-withdrawing nitro group.[8][9]

Spectroscopic Data for this compound

Spectroscopic techniques provide direct insight into the electronic environment of the molecule. The electron-withdrawing nature of the nitro and nitrile groups leads to characteristic shifts in NMR spectra and distinct vibrational frequencies in IR spectra.

Table 3: ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (δ, ppm)
C-CN 112.4[11]
C-NO₂ 148.4 (approx.)
C-CN (quaternary) 117.9[11]

| Aromatic CH | 126.0, 130.0, 132.2, 132.4[11] |

Note: Specific assignments for all carbons were not available in the provided search results; however, general shifts for substituted benzonitriles are referenced. Quaternary carbons, like the one bearing the nitrile group, are typically weak.[12][13] The downfield shifts of the aromatic carbons compared to benzene (128.5 ppm) are indicative of the deshielding caused by the two electron-withdrawing groups.

Table 4: Infrared (IR) Spectroscopy Data for Nitro and Nitrile Groups

Functional Group Vibration Typical Wavenumber Range (cm⁻¹)
Nitrile (-C≡N) C≡N Stretch 2260 - 2220[14]
Aromatic Nitro (-NO₂) Asymmetric N-O Stretch 1550 - 1475[15][16]

| Aromatic Nitro (-NO₂) | Symmetric N-O Stretch | 1360 - 1290[15][16] |

The presence of strong absorption bands in these specific regions confirms the presence of both functional groups and is characteristic of aromatic nitro compounds and nitriles.[15][17]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and analysis of this compound.

Synthesis of this compound via Diazotization

This method involves the diazotization of an amino-substituted precursor followed by decomposition of the diazonium salt.[18]

Protocol:

  • Diazonium Salt Formation:

    • Dissolve 2-amino-5-nitrobenzonitrile (3 mmol, 489.3 mg) in ethyl acetate (15 mL).[18][19]

    • Separately, dissolve p-toluenesulfonic acid monohydrate (3 mmol, 570.7 mg) in the same solvent.[18][19]

    • Add the amino-nitrile solution to the acid solution.

    • To this mixture, add tert-butyl nitrite (9 mmol, 1068 µL) dropwise. The solution will turn yellow.[18][19]

    • Stir the reaction mixture for 5 minutes at room temperature. A yellow precipitate of 2-cyano-4-nitrobenzenediazonium tosylate will form.[18]

    • Collect the precipitate by filtration and wash thoroughly with ethyl acetate.[18]

  • Decomposition and Isolation:

    • Dissolve the collected diazonium salt in ethanol (10 mL).[18]

    • Stir the solution at room temperature for 3 days.[18]

    • This compound will precipitate as an off-white solid.

    • Isolate the final product by filtration.[18]

Protocol for ¹³C NMR Spectroscopy

Objective: To obtain a ¹³C nuclear magnetic resonance spectrum to identify the carbon framework of this compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. A typical spectral width for carbon NMR is 0 to 220 ppm.[13]

    • A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbon signals which are inherently weaker.[12]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate peaks if necessary, although routine ¹³C integration is often not quantitative.

Protocol for ATR-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be in terms of absorbance or transmittance.

    • Identify and label the characteristic absorption peaks corresponding to the nitrile (C≡N) and nitro (N-O) stretching vibrations.[14][15]

Visualizations of Effects and Workflows

Graphviz diagrams are provided to illustrate the electronic effects and experimental logic.

Electron_Withdrawing_Effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (-M) Inductive_N N in NO2 Benzene Benzene Ring in this compound Inductive_N->Benzene σ-bond pull Inductive_O O in NO2 Inductive_O->Inductive_N σ-bond pull Inductive_CN N in CN Inductive_CN->Benzene σ-bond pull Result Electron-Deficient Aromatic Ring Benzene->Result Resonance_NO2 NO2 Group Resonance_NO2->Benzene π-system withdrawal (strongest at o,p) Resonance_CN CN Group Resonance_CN->Benzene π-system withdrawal (strongest at o,p)

Caption: Inductive and resonance effects in this compound.

logical_workflow start Hypothesize Electronic Effect of Substituent quantify Quantify Effect: Hammett Constant (σ) start->quantify acidity Measure Impact on Acidity: pKa Determination start->acidity spectro Spectroscopic Analysis: NMR & IR start->spectro analyze Analyze Reactivity: Electrophilic vs. Nucleophilic Reactions quantify->analyze acidity->analyze spectro->analyze conclusion Conclude Overall Electron-Withdrawing Strength analyze->conclusion

Caption: Workflow for characterizing substituent electronic effects.

synthesis_workflow start 2-Amino-5- nitrobenzonitrile diazotization Diazotization & Decomposition start->diazotization Add Reagents reagents 1. p-TsOH, t-BuONO 2. EtOH, heat isolation Filtration & Purification diazotization->isolation Precipitation product This compound isolation->product Final Product

References

The Aromatic Reactivity of 3-Nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the aromatic ring reactivity of 3-nitrobenzonitrile. The presence of two powerful electron-withdrawing groups, a nitro (-NO₂) group and a cyano (-CN) group, profoundly influences the regioselectivity and reaction rates of both electrophilic and nucleophilic aromatic substitution reactions. This document details the directing effects of these substituents, presents quantitative data from key reactions, provides explicit experimental protocols, and visualizes the underlying reaction mechanisms and workflows.

Introduction

This compound is a key aromatic intermediate in organic synthesis, finding application in the preparation of pharmaceuticals, agrochemicals, and dyes. Its chemical behavior is dictated by the electronic properties of the nitro and cyano substituents. Both groups are strongly deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions due to their electron-withdrawing nature through both inductive and resonance effects. Conversely, the significant electron deficiency they impart on the aromatic ring renders it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not readily observed in electron-rich aromatic systems. A thorough understanding of this dual reactivity is paramount for the strategic design of synthetic routes involving this versatile molecule.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is strongly deactivated towards electrophilic attack. The nitro and cyano groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. The rate of electrophilic substitution is significantly lower than that of benzene.

Directing Effects

Both the nitro and cyano groups are meta-directing substituents.[1] This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance stabilization of the positive charge in the sigma complex intermediate. Consequently, the meta positions are the least deactivated and therefore the most favorable sites for electrophilic attack.

Quantitative Data for Electrophilic Aromatic Substitution

The following table summarizes the product distribution for the nitration of benzonitrile, the direct precursor to this compound, and the dinitration of a similar deactivated aromatic compound, benzoic acid.

Starting MaterialReagents and ConditionsProduct(s)Yield (%)Reference
BenzonitrileHNO₃/H₂SO₄This compound80[2]
2-Nitrobenzonitrile16[2]
4-Nitrobenzonitrile4[2]
Benzoic AcidFuming HNO₃, concentrated H₂SO₄, heat3,5-Dinitrobenzoic acid60[3]
Experimental Protocol: Dinitration of Benzoic Acid (as a model for dinitration of this compound)

This protocol for the dinitration of benzoic acid can be adapted for the synthesis of 3,5-dinitrobenzonitrile from this compound, given the similar deactivating nature of the carboxyl and cyano groups.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Water

Procedure:

  • In a round-bottomed flask, add 1 volume of concentrated sulfuric acid.

  • While stirring, slowly add the benzoic acid.

  • Cool the mixture in an ice-water bath and maintain the temperature below 45°C while slowly adding fuming nitric acid.

  • After the initial addition, add a larger portion of fuming nitric acid and allow the mixture to stand.

  • Heat the reaction mixture on a steam bath for several hours, followed by heating in an oil bath at approximately 145°C.

  • Cool the reaction mixture to room temperature, allowing the product to crystallize.

  • Pour the mixture over crushed ice and water.

  • Collect the crystalline product by filtration, wash thoroughly with cold water, and air dry.

Expected Yield: Approximately 60% for 3,5-dinitrobenzoic acid.[3]

Reaction Mechanism: Electrophilic Nitration

The mechanism for the nitration of this compound to form 3,5-dinitrobenzonitrile proceeds via a standard electrophilic aromatic substitution pathway.

EAS_Mechanism sub This compound sigma_complex Sigma Complex (Arenium Ion) sub->sigma_complex Attack by π-system reagent HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagent->electrophile Generation of Electrophile product 3,5-Dinitrobenzonitrile sigma_complex->product Deprotonation byproduct H₂O + HSO₄⁻ sigma_complex->byproduct

Mechanism of Electrophilic Nitration.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro and cyano groups activate the aromatic ring of this compound towards nucleophilic attack. This is in stark contrast to the deactivation observed in electrophilic substitution. The electron deficiency facilitates the formation of a stabilized Meisenheimer complex intermediate.

Regioselectivity

In SNAr reactions, the nucleophile typically attacks positions ortho and para to the electron-withdrawing groups. In the case of this compound, the positions ortho and para to the nitro group (positions 2, 4, and 6) are activated. However, the cyano group at position 3 also contributes to the activation of these positions. For a nucleophilic substitution to occur, a suitable leaving group must be present at one of these activated positions.

Quantitative Data for Nucleophilic Aromatic Substitution

The following table presents quantitative data for the nucleophilic aromatic substitution on an isomer of this compound, 4-nitrobenzonitrile, which demonstrates the feasibility and conditions for such reactions.

Starting MaterialNucleophileReagents and ConditionsProductYield (%)Reference
4-NitrobenzonitrileSodium methoxide10 eq. MeONa,4-Methoxybenzonitrile~70[4]
4-Fluoro-3-nitrobenzonitrilePiperidineEt₃N, DCM, RT, overnight3-Nitro-4-(piperidin-1-yl)benzonitrile96
Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzonitrile with Piperidine

This protocol provides a detailed method for a nucleophilic aromatic substitution reaction on a closely related substrate, demonstrating the general procedure.

Materials:

  • 4-Fluoro-3-nitrobenzonitrile

  • Piperidine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • In a suitable reaction vessel, dissolve 4-fluoro-3-nitrobenzonitrile (1.0 equivalent) in dichloromethane.

  • Add piperidine (1.1 equivalents) to the solution.

  • Add triethylamine (2.6 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, drying the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Expected Yield: 96% for 3-nitro-4-(piperidin-1-yl)benzonitrile.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.

SNAr_Mechanism sub Activated Aryl Halide (e.g., 4-Fluoro-3-nitrobenzonitrile) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Nucleophilic Attack nucleophile Nucleophile(e.g., Piperidine) product Substituted Product meisenheimer->product Loss of Leaving Group leaving_group Leaving Group (e.g., F⁻) meisenheimer->leaving_group

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Other Reactions

The nitro and cyano groups themselves can undergo a variety of chemical transformations. The nitro group can be reduced to an amine, which is a common strategy in the synthesis of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Experimental and Synthetic Workflow

A typical workflow for the synthesis and subsequent reaction of a substituted benzonitrile is depicted below. This example illustrates the synthesis of this compound from 3-nitrobenzaldehyde, followed by a hypothetical functional group transformation.

Workflow start Start: 3-Nitrobenzaldehyde step1 Reaction with Ammonia and Iodine start->step1 purification1 Purification: Extraction and Drying step1->purification1 intermediate This compound step2 Functional Group Transformation (e.g., Reduction of NO₂ group) intermediate->step2 purification2 Purification: Chromatography or Recrystallization step2->purification2 product Final Product (e.g., 3-Aminobenzonitrile) analysis Analysis: NMR, IR, MS product->analysis purification1->intermediate purification2->product

General Synthetic Workflow.

Conclusion

The reactivity of the aromatic ring in this compound is characterized by a strong deactivation towards electrophilic attack, with any substitution occurring at the meta positions (relative to both substituents). Conversely, the ring is highly activated for nucleophilic aromatic substitution at positions ortho and para to the nitro group, provided a suitable leaving group is present. This dual and predictable reactivity profile makes this compound a valuable and versatile building block in the synthesis of a wide range of functionalized aromatic compounds for various industrial applications, including drug discovery and materials science. A comprehensive understanding of the electronic effects of the nitro and cyano substituents is essential for the effective utilization of this important synthetic intermediate.

References

An In-depth Technical Guide to the Safety and Handling of 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 3-Nitrobenzonitrile (CAS No. 619-24-9), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a pale yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol [1]
Melting Point 114-117 °C[2]
Boiling Point 258.1 °C at 760 mmHg[3]
Density 1.31 g/cm³[3]
Vapor Pressure 0.00217 mmHg[1][4]
Solubility Very soluble in ether, sparingly soluble in water.[2][5]
Appearance Pale yellow powder with an almond-like odor.[1][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[6] The primary hazards are associated with its toxicity upon exposure through various routes.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3/4H301: Toxic if swallowed[1][5]H302: Harmful if swallowed[1]
Acute Toxicity, Dermal Category 3/4H311: Toxic in contact with skin[5]H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation Category 3/4H331: Toxic if inhaled[5]H332: Harmful if inhaled[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[7]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[7]
Skin Sensitization Category 1H317: May cause an allergic skin reaction[7]

Signal Word: Danger[5]

Potential Health Effects:

  • May cause methemoglobinemia, leading to cyanosis.[1][4]

  • Metabolism may release cyanide, which can impair cellular respiration, causing headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[8]

  • Causes irritation to the skin, eyes, and respiratory tract.[8]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.

Protection TypeSpecifications
Eye/Face Protection Safety glasses with side shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][9][10]
Skin Protection Impervious protective clothing and gloves (e.g., nitrile rubber).[5][9] Breakthrough time for gloves should be considered for extended use.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. A dust respirator or self-contained breathing apparatus (SCBA) may be necessary.[5][10]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

// Connections Inhalation -> MoveToFreshAir [color="#34A853"]; MoveToFreshAir -> CallPoisonCenter [color="#34A853", style=dashed];

SkinContact -> RemoveClothing [color="#34A853"]; RemoveClothing -> WashSkin [label="Flush skin and hair\nwith running water and soap.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; WashSkin -> SeekMedicalAdvice [label="If irritation or rash occurs", style=dashed, color="#34A853"];

EyeContact -> RinseEyes [color="#34A853"]; RinseEyes -> RemoveLenses [label="Remove contact lenses,\nif present and easy to do.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RemoveLenses -> RinseEyes [label="Continue rinsing for at least 15 minutes", color="#34A853"]; RinseEyes -> SeekMedicalAdvice [label="If eye irritation persists", style=dashed, color="#34A853"];

Ingestion -> RinseMouth [color="#34A853"]; RinseMouth -> CallPoisonCenter [color="#34A853"]; CallPoisonCenter -> TransportToHospital [color="#34A853", style=dashed]; } } Caption: First aid response workflow for this compound exposure.

Detailed First Aid Procedures:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][9] If not breathing, give artificial respiration.[10] Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[7] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing. If eye irritation persists, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[9][11] Immediately call a POISON CENTER or doctor.[5]

Experimental Protocol: Spill Cleanup

This protocol outlines the steps for safely managing a spill of this compound.

// Connections Evacuate -> Ventilate [color="#5F6368"]; Ventilate -> Ignition [color="#5F6368"]; Ignition -> PPE [color="#5F6368"]; PPE -> ContainSpill [color="#5F6368"]; ContainSpill -> Cleanup [color="#5F6368"]; Cleanup -> Collect [color="#5F6368"]; Collect -> Container [color="#5F6368"]; Container -> Decontaminate [color="#5F6368"]; Decontaminate -> DisposeWaste [color="#5F6368"]; DisposeWaste -> Wash [color="#5F6368"]; } } Caption: Logical workflow for handling a this compound spill.

Methodology:

  • Immediate Response:

    • Evacuate personnel from the immediate spill area.[9]

    • Ensure the area is well-ventilated.[7][8]

    • Remove all potential sources of ignition.[9]

  • Personal Protection:

    • Don the appropriate PPE as detailed in Section 3, including chemical-resistant gloves, safety goggles, a respirator, and protective clothing.[7]

  • Containment and Cleanup:

    • For minor spills, clean up immediately.[7]

    • Use dry cleanup procedures to avoid generating dust.[7]

    • Carefully sweep up the solid material.[8][10] Alternatively, use a vacuum equipped with a HEPA filter.

  • Disposal:

    • Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[6][7]

    • Dispose of the waste in accordance with all local, state, and federal regulations.[6][7]

  • Decontamination:

    • Thoroughly decontaminate the spill area and all equipment used for cleanup.

    • Wash hands and any exposed skin with soap and water after completing the cleanup.[7]

Fire and Explosion Hazard Data

  • Flammability: this compound is a combustible solid, but it is not considered a significant fire risk.[6][7] However, containers may burn.[7]

  • Extinguishing Media: Use extinguishing media suitable for the surrounding area. There is no restriction on the type of extinguisher that may be used.[7] Options include water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[8][10]

  • Fire-Fighting Procedures:

    • Alert the fire brigade and inform them of the location and nature of the hazard.[7]

    • Wear full protective gear and a self-contained breathing apparatus (SCBA).[8][10]

    • Cool fire-exposed containers with water spray from a protected location.[7]

Handling and Storage

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[7]

    • Use only in a well-ventilated area or under a chemical fume hood.[8][10]

    • Do not eat, drink, or smoke when using this product.[9]

    • Wash hands thoroughly after handling.[8]

    • Minimize dust generation and accumulation.[8]

  • Storage:

    • Store in original, tightly sealed containers.[7]

    • Keep in a cool, dry, and well-ventilated area.[8][10]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

    • Protect containers from physical damage and check regularly for leaks.[7]

Disposal Considerations

  • This material and its container must be disposed of as hazardous waste.[6]

  • Disposal should be carried out by an authorized waste collection point in accordance with local, regional, and national regulations.[7]

  • Do not allow the chemical to enter drains or waterways.[9]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional and regulatory safety protocols.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Nitrobenzonitrile

This technical guide provides a comprehensive overview of this compound, also known by synonyms such as m-cyanitrobenzene, covering its chemical properties, synthesis, key reactions, and applications, with a focus on its role in research and development.

Chemical Identity and Synonyms

This compound is an organic compound featuring both a nitrile (-C≡N) and a nitro (-NO₂) functional group attached to a benzene ring at the meta position.[1] This substitution pattern dictates its chemical reactivity and utility as a versatile intermediate in organic synthesis.[1]

IdentifierValue
IUPAC Name This compound[2]
Synonyms m-Nitrobenzonitrile, m-Cyanonitrobenzene, 3-Cyanonitrobenzene, 1-Cyano-3-nitrobenzene, Benzonitrile, 3-nitro-[2][3][4][5]
CAS Number 619-24-9[2][3]
Molecular Formula C₇H₄N₂O₂[2][3][6]
Molecular Weight 148.12 g/mol [2][6][7]
InChI Key RUSAWEHOGCWOPG-UHFFFAOYSA-N[2][3]
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C#N[2][3]

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1][3][7] Its key physical and chemical properties are summarized below.

PropertyValue
Appearance Yellow crystalline powder or needles[1][3][7]
Melting Point 114-117 °C[1][8][9]
Boiling Point 258.1 °C at 760 mmHg[3][8]
Density 1.31 g/cm³[3]
Solubility Sparingly soluble in water, very soluble in ether.[1] Soluble in acetone, chloroform, and ethyl acetate.[10]
Vapor Pressure 0.014 mmHg at 25°C[3]
Flash Point 109.9 °C[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic TechniqueKey Features
¹H NMR Spectral data is available and can be found in various databases.[2][11]
¹³C NMR Spectral data is available.[2]
Infrared (IR) Spectroscopy Characteristic peaks for the nitrile (C≡N) and nitro (NO₂) functional groups are expected. Data is available.[2]
Mass Spectrometry (MS) Molecular ion peak corresponding to its molecular weight is observed.[2][12]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common industrial method is the nitration of benzonitrile.

Nitration of Benzonitrile

This method involves the electrophilic aromatic substitution of benzonitrile using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[10][13][14]

  • Preparation: Cool a mixture of concentrated sulfuric acid in a reaction vessel.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid to the sulfuric acid while maintaining a low temperature.[13]

  • Addition of Substrate: Add benzonitrile dropwise to the nitrating mixture, ensuring the temperature is controlled to prevent side reactions.[10]

  • Reaction: Heat the mixture to 60-80 °C and stir continuously to promote the reaction.[10]

  • Work-up: After the reaction is complete, cool the solution and pour it over ice water to precipitate the this compound product.[10][15]

  • Purification: The crude product is collected by filtration, washed with water to remove residual acid, and can be further purified by crystallization.[10]

Synthesis from 3-Nitrobenzaldehyde

An alternative laboratory-scale synthesis involves the conversion of 3-nitrobenzaldehyde to the corresponding nitrile.

  • Dissolution: Dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile in a 100 mL round-bottom flask.

  • Reagent Addition: Add iodine (I₂) to the solution, followed by 0.8 mL of aqueous ammonia.

  • Reaction: Stir the reaction mixture at room temperature for approximately 40 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Quenching: Add sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine.

  • Extraction: Add pure water and extract the product into ethyl acetate.

  • Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄), and remove the solvent using a rotary evaporator to yield the final product.

G cluster_synthesis Synthesis Workflow reagents Reactants (e.g., Benzonitrile, HNO₃, H₂SO₄) reaction_vessel Reaction (Nitration at controlled temp) reagents->reaction_vessel workup Work-up (Pouring on ice) reaction_vessel->workup filtration Filtration workup->filtration purification Purification (Crystallization) filtration->purification product Final Product (this compound) purification->product

A generalized workflow for the synthesis and purification of this compound.

Chemical Reactivity and Key Reactions

The chemistry of this compound is dominated by the reactivity of its two functional groups. The nitro group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring.[1]

Reduction of the Nitro Group

The most significant reaction for drug development is the reduction of the nitro group to an amino group, yielding 3-aminobenzonitrile. This product is a crucial intermediate for synthesizing a wide range of pharmaceuticals.[1][7][16]

  • Setup: In a 100 mL single-neck flask, combine 1.48 g of this compound, 0.01 g of palladium on carbon (Pd/C), and 20 mL of methanol.

  • Hydrogenation: Connect the flask to a hydrogen balloon to create a closed system.

  • Reaction Conditions: Heat the mixture to 50°C and allow it to react for 8 hours under a hydrogen atmosphere.

  • Work-up: After the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Add 100 mL of distilled water and 100 mL of dichloromethane for extraction.

  • Isolation: Separate the organic phase, dry it with magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain 3-aminobenzonitrile. The reported yield is 85%.[16]

Reactions of the Nitrile Group

The nitrile group is also synthetically versatile and can be:

  • Hydrolyzed to form 3-nitrobenzoic acid or 3-nitrobenzamide.[1]

  • Reduced to form 3-nitrobenzylamine.[3]

  • Used in cycloaddition reactions .[1]

Applications in Research and Drug Development

This compound is a valuable building block in several high-value chemical industries.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in oncology and inflammation research.[3][7] The ability to transform both the nitro and nitrile groups allows for the construction of complex molecular architectures found in biologically active compounds.[1][7]

  • Agrochemicals: It is used in the development of pesticides and herbicides, contributing to crop protection.[3][7]

  • Dyes and Pigments: The compound is a precursor in the synthesis of various dyes.[3]

  • Material Science: Its electron-withdrawing properties make it a compound of interest for incorporation into advanced polymers and coatings.[7]

  • Analytical Chemistry: It has been employed as a matrix for a mass spectrometry technique known as matrix-assisted ionization vacuum (MAIV).[8][9]

Biological Metabolism

The metabolism of nitroaromatic compounds like this compound is a critical area of study, as it relates to both their mechanism of action and potential toxicity. The primary metabolic pathway involves the reduction of the nitro group.[13][17][18] This process can be carried out by various enzymes, including liver microsomes and reductases found in intestinal microflora.[17][18]

The reduction is a stepwise process, forming a nitro anion radical, followed by a nitroso intermediate, and then a hydroxylamine species, before yielding the final amine product.[13] The intermediate hydroxylamine and nitroso metabolites can be reactive and are often implicated in the toxic effects of nitroaromatic compounds.[18]

G cluster_pathway General Metabolic Pathway of Nitroaromatic Compounds Parent Ar-NO₂ (this compound) Radical Ar-NO₂⁻˙ (Nitro Anion Radical) Parent->Radical +1e⁻ Radical->Parent Nitroso Ar-NO (Nitroso Intermediate) Radical->Nitroso Oxygen O₂ Radical->Oxygen Redox Cycling Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Amine Ar-NH₂ (3-Aminobenzonitrile) Hydroxylamine->Amine Superoxide O₂⁻˙ (Superoxide) Oxygen->Superoxide Reductases Nitroreductases (e.g., Liver Microsomes, Intestinal Microflora) Reductases->Parent Reductases->Radical Reductases->Nitroso Reductases->Hydroxylamine

Metabolic reduction of a nitroaromatic compound to its corresponding amine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard TypeDescription
GHS Classification Acute Toxicity, Oral (Category 3/4); Acute Toxicity, Dermal (Category 3/4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A).[2][19]
Hazard Statements H301/H302: Toxic/Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[2][19]
Toxicological Effects May cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2] Ingestion may be toxic.[3]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[19] Use in a well-ventilated area or under a chemical fume hood.[3][20]
Storage Store in a cool, dry, well-ventilated place below +30°C.[3][9] Keep containers tightly closed.[20]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[19][20][21]

References

thermochemical data for isomeric nitrobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide on the Thermochemical Properties of Isomeric Nitrobenzonitriles

This guide provides an in-depth analysis of the thermochemical data for 2-nitrobenzonitrile, 3-nitrobenzonitrile, and 4-nitrobenzonitrile. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic properties of these compounds. This document summarizes key thermochemical parameters, details the experimental methodologies used for their determination, and presents a logical workflow for these experimental processes.

Thermochemical Data Summary

The thermochemical properties of the three isomeric nitrobenzonitriles are crucial for understanding their relative stabilities and reactivity. The standard molar enthalpies of formation in the crystalline phase, combustion, and sublimation have been experimentally determined and are compiled below for comparative analysis.

Table 1: Standard Molar Enthalpies of Formation, Combustion, and Sublimation of Isomeric Nitrobenzonitriles at T = 298.15 K

IsomerΔfH°m(cr) / kJ·mol-1ΔcH°m(cr) / kJ·mol-1ΔgcrH°m / kJ·mol-1
2-Nitrobenzonitrile88.1 ± 1.4-3451.7 ± 1.288.1 ± 1.4[1]
This compound48.7 ± 1.3-3491.1 ± 1.192.2 ± 0.3[2]
4-Nitrobenzonitrile43.8 ± 1.4-3496.0 ± 1.291.1 ± 1.3[3]

Note: The values for the standard molar enthalpies of formation and combustion are derived from the work of Roux et al. (2003), as cited in the NIST Chemistry WebBook. The standard molar enthalpies of sublimation are directly from the NIST database, which references the same primary source.

Experimental Protocols

The determination of the thermochemical data presented above involves precise calorimetric and analytical techniques. The following sections detail the methodologies employed in the key experiments.

Combustion Calorimetry

The standard molar enthalpies of combustion (ΔcH°m) and subsequently the standard molar enthalpies of formation (ΔfH°m) in the crystalline state were determined using a static bomb calorimeter.

Apparatus and Procedure: A high-precision static bomb calorimeter with a platinum-lined bomb was used. The calorimeter was calibrated by the combustion of a certified sample of benzoic acid.

  • Sample Preparation: A pellet of the nitrobenzonitrile isomer of known mass was placed in a platinum crucible. A cotton thread of known mass and energy of combustion was used as a fuse.

  • Bomb Assembly: The crucible was placed in the bomb, which was then sealed and purged with oxygen. The bomb was filled with pure oxygen to a pressure of 3.04 MPa. A small, known amount of distilled water was added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Calorimetric Measurement: The bomb was placed in the calorimeter, which was filled with a known mass of water. The system was allowed to reach thermal equilibrium. The sample was ignited electrically, and the temperature change of the water was recorded with high precision using a quartz crystal thermometer.

  • Data Analysis: The corrected temperature rise was used to calculate the energy of combustion. Corrections were made for the heat of combustion of the cotton fuse and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen. The standard specific energy of combustion was calculated, and from this, the standard molar enthalpy of combustion was derived. The standard molar enthalpy of formation was then calculated using Hess's law.

Sublimation Enthalpy Determination

The standard molar enthalpies of sublimation (ΔgcrH°m) were determined using the Knudsen effusion method.

Apparatus and Procedure: A Knudsen effusion apparatus coupled with a high-precision microbalance was used to measure the rate of mass loss of the sample due to sublimation in a vacuum.

  • Sample Preparation: A small amount of the crystalline nitrobenzonitrile isomer was placed in a Knudsen cell, which is a small container with a very small orifice of known area.

  • Effusion Measurement: The cell was placed in a thermostated block within a high-vacuum chamber. The temperature of the block was controlled to within ±0.01 K. The mass of the cell was continuously monitored by a microbalance.

  • Vapor Pressure Calculation: The rate of mass loss at a given temperature was used to calculate the vapor pressure of the substance using the Knudsen equation:

    p = (dm/dt) * (1/Ao) * √(2πRT/M)

    where p is the vapor pressure, dm/dt is the rate of mass loss, Ao is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

  • Enthalpy of Sublimation Calculation: The measurements were repeated at several temperatures, and the standard molar enthalpy of sublimation was determined from the slope of the plot of ln(p) versus 1/T according to the Clausius-Clapeyron equation.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of the standard molar enthalpy of formation in the gaseous state (ΔfH°m(g)) for the isomeric nitrobenzonitriles. This parameter is derived from the experimentally determined values of the standard molar enthalpy of formation in the crystalline state and the standard molar enthalpy of sublimation.

experimental_workflow cluster_solid_phase Solid-Phase Thermochemistry cluster_phase_transition Phase Transition Energetics cluster_gas_phase Gas-Phase Thermochemistry sample Crystalline Isomer (2-, 3-, or 4-Nitrobenzonitrile) combustion_cal Static Bomb Combustion Calorimetry sample->combustion_cal knudsen Knudsen Effusion Method sample->knudsen delta_c_H ΔcH°m(cr) (Standard Molar Enthalpy of Combustion) combustion_cal->delta_c_H hess_law Hess's Law Calculation delta_c_H->hess_law delta_f_H_cr ΔfH°m(cr) (Standard Molar Enthalpy of Formation, crystalline) hess_law->delta_f_H_cr summation Thermochemical Cycle Calculation delta_f_H_cr->summation delta_sub_H ΔcrgH°m (Standard Molar Enthalpy of Sublimation) knudsen->delta_sub_H delta_sub_H->summation delta_f_H_g ΔfH°m(g) (Standard Molar Enthalpy of Formation, gaseous) summation->delta_f_H_g

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Nitrobenzonitrile from Benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-nitrobenzonitrile via the electrophilic aromatic nitration of benzonitrile. The procedure employs a standard nitrating mixture of concentrated nitric acid and sulfuric acid. This application note includes a comprehensive experimental protocol, tabulated quantitative data on reaction yields and isomer distribution, and visual diagrams to illustrate the reaction pathway and experimental workflow. The provided information is intended to guide researchers in the safe and efficient laboratory-scale preparation of this compound, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

This compound is a key building block in organic synthesis, utilized in the development of various pharmaceutical compounds and other specialty chemicals. The presence of both a nitro and a nitrile group on the aromatic ring offers versatile handles for further chemical transformations. The most common and direct method for its synthesis is the electrophilic aromatic nitration of benzonitrile.

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The electron-withdrawing nature of the nitrile group (-CN) on the benzonitrile ring deactivates the aromatic system towards electrophilic attack and directs the incoming nitro group primarily to the meta position.

This document outlines a reliable and reproducible protocol for this synthesis, along with expected yields and purification procedures.

Data Presentation

Table 1: Isomer Distribution in the Nitration of Benzonitrile
IsomerPosition of NitrationTypical Yield (%)
ortho-NitrobenzonitrileC2~17%
meta-NitrobenzonitrileC3~81%
para-NitrobenzonitrileC4~2%

Note: The yields are approximate and can vary based on specific reaction conditions such as temperature and reaction time.

Table 2: Physical and Chemical Properties
PropertyValue
This compound
Molecular FormulaC₇H₄N₂O₂
Molecular Weight148.12 g/mol
AppearancePale yellow crystalline solid
Melting Point115-118 °C
SolubilitySoluble in hot ethanol, ether, and acetone. Insoluble in water.
Benzonitrile (Starting Material)
Molecular FormulaC₇H₅N
Molecular Weight103.12 g/mol
AppearanceColorless liquid
Boiling Point190.7 °C
Density1.01 g/mL

Experimental Protocols

Materials and Reagents
  • Benzonitrile (C₆H₅CN)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (95% or absolute)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker (500 mL)

  • Büchner funnel and flask

  • Filter paper

  • Recrystallization dish or Erlenmeyer flask

  • Heating mantle or hot plate

  • Standard laboratory glassware (graduated cylinders, beakers, etc.)

  • Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)

WARNING: This reaction is highly exothermic and involves the use of concentrated, corrosive acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nitration of Benzonitrile
  • Preparation of the Nitrating Mixture:

    • In a 50 mL beaker or flask, carefully add 15 mL of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice bath to below 10 °C.

    • Slowly, and with constant stirring, add 10 mL of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixture below 15 °C during the addition. This is the nitrating mixture.

  • Reaction Setup:

    • Place 10.3 g (10.2 mL, 0.1 mol) of benzonitrile into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask containing the benzonitrile in an ice bath.

  • Nitration Reaction:

    • Slowly add the prepared, cold nitrating mixture dropwise to the stirred benzonitrile over a period of 30-45 minutes.

    • Carefully monitor the reaction temperature and maintain it between 0-10 °C throughout the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation of Crude Product:

    • Pour the reaction mixture slowly and carefully onto approximately 200 g of crushed ice in a 500 mL beaker with gentle stirring. A pale-yellow solid should precipitate.

    • Allow the ice to melt completely.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.

    • Further wash the solid with a small amount of cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.

    • Press the solid as dry as possible on the filter paper.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • Transfer the crude, air-dried this compound to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid. Start with approximately 50-60 mL and add more in small portions if necessary, while heating the mixture on a hot plate. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound should begin to form.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Characterization:

    • Determine the yield of the purified product.

    • Measure the melting point of the crystals. Pure this compound should melt in the range of 115-118 °C.

    • Characterize the product using appropriate spectroscopic methods (e.g., IR, NMR) if required.

Visualizations

Reaction Pathway

ReactionPathway Reaction Pathway for the Synthesis of this compound cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Electrophilic Aromatic Substitution cluster_product Product Benzonitrile Benzonitrile Sigma_Complex Sigma Complex (Wheland Intermediate) Benzonitrile->Sigma_Complex Attack by π-electrons Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitronium_Ion Nitronium Ion (NO₂⁺) Nitrating_Mixture->Nitronium_Ion Generation Nitronium_Ion->Sigma_Complex Product This compound Sigma_Complex->Product Deprotonation

Caption: The reaction pathway for the electrophilic nitration of benzonitrile.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow for this compound Synthesis Start Start Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Start->Prep_Nitrating_Mix Cool_Benzonitrile Cool Benzonitrile Start->Cool_Benzonitrile Nitration Nitration Reaction (0-10 °C) Prep_Nitrating_Mix->Nitration Cool_Benzonitrile->Nitration Workup Work-up (Pour onto ice, filter) Nitration->Workup Purification Purification (Recrystallization from Ethanol) Workup->Purification Characterization Characterization (MP, Yield, Spectroscopy) Purification->Characterization End End Characterization->End

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Laboratory Scale Synthesis of 3-Nitrobenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Three primary synthetic routes are presented: the direct nitration of benzonitrile, the Sandmeyer reaction of 3-nitroaniline, and the oxidation of 3-nitrobenzaldehyde. Each method is described with detailed procedures, reagent quantities, and reaction conditions to ensure reproducibility. Quantitative data is summarized for easy comparison, and safety precautions are highlighted. Visual diagrams of the reaction pathways and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a valuable building block in organic synthesis, characterized by the presence of both a nitro (-NO2) and a nitrile (-CN) group on the benzene ring.[1][2] The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, while the versatile nitrile group can be converted into other functional groups such as carboxylic acids, amides, or amines.[1] These properties make this compound a crucial precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals.[1] This document outlines three common and effective methods for its laboratory-scale preparation.

Synthetic Methods Overview

Three principal methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.

  • Nitration of Benzonitrile: This method involves the direct electrophilic nitration of benzonitrile using a mixture of nitric acid and sulfuric acid. It is a straightforward approach but requires careful control of reaction conditions to avoid side reactions.

  • Sandmeyer Reaction from 3-Nitroaniline: This classic transformation in aromatic chemistry involves the diazotization of 3-nitroaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.[3][4] This method is particularly useful when 3-nitroaniline is a readily available starting material.

  • Oxidation of 3-Nitrobenzaldehyde: This highly efficient method utilizes iodine and aqueous ammonia to convert 3-nitrobenzaldehyde to this compound in a one-pot reaction, often with very high yields.[5][6]

Data Presentation

ParameterMethod 1: Nitration of BenzonitrileMethod 2: Sandmeyer ReactionMethod 3: Oxidation of 3-Nitrobenzaldehyde
Starting Material Benzonitrile3-Nitroaniline3-Nitrobenzaldehyde
Key Reagents Nitric Acid, Sulfuric AcidSodium Nitrite, Hydrochloric Acid, Copper(I) CyanideIodine, Aqueous Ammonia, Acetonitrile
Reaction Temperature 20-35°C[7]0-5°C (Diazotization), Elevated (Cyanation)Room Temperature (20°C)[6]
Reaction Time Approx. 30 minutes[7]Varies30-60 minutes[8]
Reported Yield ~85%[7]VariesUp to 99%[5][6]
Product Melting Point 114-117°C[1]114-117°C118°C[7]

Experimental Protocols

Method 1: Nitration of Benzonitrile

This protocol is adapted from a general procedure for the nitration of aromatic nitriles.[7]

Materials:

  • Benzonitrile

  • Nitronium tetrafluoroborate (NO₂BF₄)

  • Tetramethylene sulfone (sulfolane)

  • Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitronium tetrafluoroborate (0.1 g mole) in 150 ml of tetramethylene sulfone.

  • Cool the mixture in an ice bath to maintain a temperature of 20-35°C.

  • Add benzonitrile (0.1 g mole) dropwise to the stirred solution over a period of approximately 10 minutes, ensuring the temperature remains within the specified range.

  • After the addition is complete, continue stirring the reaction mixture for an additional 20 minutes at the same temperature.

  • Cool the reaction mixture to room temperature and pour it into 300 g of water to precipitate the product.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Sandmeyer Reaction from 3-Nitroaniline

This protocol describes the conversion of 3-nitroaniline to this compound via a diazonium salt intermediate.

Materials:

  • 3-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

Procedure: Part A: Diazotization of 3-Nitroaniline

  • In a beaker, dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution to the 3-nitroaniline solution with constant stirring, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Part B: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. (EXTREME CAUTION: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).

  • Warm the cyanide solution.

  • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, heat the reaction mixture to complete the reaction.

  • Cool the mixture to room temperature and collect the precipitated this compound by filtration.

  • Wash the solid with water and then with a dilute sodium hydroxide solution to remove any impurities.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Method 3: Oxidation of 3-Nitrobenzaldehyde

This highly efficient protocol is based on the iodine-catalyzed oxidation of 3-nitrobenzaldehyde in the presence of ammonia.[5][6]

Materials:

  • 3-Nitrobenzaldehyde

  • Iodine (I₂)

  • Aqueous Ammonia (28% solution)

  • Acetonitrile

  • Sodium thiosulfate (Na₂S₂O₃) solution (5%)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 100 mL round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.[5]

  • Add a catalytic amount of iodine (I₂) to the solution, which will turn reddish-brown.[5][8]

  • While stirring at room temperature, add 0.8 mL of aqueous ammonia dropwise.[5]

  • Continue stirring the reaction mixture for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][8] The reaction is typically complete when the dark color of the solution fades.[9]

  • Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the color disappears.[5]

  • Add pure water to the flask and extract the product with ethyl acetate (2 x 15 mL).[5][9]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

  • Filter the solution and concentrate the solvent using a rotary evaporator to obtain the this compound product.[5]

Mandatory Visualizations

Reaction_Pathway_Nitration Benzonitrile Benzonitrile Product This compound Benzonitrile->Product Nitration Reagents HNO₃ / H₂SO₄ Reagents->Benzonitrile

Caption: Reaction pathway for the nitration of benzonitrile.

Reaction_Pathway_Sandmeyer 3-Nitroaniline 3-Nitroaniline Diazonium 3-Nitrobenzenediazonium Chloride 3-Nitroaniline->Diazonium Diazotization Product This compound Diazonium->Product Cyanation Reagents1 NaNO₂ / HCl 0-5°C Reagents1->3-Nitroaniline Reagents2 CuCN Reagents2->Diazonium

Caption: Sandmeyer reaction pathway for this compound synthesis.

Experimental_Workflow_Oxidation Start Dissolve 3-Nitrobenzaldehyde in Acetonitrile Add_I2 Add Iodine (I₂) Start->Add_I2 Add_NH3 Add Aqueous Ammonia Add_I2->Add_NH3 Stir Stir at Room Temperature (30-60 min) Add_NH3->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate End Obtain this compound Evaporate->End

References

Application Notes and Protocols for the Synthesis of 3-Aminobenzonitrile via Reduction of 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the chemical reduction of 3-nitrobenzonitrile to the versatile intermediate, 3-aminobenzonitrile. This key transformation is pivotal in the synthesis of a wide array of pharmaceuticals and other fine chemicals. The protocols outlined below utilize common laboratory reagents and techniques, offering a selection of methods to suit various experimental constraints and objectives.

Introduction

The reduction of the nitro group in this compound is a fundamental synthetic step to introduce an amino functionality, which serves as a crucial building block for further molecular elaboration. 3-Aminobenzonitrile is a key precursor in the synthesis of various biologically active molecules and pharmaceutical agents. The choice of reduction methodology can significantly impact yield, purity, and scalability. This document details three common and effective methods for this transformation: catalytic hydrogenation with Palladium on Carbon (Pd/C), and chemical reductions using Sodium Dithionite (Na₂S₂O₄) and Stannous Chloride (SnCl₂).

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for the different methods of reducing this compound to 3-aminobenzonitrile, allowing for easy comparison of their efficacy and reaction conditions.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Catalytic HydrogenationThis compound, 10% Pd/C, H₂ (balloon)Methanol50885High
Chemical ReductionThis compound, Sodium DithioniteDMF/WaterRoom Temp.1-3~90High
Chemical ReductionThis compound, SnCl₂·2H₂OEthanolReflux2-475-85Good

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is a clean and efficient way to achieve the reduction of the nitro group with high selectivity.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (balloon)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (balloon setup)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 100 mL single-neck flask, combine 1.48 g of this compound and 20 mL of methanol.

  • Carefully add 0.01 g of 10% palladium on carbon to the flask.

  • Securely connect the flask to a hydrogen balloon within a closed system.

  • Heat the reaction mixture to 50°C with vigorous stirring and maintain for 8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of distilled water and 100 mL of dichloromethane for extraction.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain 3-aminobenzonitrile.[1]

  • Expected yield is approximately 1 g (85%).[1]

Protocol 2: Chemical Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol offers a mild, metal-free alternative for the reduction of the nitro group.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1.48 g of this compound in a mixture of 20 mL of DMF and 2 mL of water in a round-bottom flask.

  • In a separate beaker, prepare a solution of 5.22 g of sodium dithionite in 15 mL of water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of this compound at room temperature. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of water.

  • Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • The crude 3-aminobenzonitrile can be further purified by column chromatography or recrystallization.

Protocol 3: Chemical Reduction using Stannous Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (optional, for acidic conditions)

  • Sodium hydroxide solution (for work-up)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1.48 g of this compound in 20 mL of ethanol in a round-bottom flask, add 6.77 g of stannous chloride dihydrate.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Extract the mixture with three 50 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-aminobenzonitrile.

  • Further purification can be achieved by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of 3-aminobenzonitrile.

G General Reaction Scheme cluster_0 Starting Material cluster_1 Product This compound 3-Aminobenzonitrile This compound->3-Aminobenzonitrile [Reducing Agent]

General reaction for the reduction of this compound.

G Experimental Workflow A 1. Reaction Setup (this compound + Reagents + Solvent) B 2. Reaction (Heating/Stirring) A->B Initiate Reaction C 3. Work-up (Quenching, Extraction) B->C Reaction Complete D 4. Isolation (Drying, Concentration) C->D Isolate Crude Product E 5. Purification (Chromatography/Recrystallization) D->E Purify Product F Final Product (3-Aminobenzonitrile) E->F

A typical experimental workflow for the synthesis of 3-aminobenzonitrile.

References

Application Notes and Protocols: Hydrolysis of 3-Nitrobenzonitrile to 3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of the nitrile group in 3-Nitrobenzonitrile to a carboxylic acid is a fundamental transformation in organic synthesis, yielding 3-Nitrobenzoic acid, a valuable intermediate in the preparation of various pharmaceuticals and other fine chemicals. The electron-withdrawing nature of the nitro group influences the reactivity of the nitrile, making the optimization of hydrolysis conditions crucial for achieving high yields and purity. This document provides detailed application notes and experimental protocols for both acidic and basic hydrolysis of this compound.

Reaction Overview

The conversion of this compound to 3-Nitrobenzoic acid can be effectively achieved under both acidic and basic conditions. The choice between the two methods often depends on the overall synthetic strategy, substrate compatibility, and desired purity of the final product.

Acidic Hydrolysis: This method typically involves heating the nitrile in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent hydrolysis of the intermediate amide.

Basic Hydrolysis: This approach utilizes a strong base, such as sodium hydroxide or potassium hydroxide, to facilitate the hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate acidification step to yield the carboxylic acid.

Data Presentation: Comparison of Hydrolysis Methods

The following table summarizes typical reaction conditions and outcomes for the acidic and basic hydrolysis of this compound, based on established methodologies for similar nitriles.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagents This compound, Sulfuric Acid (e.g., 70% v/v)This compound, Sodium Hydroxide (e.g., 10-20% w/v)
Solvent WaterWater
Temperature Reflux (typically 100-120 °C)Reflux (typically 100-110 °C)
Reaction Time 2-4 hours1-3 hours
Work-up Cooling, dilution with water, filtrationCooling, acidification with HCl, filtration
Product Form 3-Nitrobenzoic acid (direct precipitation)Sodium 3-nitrobenzoate (intermediate)
Typical Yield HighHigh
Key Considerations Potential for charring if acid is too concentrated.Requires a separate acidification step to isolate the carboxylic acid.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound

This protocol outlines a general procedure for the acidic hydrolysis of this compound using sulfuric acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Acid Addition: Slowly and cautiously add a 70% (v/v) aqueous solution of sulfuric acid to the flask. The molar ratio of acid to nitrile should be in significant excess.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a beaker.

  • Precipitation and Filtration: Stir the mixture until the ice has melted completely. The 3-Nitrobenzoic acid will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

  • Drying: Dry the purified 3-Nitrobenzoic acid in a vacuum oven.

Protocol 2: Basic Hydrolysis of this compound

This protocol describes the hydrolysis of this compound using a sodium hydroxide solution.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) pellets

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Hydroxide (2.5 eq) in deionized water to create a 10-20% (w/v) solution.

  • Nitrile Addition: Add this compound (1.0 eq) to the sodium hydroxide solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-3 hours. Ammonia gas will be evolved during the reaction. Monitor the reaction progress by TLC.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the cooled reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the 3-Nitrobenzoic acid.

  • Precipitation and Filtration: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 3-Nitrobenzoic acid in a vacuum oven.

Visualizations

Hydrolysis_Reaction cluster_reactants Reactants cluster_product Product This compound 3-Nitrobenzoic_acid This compound->3-Nitrobenzoic_acid H⁺ or OH⁻ Heat H2O H₂O Hydrolysis_Workflow cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis A_Start Start with This compound A_AddAcid Add H₂SO₄/H₂O A_Start->A_AddAcid A_Reflux Reflux (2-4h) A_AddAcid->A_Reflux A_Quench Pour onto ice A_Reflux->A_Quench A_Filter Filter A_Quench->A_Filter A_Wash Wash with H₂O A_Filter->A_Wash A_Dry Dry A_Wash->A_Dry A_Product 3-Nitrobenzoic Acid A_Dry->A_Product B_Start Start with This compound B_AddBase Add NaOH/H₂O B_Start->B_AddBase B_Reflux Reflux (1-3h) B_AddBase->B_Reflux B_Cool Cool B_Reflux->B_Cool B_Acidify Acidify with HCl B_Cool->B_Acidify B_Filter Filter B_Acidify->B_Filter B_Wash Wash with H₂O B_Filter->B_Wash B_Dry Dry B_Wash->B_Dry B_Product 3-Nitrobenzoic Acid B_Dry->B_Product

Application Notes and Protocols: 3-Nitrobenzonitrile as a Pharmaceutical Intermediate for Oncology Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzonitrile is a versatile chemical intermediate of significant interest in pharmaceutical synthesis, particularly in the development of targeted oncology therapeutics. Its unique molecular structure, featuring both a nitro and a cyano group, provides a valuable scaffold for the construction of complex heterocyclic compounds.[1] The nitro group can be readily reduced to an amine, a key functional group for subsequent coupling reactions, while the nitrile group offers various synthetic possibilities. This document provides a comprehensive overview of the application of this compound as a starting material in the synthesis of kinase inhibitors for cancer therapy, with a specific focus on the Bcr-Abl inhibitor, Nilotinib.

From this compound to Kinase Inhibitors: A Synthetic Overview

The primary utility of this compound in oncology drug development lies in its conversion to 3-aminobenzonitrile. This transformation is a critical step, as the resulting aniline derivative serves as a cornerstone for building the core structures of many kinase inhibitors. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by a series of coupling and cyclization reactions to construct the final drug molecule. Several kinase inhibitors targeting pathways such as Bcr-Abl, c-Met, and VEGFR-2 utilize intermediates derived from substituted aminobenzonitriles.

A prominent example of an oncology drug synthesized from a 3-aminobenzonitrile-related precursor is Nilotinib . Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] The synthesis of Nilotinib showcases the strategic use of a substituted aminobenzonitrile core to construct a molecule that effectively targets the ATP-binding site of the Bcr-Abl oncoprotein.

Featured Application: Synthesis of Nilotinib

The synthesis of Nilotinib is a multi-step process that highlights the importance of key intermediates derived from the aminobenzonitrile scaffold. A common and efficient method for the synthesis of Nilotinib is the Buchwald-Hartwig amination reaction.[3][4] This approach involves the palladium-catalyzed cross-coupling of an amine and an aryl halide.

Experimental Workflow for Nilotinib Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Final Assembly (Buchwald-Hartwig Amination) start This compound Derivative reduction Reduction of Nitro Group start->reduction aminobenzonitrile Substituted 3-Aminobenzonitrile reduction->aminobenzonitrile coupling1 Coupling with Pyrimidine Moiety aminobenzonitrile->coupling1 intermediate1 N-(substituted-phenyl)-pyrimidin-2-amine coupling1->intermediate1 coupling2 Pd-catalyzed C-N Coupling intermediate1->coupling2 intermediate2 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline intermediate2->coupling2 nilotinib Nilotinib coupling2->nilotinib

Caption: High-level workflow for the synthesis of Nilotinib.

Detailed Experimental Protocols

Protocol 1: Reduction of this compound to 3-Aminobenzonitrile

This protocol describes a general method for the reduction of a nitro group to an amine, a fundamental step in utilizing this compound as a pharmaceutical intermediate.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain 3-aminobenzonitrile.

Protocol 2: Synthesis of Nilotinib via Buchwald-Hartwig Amination

This protocol outlines a key step in the synthesis of Nilotinib, demonstrating the application of a substituted aminobenzonitrile derivative.

Materials:

  • N-(3-bromo-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (derivable from a substituted 3-aminobenzonitrile)

  • 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • tert-Butanol (anhydrous)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add N-(3-bromo-4-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, cesium carbonate, and Xantphos.

  • Add Pd₂(dba)₃ to the flask.

  • Add anhydrous 1,4-dioxane and anhydrous tert-butanol to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Nilotinib.

Quantitative Data

Table 1: In Vitro Potency of Nilotinib Against Various Cancer Cell Lines
Cell LineCancer TypeTargetIC₅₀ (nM)Reference
K562Chronic Myeloid LeukemiaBcr-Abl2-5[5]
KU812Chronic Myeloid LeukemiaBcr-Abl≤12[6]
Ba/F3 (p210)Murine Pro-B CellsBcr-Abl<30[7]
GIST882Gastrointestinal Stromal TumorKIT (exon 13 mutant)160[1]
HMC-1560Mast Cell LeukemiaKIT (exon 11 mutant)108[1]
EOL-1Eosinophilic LeukemiaFIP1L1-PDGFRα0.54[1]
Table 2: Pharmacokinetic Properties of Nilotinib
ParameterValueConditionsReference
Absorption
Tₘₐₓ~3 hoursOral administration[8]
BioavailabilityIncreased by up to 82%With a high-fat meal[8]
Distribution
Protein Binding>98%In plasma
Metabolism
Primary EnzymeCYP3A4Hepatic[8][9]
Elimination
Half-life (t₁/₂)~17 hours[9][10]
Excretion>90% in feces[9]

Mechanism of Action and Signaling Pathway

Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). It drives the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways. Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates. This blockade of Bcr-Abl signaling leads to cell cycle arrest and apoptosis in Bcr-Abl-positive cancer cells.

Bcr-Abl Signaling Pathway and Inhibition by Nilotinib

G cluster_0 Upstream cluster_1 Downstream Signaling Cascades cluster_2 Cellular Outcomes BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of complex pharmaceutical intermediates for oncology drug development. Its conversion to substituted aminobenzonitriles provides a key building block for the construction of potent kinase inhibitors, as exemplified by the synthesis of Nilotinib. The detailed protocols and data presented herein offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery, facilitating the development of novel and effective cancer therapeutics.

References

Applications of 3-Nitrobenzonitrile in the Synthesis of Phenylpyrrole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Nitrobenzonitrile, a versatile aromatic nitrile, serves as a crucial starting material and intermediate in the synthesis of a variety of agrochemicals. Its distinct chemical functionalities, the nitro group and the cyano group, allow for a range of chemical transformations, making it a valuable building block for complex molecular architectures. This application note details the use of this compound in the synthesis of phenylpyrrole fungicides, a significant class of agricultural compounds used to control a broad spectrum of plant pathogenic fungi. The primary focus will be on the multi-step synthesis of Fenpiclonil, a non-systemic fungicide with long residual activity.

Application in Fungicide Synthesis: The Phenylpyrrole Class

This compound is a key precursor for the synthesis of 3-Aminobenzonitrile, which is a fundamental building block for phenylpyrrole fungicides. These fungicides, inspired by the natural antifungal compound pyrrolnitrin, are characterized by a 3-cyano-4-phenylpyrrole core structure. This structural motif is essential for their fungicidal activity, which involves the inhibition of transport-associated phosphorylation of glucose, thereby disrupting mycelial growth.

A prominent example of a commercial fungicide synthesized from a this compound derivative is Fenpiclonil . The synthesis of Fenpiclonil highlights the utility of this compound in constructing the core phenylpyrrole scaffold.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of Fenpiclonil starting from this compound.

Step No.ReactionStarting MaterialProductTypical Yield (%)
1Reduction of Nitro GroupThis compound3-Aminobenzonitrile85-95
2Diazotization and Reaction with Pyrrole3-AminobenzonitrileFenpiclonil70-80

Experimental Protocols

Step 1: Synthesis of 3-Aminobenzonitrile from this compound

This protocol describes the reduction of the nitro group of this compound to an amino group, yielding 3-Aminobenzonitrile.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of this compound (1 equivalent) and iron powder (3 equivalents) in a 1:1 mixture of ethanol and water is prepared.

  • A catalytic amount of ammonium chloride is added to the suspension.

  • The mixture is heated to reflux with vigorous stirring.

  • Concentrated hydrochloric acid is added dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The hot reaction mixture is filtered to remove the iron sludge.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is basified with a sodium hydroxide solution to precipitate the product.

  • The precipitated 3-Aminobenzonitrile is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of Fenpiclonil from 3-Aminobenzonitrile

This protocol outlines the construction of the phenylpyrrole ring to yield Fenpiclonil, utilizing a reaction inspired by the Tosmic (toluenesulfonylmethyl isocyanide) reaction.

Materials:

  • 3-Aminobenzonitrile

  • Pyrrole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Dimethylformamide (DMF)

Procedure:

  • Diazotization: 3-Aminobenzonitrile (1 equivalent) is dissolved in a mixture of water and concentrated hydrochloric acid at 0-5 °C. An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) in aqueous potassium cyanide is prepared. The cold diazonium salt solution is added slowly to the copper(I) cyanide solution with vigorous stirring, allowing the temperature to rise to room temperature. The reaction mixture is then heated to 50-60 °C for 1 hour.

  • Work-up and Isolation of 3-Cyanophenylnitrile (Intermediate): The reaction mixture is cooled and extracted with toluene. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-cyanophenylnitrile.

  • Pyrrole Ring Formation: The crude 3-cyanophenylnitrile is dissolved in dimethylformamide (DMF). Pyrrole (1.5 equivalents) and potassium carbonate (2 equivalents) are added to the solution. The mixture is heated to 100-120 °C and stirred for several hours until the reaction is complete (monitored by TLC).

  • Final Work-up and Purification: The reaction mixture is cooled and poured into water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure Fenpiclonil.

Visualizations

Synthesis_Workflow Start This compound Intermediate 3-Aminobenzonitrile Start->Intermediate Reduction (Fe, NH4Cl) Final_Product Fenpiclonil Intermediate->Final_Product Diazotization & Pyrrole Ring Formation

Caption: Synthetic workflow for Fenpiclonil from this compound.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Fenpiclonil Synthesis s1_start Mix this compound, Fe, EtOH/H2O, NH4Cl s1_reflux Heat to Reflux s1_start->s1_reflux s1_add_hcl Add HCl (dropwise) s1_reflux->s1_add_hcl s1_monitor Monitor by TLC s1_add_hcl->s1_monitor s1_filter Filter Hot Mixture s1_monitor->s1_filter s1_concentrate Concentrate Filtrate s1_filter->s1_concentrate s1_basify Basify with NaOH s1_concentrate->s1_basify s1_isolate Isolate 3-Aminobenzonitrile s1_basify->s1_isolate s2_diazotization Diazotization of 3-Aminobenzonitrile s1_isolate->s2_diazotization Proceed to next step s2_cyanation Sandmeyer Reaction (CuCN) s2_diazotization->s2_cyanation s2_workup1 Isolate Intermediate s2_cyanation->s2_workup1 s2_pyrrole_formation Pyrrole Ring Formation (Pyrrole, K2CO3) s2_workup1->s2_pyrrole_formation s2_workup2 Final Work-up & Purification s2_pyrrole_formation->s2_workup2 s2_product Fenpiclonil s2_workup2->s2_product

Caption: Detailed experimental workflow for the synthesis of Fenpiclonil.

Application Notes and Protocols: The Role of 3-Nitrobenzonitrile in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzonitrile (CAS 619-24-9) is a pivotal intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and notably, dyes and pigments.[1] Its chemical structure, featuring both a nitro (-NO2) and a nitrile (-CN) group on an aromatic ring, provides versatile reactivity for building complex molecules. In the realm of color chemistry, the primary role of this compound is as a precursor to 3-aminobenzonitrile. The nitro group is readily reduced to a primary amine (-NH2), which is a fundamental functional group for initiating the synthesis of azo dyes and other classes of colorants.[2][3] This document provides detailed protocols for the conversion of this compound to its amino derivative and the subsequent synthesis of an illustrative azo dye.

Core Synthesis Pathway: From Nitro Compound to Chromophore

The journey of this compound from a simple aromatic nitro compound to a component of a vibrant dye primarily involves a two-stage process. The initial and most critical step is the reduction of the nitro group to form 3-aminobenzonitrile. This intermediate, containing a reactive primary amine, can then be diazotized and coupled with a suitable aromatic compound to generate the azo chromophore (-N=N-), which is responsible for the color of the resulting dye.

Synthesis_Pathway This compound This compound Reduction Reduction This compound->Reduction [H] 3-Aminobenzonitrile 3-Aminobenzonitrile Reduction->3-Aminobenzonitrile Diazotization Diazotization 3-Aminobenzonitrile->Diazotization NaNO₂, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Azo Coupling Azo Coupling Diazonium Salt->Azo Coupling Azo Dye Azo Dye Azo Coupling->Azo Dye Coupling Component Coupling Component Coupling Component->Azo Coupling

General synthesis pathway from this compound to an Azo Dye.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminobenzonitrile from this compound

This protocol describes the reduction of the nitro group of this compound to an amine group to yield 3-aminobenzonitrile. A common method for this transformation is catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Dichloromethane

  • Distilled water

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Apparatus for filtration under reduced pressure

Procedure:

  • In a 100 mL single-neck flask, combine 1.48 g of this compound and 0.01 g of 10% palladium on carbon in 20 mL of methanol.[2]

  • Seal the flask and connect it to a hydrogen balloon or a hydrogenation apparatus.

  • Heat the reaction mixture to 50°C and stir for 8 hours.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent by rotary evaporation under reduced pressure.[2]

  • To the residue, add 100 mL of distilled water and 100 mL of dichloromethane for extraction.[2]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain 3-aminobenzonitrile.[2]

Data Presentation:

ParameterValueReference
Starting MaterialThis compound[2]
Product3-Aminobenzonitrile[2]
Catalyst10% Palladium on Carbon[2]
SolventMethanol[2]
Reaction Temperature50°C[2]
Reaction Time8 hours[2]
Yield85%[2]
Protocol 2: Synthesis of an Azo Dye from 3-Aminobenzonitrile

This protocol outlines the synthesis of an azo dye via the diazotization of 3-aminobenzonitrile and subsequent coupling with a suitable coupling component (e.g., 2-naphthol).

Stage 1: Diazotization of 3-Aminobenzonitrile

Materials:

  • 3-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • In a 250 mL beaker, suspend 0.01 mol of 3-aminobenzonitrile in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.

  • Cool the suspension to 0-5°C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over 10-15 minutes, ensuring the temperature is maintained below 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next stage.

Stage 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Stage 1

  • 2-Naphthol

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of 10% NaOH solution.

  • Cool this solution to below 5°C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution from Stage 1 to the cold, stirred solution of 2-naphthol. The addition should be done portion-wise over 20-30 minutes, keeping the temperature below 5°C.

  • During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by adding more 10% NaOH solution if necessary.

  • A brightly colored precipitate of the azo dye will form.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the crude dye by vacuum filtration, washing it with cold water.

  • The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling A Suspend 3-Aminobenzonitrile in HCl and water B Cool to 0-5°C A->B D Add NaNO₂ solution dropwise (maintain T < 5°C) B->D C Prepare cold NaNO₂ solution C->D E Stir for 20-30 min D->E H Add diazonium salt solution slowly (maintain T < 5°C and pH 8-10) E->H Diazonium Salt Solution F Dissolve 2-Naphthol in NaOH G Cool to < 5°C F->G G->H I Stir for 30-60 min H->I J Isolate and purify dye I->J

Experimental workflow for the synthesis of an azo dye from 3-aminobenzonitrile.

Applications in Pigment Synthesis

While the primary route for dye synthesis from this compound involves its reduction to 3-aminobenzonitrile for azo dyes, the nitrile group itself can be a precursor for phthalocyanine pigments. Phthalocyanines are large, aromatic macrocyclic compounds that form stable complexes with metal ions, resulting in intensely colored and lightfast pigments. The synthesis typically involves the tetramerization of phthalonitrile or its derivatives at high temperatures.[4][5] Although less common than starting from phthalic anhydride, 3-nitrophthalonitrile can be used to introduce nitro groups onto the phthalocyanine periphery, which can then be further functionalized.

This compound serves as a valuable and versatile starting material in the synthesis of dyes and pigments. Its primary utility lies in its conversion to 3-aminobenzonitrile, a key precursor for a wide range of azo dyes. The protocols provided herein offer a foundational methodology for researchers to explore the synthesis of novel colorants based on this important chemical intermediate. The dual reactivity of the nitro and nitrile groups opens avenues for the creation of diverse and functional dye and pigment molecules.

References

3-Nitrobenzonitrile as a matrix for matrix-assisted ionization (MAI) mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix-Assisted Ionization (MAI) is an innovative mass spectrometry technique that enables the ionization of a wide range of analytes, from small molecules to large proteins, without the need for a laser or high voltage. A key component of this technique is the matrix, a small organic molecule that co-crystallizes with the analyte and facilitates its ionization. 3-Nitrobenzonitrile (3-NBN) has emerged as a highly effective matrix for MAI, particularly in the vacuum environment of a mass spectrometer, a method known as Matrix-Assisted Ionization in Vacuum (MAIV). This document provides detailed application notes and protocols for the use of this compound as a matrix for MAI mass spectrometry.

In MAIV, the simple exposure of the analyte-matrix mixture to the vacuum of the mass spectrometer is sufficient to generate gas-phase ions.[1][2] This process produces multiply charged ions, similar to those observed in electrospray ionization (ESI), making it compatible with a wide range of mass analyzers.[1][2] The ionization mechanism of MAIV with 3-NBN is distinct from traditional Matrix-Assisted Laser Desorption/Ionization (MALDI), as it does not rely on thermal desorption induced by a laser.[3] The crystal morphology of the 3-NBN:analyte co-crystal plays a crucial role in the ionization process.[3]

Key Advantages of this compound in MAI-MS

  • Laser-Free Ionization: Simplifies instrumentation and reduces potential for analyte fragmentation.

  • Broad Applicability: Effective for a wide range of analytes including small molecules, peptides, and proteins.[1][2]

  • High Sensitivity: Can detect analytes in the low femtomole and even picogram range.

  • Multiply Charged Ions: Generates ESI-like multiply charged ions, extending the mass range of the analysis.[1][2]

  • Reduced Chemical Noise: In the absence of a laser, there is often less chemical background in the low mass range.[2]

Applications in Drug Development and Research

The unique properties of 3-NBN as a MAI matrix make it a valuable tool for various stages of drug discovery and development, as well as in fundamental research. Its applicability extends to the analysis of:

  • Small Molecule Drugs: Rapid screening and quantification of drug candidates and their metabolites.

  • Peptides and Proteins: Characterization of therapeutic peptides and protein biomarkers.

  • Natural Products: Analysis of complex mixtures, such as the phenolic content in tea infusions.

Experimental Protocols

Materials and Reagents
  • This compound (3-NBN), ≥98% purity

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade or higher)

  • Acids (optional): Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Analyte of interest

  • Mass spectrometer sample target (e.g., stainless steel plate)

Protocol 1: Standard 3-NBN Matrix Solution Preparation
  • Prepare a stock solution of this compound. A common starting concentration is 10 mg/mL.

  • Dissolve the 3-NBN in a suitable solvent. A mixture of organic solvent and water is often effective. A common solvent system is 50:50 (v/v) acetonitrile:water. For certain analytes, the addition of a small amount of acid (e.g., 0.1% formic acid) can improve ionization.

  • Ensure complete dissolution. Vortex or sonicate the solution until the 3-NBN is fully dissolved.

Protocol 2: Analyte Solution Preparation
  • Dissolve the analyte in a solvent compatible with the matrix solution. The concentration of the analyte solution will depend on the expected sensitivity of the instrument and the nature of the analyte. A typical starting concentration for small molecules is in the range of 1 µM to 1 mM.

  • For quantitative analysis, prepare a series of standard solutions of known concentrations.

Protocol 3: Sample Spotting (Dried-Droplet Method)

This method is analogous to standard MALDI sample preparation.

  • Mix the analyte and matrix solutions. The optimal analyte-to-matrix molar ratio can vary, but a common starting point is a 1:1 volume ratio, which typically results in a large molar excess of the matrix.

  • Spot the mixture onto the mass spectrometer target. Deposit a small volume (typically 0.5 - 1 µL) of the mixture onto the target plate.

  • Allow the spot to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and the 3-NBN matrix.

  • Introduce the target into the mass spectrometer.

The general workflow for sample preparation and analysis is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Matrix_Prep Prepare 3-NBN Matrix Solution Mixing Mix Analyte and Matrix Solutions Matrix_Prep->Mixing Analyte_Prep Prepare Analyte Solution Analyte_Prep->Mixing Spotting Spot Mixture onto Target Plate Mixing->Spotting Drying Air-Dry to Co-crystallize Spotting->Drying Introduction Introduce Target into Vacuum Drying->Introduction Ionization Spontaneous Ionization (MAIV) Introduction->Ionization Detection Mass Analysis and Detection Ionization->Detection

MAI-MS Experimental Workflow.

Quantitative Performance Data

While comprehensive quantitative data for a wide range of analytes using 3-NBN as a MAI matrix is still emerging in the literature, the following table summarizes some reported performance characteristics to provide an indication of the technique's capabilities. It is important to note that these values can be highly dependent on the specific analyte, sample matrix, and mass spectrometer used.

Analyte ClassAnalyte ExampleReported Sensitivity Enhancement / Detection LimitReference
Peptides-1.6- to 4-fold signal enhancement (as additive in V-EASI-MS)[4]
Proteins-2- to 5-fold signal enhancement (as additive in V-EASI-MS)[4]
Small Molecule DrugErythromycinA few picograms sufficient for mass spectra[5]

V-EASI-MS: Venturi Easy Ambient Sonic-Spray Ionization Mass Spectrometry

Logical Relationship of MAIV

The following diagram illustrates the logical relationship and key components of the Matrix-Assisted Ionization in Vacuum (MAIV) process with this compound.

G Analyte Analyte CoCrystal Analyte-Matrix Co-crystal Analyte->CoCrystal Matrix This compound (Matrix) Matrix->CoCrystal Vacuum Introduction into Mass Spectrometer Vacuum CoCrystal->Vacuum Ions Gas-Phase Multiply Charged Analyte Ions Vacuum->Ions MS Mass Analyzer Ions->MS

MAIV Process with 3-NBN.

Conclusion

References

Application Notes & Protocols: Enhancing Sonic-Spray Ionization Mass Spectrometry Sensitivity with 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing 3-Nitrobenzonitrile (3-NBN) as a sensitivity-enhancing additive in sonic-spray ionization mass spectrometry (SSI-MS). The information is targeted towards researchers, scientists, and professionals in drug development aiming to improve the analytical performance of their mass spectrometry assays.

Introduction to this compound in Sonic-Spray Ionization

Sonic-spray ionization (SSI) is a soft ionization technique that generates gas-phase ions from a liquid sample without the need for high voltage or laser irradiation.[1][2] While advantageous for its simplicity and gentle ionization, SSI can sometimes exhibit lower sensitivity compared to more established methods like electrospray ionization (ESI).[1] The addition of this compound (3-NBN), a small organic molecule, to the sample solution has been demonstrated to significantly enhance the signal intensity and sensitivity of SSI-MS, particularly for a variant known as Venturi easy ambient sonic-spray ionization (V-EASI) MS.[1][3]

3-NBN is a versatile compound, also utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), making it a relevant substance for professionals in drug development.[4] Its role in mass spectrometry is as a matrix or dopant that facilitates the ionization process, leading to improved detection of a wide range of analytes including peptides, proteins, and organometalloids.[1][3]

Mechanism of Sensitivity Enhancement

The precise mechanism by which 3-NBN enhances sensitivity in SSI-MS is a subject of ongoing investigation. However, it is proposed that 3-NBN acts as a dopant, potentially through a charged solid particle mechanism.[3] Another hypothesis suggests that 3-NBN, due to its properties, remains associated with the analyte for a longer duration within the sonic spray droplets as they travel through the heated ion transfer capillary and into the mass spectrometer's vacuum region, thereby increasing the probability of efficient ionization.[3]

Quantitative Data: Sensitivity Enhancement with 3-NBN

The use of 3-NBN as an additive in V-EASI-MS has shown substantial improvements in signal intensity and signal-to-noise ratios for various classes of compounds. The table below summarizes the reported enhancement factors.

Analyte ClassSignal Enhancement FactorReference
Peptides1.6 to 4-fold[1][3]
Proteins2 to 5-fold[1][3]
Metalloid SpeciesUp to 10-fold[1]

It is important to note that the optimal concentration of 3-NBN and the ion transfer capillary temperature are compound-dependent and require empirical optimization to achieve maximum signal enhancement.[1]

Experimental Protocol: 3-NBN-Assisted Sonic-Spray Ionization MS

This protocol provides a general guideline for employing 3-NBN to enhance sensitivity in SSI-MS experiments.

4.1. Materials and Reagents

  • Analytes of Interest: Peptides, proteins, small molecules, etc.

  • This compound (3-NBN): High purity (≥99%)[4]

  • Solvents: HPLC-grade methanol, water, and any other solvents compatible with the analyte and mass spectrometer.

  • Mass Spectrometer: An ion trap mass spectrometer or similar, equipped with a sonic-spray ionization source (e.g., V-EASI).

4.2. Preparation of Solutions

  • Analyte Stock Solution: Prepare a stock solution of the analyte at a known concentration in an appropriate solvent.

  • 3-NBN Stock Solution: Prepare a stock solution of 3-NBN in methanol. A typical starting concentration is 1 mg/mL.

  • Working Sample Solution (with 3-NBN): Prepare the final sample solution by mixing the analyte stock solution with the 3-NBN stock solution and diluting with the appropriate solvent. The final concentration of the analyte should be in the desired range for MS analysis. The concentration of 3-NBN may need to be optimized, but a starting point of 10 µg/mL (10 ppm) has been shown to be effective.[3]

  • Control Sample Solution (without 3-NBN): Prepare a control sample containing the same concentration of the analyte and solvent composition but without the addition of 3-NBN.

4.3. Mass Spectrometry Analysis

  • Instrument Setup:

    • Set up the sonic-spray ionization source according to the manufacturer's instructions.

    • Optimize the nebulizing gas pressure and the distance of the spray capillary from the mass spectrometer inlet.

  • Infusion: Infuse the control sample solution into the SSI source at a constant flow rate (e.g., 3-10 µL/min).

  • Data Acquisition (Control): Acquire the mass spectrum of the analyte in the absence of 3-NBN. Optimize key instrument parameters such as the ion transfer capillary temperature to obtain the best possible signal.

  • Infusion (with 3-NBN): Clean the infusion line and then infuse the working sample solution containing 3-NBN at the same flow rate.

  • Data Acquisition (with 3-NBN): Acquire the mass spectrum of the analyte in the presence of 3-NBN. It may be necessary to re-optimize the ion transfer capillary temperature to maximize the signal enhancement.

  • Data Analysis: Compare the signal intensity (e.g., peak height or area) and signal-to-noise ratio of the analyte with and without 3-NBN to determine the enhancement factor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Analyte Analyte Stock Analyte_NBN Analyte + 3-NBN Working Solution Analyte->Analyte_NBN Analyte_Control Analyte Control (No 3-NBN) Analyte->Analyte_Control NBN 3-NBN Stock NBN->Analyte_NBN Solvent Solvent Solvent->Analyte_NBN Solvent->Analyte_Control SSI_MS Sonic-Spray Ionization Mass Spectrometer Analyte_NBN->SSI_MS Infusion Analyte_Control->SSI_MS Infusion Data_NBN Data Acquisition (with 3-NBN) SSI_MS->Data_NBN Data_Control Data Acquisition (Control) SSI_MS->Data_Control Comparison Compare Signal Intensity & S/N Ratio Data_NBN->Comparison Data_Control->Comparison Result Determine Enhancement Factor Comparison->Result

Caption: Experimental workflow for evaluating 3-NBN sensitivity enhancement.

Proposed Ionization Enhancement Mechanism

ionization_mechanism cluster_droplet Sonic Spray Droplet cluster_process Ionization Process cluster_detection Mass Detection Analyte Analyte (A) Droplet [A + N + Solvent] Analyte->Droplet NBN 3-NBN (N) NBN->Droplet Solvent Solvent Solvent->Droplet Desolvation Solvent Evaporation (Desolvation) Droplet->Desolvation Travels to MS Ionization Enhanced Ionization (Charged Particle Mechanism?) Desolvation->Ionization 3-NBN facilitates Analyte_Ion [A+H]+ Ionization->Analyte_Ion MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Detection

Caption: Proposed mechanism of 3-NBN assisted ionization in SSI-MS.

Conclusion

The use of this compound as an additive in sonic-spray ionization mass spectrometry offers a simple and effective method for significantly enhancing the sensitivity of the analysis for a variety of compounds. This technique elevates the performance of SSI-MS to be comparable with more established methods like ESI-MS, making it a valuable tool for researchers and scientists in academia and the pharmaceutical industry. The provided protocol serves as a starting point for the implementation and optimization of this approach in your laboratory.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the functionalization of aromatic rings. This process is particularly efficient when the aromatic ring is activated by potent electron-withdrawing groups, such as a nitro group (-NO₂). 3-Nitrobenzonitrile is an attractive substrate for SNAr reactions, featuring two electron-withdrawing groups (nitro and cyano) that activate the aromatic ring for nucleophilic attack. The substitution of the nitro group allows for the introduction of a diverse range of functionalities, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.

This document provides detailed protocols for conducting SNAr reactions on this compound with various nucleophiles, including amines, alkoxides, and thiols.

General Principles of Nucleophilic Aromatic Substitution

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1] In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes this intermediate, thereby facilitating the reaction.[2] In the second step, the leaving group departs, restoring the aromaticity of the ring.[1]

Commonly employed nucleophiles in SNAr reactions include amines, alkoxides, and thiolates. The choice of solvent is crucial; polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cationic counter-ion of the nucleophile, thus enhancing its nucleophilicity. A base is often required, especially when using neutral nucleophiles like amines or alcohols, to generate the more reactive anionic nucleophile.

Data Presentation

The following table summarizes reaction conditions for the nucleophilic aromatic substitution on a close analog of this compound, providing a strong starting point for protocol development.

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Fluoro-3-nitrobenzonitrilePiperidineTriethylamineDichloromethane20Overnight96[3]

Experimental Protocols

Protocol for Reaction with an Amine (Piperidine)

This protocol is adapted from a reported procedure on a structurally similar substrate, 4-fluoro-3-nitrobenzonitrile, and is expected to be a good starting point for the reaction with this compound.[3]

Materials:

  • This compound (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM)

  • Water

  • Silica gel for chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound in dichloromethane, add piperidine and triethylamine.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the mixture with water.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 3-(piperidin-1-yl)benzonitrile.

General Protocol for Reaction with an Alkoxide (Sodium Methoxide)

This is a general protocol based on common practices for SNAr reactions with alkoxides.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.2 equiv)

  • Anhydrous Methanol or a polar aprotic solvent like DMF or DMSO

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium methoxide portion-wise to the solution at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield 3-methoxybenzonitrile.

General Protocol for Reaction with a Thiol (Thiophenol)

This is a general protocol based on established methods for SNAr reactions with thiols.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound in anhydrous DMF, add thiophenol followed by potassium carbonate.

  • Heat the reaction mixture to 80-100 °C.

  • Stir the reaction under an inert atmosphere and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-(phenylthio)benzonitrile.

Visualizations

G cluster_workflow Experimental Workflow for SNAr A Reactant Preparation (this compound, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B Combine C Reaction Monitoring (TLC, LC-MS) B->C Stirring/Heating D Work-up (Quenching, Extraction) C->D Completion E Purification (Column Chromatography, Recrystallization) D->E Crude Product F Product Characterization (NMR, MS) E->F Purified Product G cluster_mechanism SNAr Reaction Mechanism Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Rate-determining step) Product Substituted Benzonitrile + NO₂⁻ Intermediate->Product Elimination (Fast)

References

Application Notes and Protocols: Nitration of Benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of benzonitrile is a classic example of an electrophilic aromatic substitution reaction.[1] In this process, a nitro group (-NO₂) is introduced onto the aromatic ring of benzonitrile. The cyano (-CN) group is a deactivating and meta-directing group, meaning it withdraws electron density from the benzene ring, making the substitution reaction slower than that of benzene, and directs the incoming electrophile to the meta position.[1][2] This regioselectivity is a key aspect of this synthesis. The primary product of this reaction is m-nitrobenzonitrile, with smaller amounts of ortho and para isomers also being formed.[1] This synthesis is significant for the preparation of various pharmaceutical and chemical intermediates.[3] The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[2][4]

Data Presentation

The nitration of benzonitrile yields a mixture of isomers, with the meta-substituted product being predominant. The typical distribution of the products is summarized in the table below.

Product IsomerStructureYield (%)
m-Nitrobenzonitrile1-cyano-3-nitrobenzene~81%
o-Nitrobenzonitrile1-cyano-2-nitrobenzene~17%
p-Nitrobenzonitrile1-cyano-4-nitrobenzene~2%
Data sourced from reference[1]

Experimental Protocols

This protocol details the laboratory-scale synthesis of m-nitrobenzonitrile.

Materials and Reagents:

  • Benzonitrile

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled Water

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Safety Precautions:

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic and the temperature must be carefully controlled to prevent the formation of dinitro products and ensure safety.[6]

  • Nitrobenzene compounds are toxic and should be handled with care.[3]

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a round-bottom flask immersed in an ice bath, carefully and slowly add a measured volume of concentrated sulfuric acid.

    • While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10°C during this addition. This mixture of acids generates the nitronium ion (NO₂⁺), which is the active electrophile.[4]

  • Nitration Reaction:

    • To the cooled nitrating mixture, add benzonitrile dropwise from a dropping funnel over a period of 30-45 minutes.

    • Continuously monitor the reaction temperature and ensure it is maintained between 0°C and 10°C using the ice bath. Vigorous stirring is essential to ensure proper mixing and heat dissipation.

    • After the addition of benzonitrile is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with constant stirring. This will precipitate the crude nitrobenzonitrile product.[7]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with copious amounts of cold water to remove any residual acid.

    • Subsequently, wash the solid with a 5% sodium bicarbonate solution to neutralize any remaining traces of acid, followed by a final wash with cold water.[6]

  • Purification:

    • The crude product can be purified by recrystallization.[5] Dissolve the solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the purified m-nitrobenzonitrile.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization:

    • Determine the melting point of the purified product and compare it with the literature value for m-nitrobenzonitrile.

    • Further characterization can be performed using techniques such as Infrared (IR) spectroscopy to identify the characteristic peaks for the nitrile (-C≡N) and nitro (-NO₂) functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Mandatory Visualization

experimental_workflow start Start prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_acid add_benzo Add Benzonitrile (0-10 °C) prep_acid->add_benzo Slowly react Stir at Room Temperature (1-2 hours) add_benzo->react quench Pour onto Ice Water react->quench filter1 Vacuum Filtration quench->filter1 Precipitate Forms wash Wash with H₂O and NaHCO₃ filter1->wash recrystallize Recrystallize from Ethanol wash->recrystallize Crude Product filter2 Vacuum Filtration recrystallize->filter2 dry Dry Product filter2->dry end m-Nitrobenzonitrile dry->end Purified Product

Experimental workflow for the nitration of benzonitrile.

References

Application Notes and Protocols: The Use of 3-Nitrobenzonitrile in the Development of Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Nitrobenzonitrile is a versatile chemical intermediate characterized by its nitro (-NO₂) and cyano (-CN) functional groups.[1][2] These reactive sites make it a valuable precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[2][3] In the realm of materials science, this compound serves as a foundational building block for advanced polymers with high-performance characteristics. Its electron-withdrawing properties can be leveraged to create polymers with enhanced thermal stability and mechanical strength.[3]

A crucial step in harnessing this compound for polymer synthesis is the reduction of the nitro group to an amine, yielding 3-aminobenzonitrile. This resulting aromatic amine with a nitrile functional group can then be utilized as a monomer in various polymerization reactions. This document outlines the protocols for the synthesis of the 3-aminobenzonitrile monomer and its subsequent polymerization into advanced polymers such as aramids and polytriazines, supported by expected quantitative data and process visualizations.

I. Monomer Synthesis: 3-Aminobenzonitrile from this compound

The conversion of this compound to 3-aminobenzonitrile is a critical prerequisite for its use in the synthesis of advanced polymers. This reduction of the nitro group is typically achieved through catalytic hydrogenation.[4]

Experimental Protocol: Catalytic Hydrogenation of this compound[4]

Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Distilled water

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a 100 mL single-neck round-bottom flask, combine 1.48 g of this compound, 0.01 g of 10% palladium on carbon, and 20 mL of methanol.

  • Securely attach a hydrogen-filled balloon to the flask to create a closed system.

  • Heat the reaction mixture to 50°C and maintain this temperature with stirring for 8 hours.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the methanol using a rotary evaporator.

  • To the residue, add 100 mL of distilled water and 100 mL of dichloromethane and transfer to a separatory funnel for extraction.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield 3-aminobenzonitrile.

Expected Yield: Approximately 85%.[4]

Characterization: The product can be characterized by ¹H-NMR spectroscopy.[2]

II. Polymerization of 3-Aminobenzonitrile

3-Aminobenzonitrile can be polymerized through various methods, including polycondensation to form aramids or polycyclotrimerization to yield polytriazines.

A. Synthesis of Aramid Polymers via Polycondensation

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. A hypothetical aramid can be synthesized from 3-aminobenzonitrile and an aromatic dicarboxylic acid chloride, such as terephthaloyl chloride, through low-temperature solution polycondensation.[5][6]

Materials:

  • 3-Aminobenzonitrile

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite

  • Methanol

  • Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube

Procedure:

  • In a dry, nitrogen-purged three-necked flask, dissolve a specific molar amount of 3-aminobenzonitrile in anhydrous NMP.

  • Add an equimolar amount of anhydrous pyridine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride dissolved in NMP to the stirred solution.

  • Add triphenyl phosphite as a condensing agent.

  • Allow the reaction to proceed at 0°C for 1 hour, then warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into methanol.

  • Filter the fibrous polymer, wash thoroughly with methanol, and dry under vacuum at 80°C.

B. Synthesis of Polytriazines via Polycyclotrimerization

The nitrile groups of benzonitrile derivatives can undergo cyclotrimerization to form highly cross-linked, thermally stable polytriazine networks.[3] This can be achieved by first synthesizing a dinitrile monomer from 3-aminobenzonitrile.

Materials:

  • Dinitrile monomer derived from 3-aminobenzonitrile

  • Trifluoromethanesulfonic acid (catalyst)

  • 1,2-Dichlorobenzene (solvent)

  • Methanol

  • Reaction flask with a stirrer and nitrogen inlet

Procedure:

  • In a nitrogen-purged reaction flask, dissolve the dinitrile monomer in 1,2-dichlorobenzene.

  • Add a catalytic amount of trifluoromethanesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

III. Data Presentation

The following tables summarize the expected quantitative properties of advanced polymers derived from benzonitrile-containing monomers, based on data from analogous polymer systems.

Table 1: Thermal Properties of Benzonitrile-Derived Polymers

Polymer TypeGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA) (°C)
Polyamide (Aramid)[4]235 - 298> 400
Polytriazine[3]~126.5~363

Table 2: Physical and Mechanical Properties of Benzonitrile-Derived Polymers

Polymer TypeInherent Viscosity (dL/g)Solubility
Polyamide (Aramid)[4]0.31 - 0.93Soluble in aprotic polar solvents (e.g., DMSO, NMP)
Polytriazine[3]Not specifiedSoluble and film-forming

IV. Visualizations

Diagrams of Synthetic Pathways and Workflows

monomer_synthesis This compound This compound 3-Aminobenzonitrile 3-Aminobenzonitrile This compound->3-Aminobenzonitrile H2, Pd/C Methanol, 50°C

Caption: Synthesis of 3-Aminobenzonitrile from this compound.

aramid_synthesis cluster_reactants Reactants 3-Aminobenzonitrile 3-Aminobenzonitrile Aramid_Polymer Aramid Polymer 3-Aminobenzonitrile->Aramid_Polymer Polycondensation NMP, Pyridine, 0°C to RT Terephthaloyl_chloride Terephthaloyl chloride Terephthaloyl_chloride->Aramid_Polymer

Caption: Polycondensation of 3-Aminobenzonitrile to form an Aramid Polymer.

experimental_workflow Start Start Monomer_Synthesis Monomer Synthesis: 3-Aminobenzonitrile Start->Monomer_Synthesis Polymerization Polymerization Monomer_Synthesis->Polymerization Polycondensation Polycondensation (Aramid Formation) Polymerization->Polycondensation Polycyclotrimerization Polycyclotrimerization (Polytriazine Formation) Polymerization->Polycyclotrimerization Purification Polymer Purification (Precipitation & Washing) Polycondensation->Purification Polycyclotrimerization->Purification Characterization Characterization (TGA, DSC, Viscosity) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for advanced polymer development.

References

Troubleshooting & Optimization

Technical Support Center: 3-Nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale synthesis methods are the Sandmeyer reaction starting from 3-nitroaniline and the direct nitration of benzonitrile.[1][2][3] The Sandmeyer reaction involves converting an aromatic amino group into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][4] The nitration method involves treating benzonitrile with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is typically a yellow crystalline powder or needles.[5][6] It has a melting point in the range of 114-117 °C.[5] The molecule contains a strong electron-withdrawing nitro group (-NO2) and a versatile nitrile group (-CN), making it a valuable intermediate in organic synthesis.[5][7] It has low solubility in water but is very soluble in solvents like ether.[5]

Q3: What are the primary applications of this compound?

A3: this compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6][7] In drug development, it serves as a building block for various active pharmaceutical ingredients (APIs), particularly in oncology and inflammation research.[7] The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced, allowing for the creation of more complex molecules.[5]

Q4: What are the main safety concerns when handling this compound and its precursors?

A4: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[6] It can cause skin and eye irritation.[6] Reagents used in its synthesis, such as nitric acid, are highly corrosive and strong oxidizers.[1] The Sandmeyer reaction involves the formation of aryl diazonium salts, which are thermally unstable and can be explosive if isolated in a dry state.[8] Therefore, it is crucial to handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide

Issue 1: Consistently Low Yield in Sandmeyer Reaction

Q: My Sandmeyer reaction (from 3-nitroaniline) to produce this compound has a very low yield. What are the likely causes and how can I improve it?

A: Low yields in the Sandmeyer reaction are a common issue and can typically be traced to three main areas: the diazotization step, the cyanation step, or the work-up procedure.

Potential Causes & Solutions:

  • Decomposition of Diazonium Salt: Aryl diazonium salts are unstable at elevated temperatures.[8] If the temperature during the diazotization or addition to the cyanide solution rises above 0-5 °C, the salt can decompose or react with water to form 3-nitrophenol, a common byproduct.[8]

    • Solution: Strictly maintain the reaction temperature between 0 and 5 °C throughout the diazotization process using an ice-salt bath.[8] Use the prepared diazonium salt solution immediately; do not store it.[8]

  • Incomplete Diazotization: The reaction between the amine, sodium nitrite, and acid may not go to completion.

    • Solution: Ensure slow, dropwise addition of the cold sodium nitrite solution to the acidic amine suspension.[8] After the addition, allow the mixture to stir for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[8]

  • Side Reactions (Azo Coupling): The diazonium salt can react with unreacted 3-nitroaniline or other electron-rich species to form colored azo compounds, which appear as impurities and reduce the yield.[8]

    • Solution: Maintain acidic conditions and a low temperature to suppress azo coupling.[8] Ensure the amine is fully protonated by using a sufficient excess of acid.

  • Cyanide Source and Catalyst Incompatibility: Using certain cyanide sources with the nitrite from the diazotization step can be problematic, as nitrite can oxidize copper(I) to copper(II), which in turn can oxidize cyanide to toxic cyanogen gas.[9]

    • Solution: The classical Sandmeyer approach involves two separate steps: first, the complete formation of the diazonium salt, and second, its addition to the copper(I) cyanide solution.[4][9] This separation prevents unwanted redox reactions between the reagents.

Issue 2: Low Yield and Multiple Products in Nitration of Benzonitrile

Q: I am attempting to synthesize this compound by nitrating benzonitrile, but the yield is low and I'm seeing multiple spots on my TLC plate. What's going wrong?

A: Poor yield and the formation of multiple products in this reaction are typically related to reaction temperature and the ratio of nitrating acids.

Potential Causes & Solutions:

  • Over-Nitration: The nitration of benzonitrile can produce dinitro derivatives (e.g., 3,5-dinitrobenzonitrile) if the reaction conditions are too harsh.

    • Solution: Carefully control the reaction temperature. A common range is 60-80 °C.[1] Avoid excessive heating, which can promote the formation of dinitrated byproducts. Monitor the reaction progress using TLC to avoid letting it run for too long after the starting material is consumed.

  • Formation of Other Isomers: While the cyano group is meta-directing, small amounts of ortho- and para-isomers can form, especially at higher temperatures.

    • Solution: Maintaining the recommended temperature range (60-80 °C) helps improve the regioselectivity of the reaction.[1] Purification by recrystallization or column chromatography is necessary to separate the desired meta-isomer from other isomers.[1]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure sufficient reaction time and maintain the temperature within the optimal range. The amount of nitric acid used is typically about 1.5 times that of benzonitrile.[1] Continuous stirring is necessary to promote the reaction.[1]

Issue 3: Product is Impure After Isolation

Q: My final this compound product appears discolored and shows impurities on analysis. How can I effectively purify it?

A: Impurities often consist of unreacted starting materials, byproducts like 3-nitrophenol (from the Sandmeyer route), or isomeric/dinitrated products (from the nitration route).

Purification Methods:

  • Recrystallization: This is a highly effective method for purifying solid this compound.[1][10]

    • Procedure: A common solvent system is aqueous ethanol. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. The purified crystals can be collected by vacuum filtration.[10]

  • Column Chromatography: For separating mixtures of isomers or removing highly colored impurities, column chromatography is a suitable method.[1]

    • Procedure: A silica gel stationary phase is typically used. The mobile phase (eluent) would be a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate. The optimal solvent ratio should be determined by TLC analysis.[10]

  • Acid/Base Wash: If phenolic byproducts (like 3-nitrophenol) are suspected, washing the organic extract with a dilute sodium hydroxide solution during the work-up can help remove them.[11]

Quantitative Data Summary

Table 1: Comparison of Common Synthesis Methods

ParameterSandmeyer Reaction (from 3-Nitroaniline)Nitration of Benzonitrile
Starting Materials 3-Nitroaniline, Sodium Nitrite, Acid (e.g., HCl), Copper(I) CyanideBenzonitrile, Nitric Acid, Sulfuric Acid
Typical Temp. 0-5 °C (Diazotization); Room Temp to 50 °C (Cyanation)[8]60-80 °C[1]
Key Byproducts 3-Nitrophenol, Azo compounds[8]Ortho/Para isomers, Dinitrobenzonitriles[1]
Reported Yield Varies widely, can be moderate to good (60-80%) with careful controlCan be high (e.g., 85-90%)[11]
Primary Challenge Stability of diazonium salt, temperature control[8]Controlling regioselectivity and extent of nitration[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from general procedures for Sandmeyer reactions.[12][4][8]

Step 1: Diazotization of 3-Nitroaniline

  • In a flask, suspend 3-nitroaniline in a solution of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

  • Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension, ensuring the temperature remains between 0 and 5 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. The resulting solution contains the 3-nitrobenzenediazonium chloride and should be used immediately.

Step 2: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Warm this solution gently (e.g., to ~60-70 °C) and then cool it to room temperature.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete and bubbling has subsided, heat the mixture gently (e.g., on a steam bath) for about 30 minutes to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Extract the product into an organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any potential cyanide residues), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude solid product by recrystallization from an ethanol/water mixture.[10]

Protocol 2: Synthesis of this compound via Nitration of Benzonitrile

This protocol is based on a typical electrophilic aromatic substitution procedure.[1]

Step 1: Preparation of Nitrating Mixture

  • In a round-bottom flask equipped with a stir bar and placed in an ice bath, slowly add concentrated sulfuric acid.

  • While stirring and maintaining the low temperature, carefully add concentrated nitric acid dropwise to the sulfuric acid.

Step 2: Nitration Reaction

  • Slowly add benzonitrile to the cold nitrating mixture with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60-80 °C and maintain this temperature for 1-2 hours.[1] Monitor the reaction's progress using TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over a large volume of crushed ice and water. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Wash the solid with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.

  • Dry the crude product.

  • Purify the this compound by recrystallization, for example, from aqueous ethanol.[1][10]

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis of Synthesis Route cluster_sandmeyer Sandmeyer Troubleshooting cluster_nitration Nitration Troubleshooting cluster_end Resolution Start Low Yield of this compound Analysis Which synthesis method was used? Start->Analysis Sandmeyer Sandmeyer Reaction Analysis->Sandmeyer Sandmeyer Nitration Nitration of Benzonitrile Analysis->Nitration Nitration S_Temp Check Diazotization Temperature (0-5 °C) Sandmeyer->S_Temp N_Temp Check Reaction Temperature (60-80 °C) Nitration->N_Temp S_Byproduct Analyze for Phenol or Azo Byproducts (TLC/NMR) S_Temp->S_Byproduct S_Reagents Verify Reagent Quality (Fresh NaNO2, Pure Amine) S_Byproduct->S_Reagents S_Action Optimize Temp. Control & Reagent Addition Rate S_Reagents->S_Action End Improved Yield S_Action->End N_Byproduct Analyze for Isomers or Dinitro Products (TLC/GC-MS) N_Temp->N_Byproduct N_Ratio Verify Acid Ratios & Reaction Time N_Byproduct->N_Ratio N_Action Adjust Temperature & Monitor with TLC N_Ratio->N_Action N_Action->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathways cluster_Sandmeyer Sandmeyer Pathway cluster_Nitration Nitration Pathway R1 3-Nitroaniline S1 Diazotization (NaNO2, H+, 0-5 °C) R1->S1 Step 1 R2 Benzonitrile N1 Nitration (HNO3, H2SO4, 60-80 °C) R2->N1 I1 3-Nitrobenzenediazonium Salt S2 Sandmeyer Cyanation (CuCN) I1->S2 Step 2 P This compound S1->I1 S2->P N1->P

Caption: Key synthetic pathways to this compound.

References

Technical Support Center: Purification of Crude 3-Nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Nitrobenzonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The choice of solvent is critical for effective purification. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Based on solubility data, alcohols such as ethanol and methanol are commonly used.[1][2][3] Acetone shows high solubility, while cyclohexane shows very low solubility, making them less ideal as single-solvent systems but potentially useful in mixed-solvent systems.[1][2][4] An ethanol/water mixture is also a viable option to adjust polarity and optimize crystal recovery.[5][6]

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The melting point of this compound is approximately 114-117 °C.[7][8]

  • Cause: The boiling point of your recrystallization solvent might be higher than the melting point of your compound.

  • Solution: Add more solvent to the hot mixture to decrease the saturation point. If this doesn't work, you may need to select a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can help lower the solubility and induce crystallization at a lower temperature.

Q3: The recovery of my purified this compound is very low. What are the possible causes and solutions?

A3: Low recovery is a common issue in recrystallization.[9]

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent to re-saturate the solution and attempt crystallization again.[9]

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

  • Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Q4: After recrystallization, my product is still colored (yellowish). How can I obtain a colorless product?

A4: The appearance of pure this compound can range from white to yellow crystalline powder.[7][10] A persistent yellow color may indicate the presence of impurities.

  • Inadequate solvent: The chosen solvent may not be effective at leaving colored impurities in the solution. Experiment with different solvents or solvent pairs.

  • Activated Carbon: You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount, as it can also adsorb the desired product, and ensure you filter it out while the solution is hot.

Q5: How can I assess the purity of my recrystallized this compound?

A5: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (114-117 °C) is a good indicator of high purity.[7][8] Impurities will typically cause the melting point to be depressed and broaden.[11]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative data on purity.[1][3][12]

  • Spectroscopy: NMR spectroscopy can be used to confirm the structure and identify any residual impurities.[11]

Quantitative Data: Solubility of this compound

The following table summarizes the mole fraction solubility (x) of this compound in various organic solvents at different temperatures. This data is essential for selecting an appropriate recrystallization solvent.

SolventSolubility (x) at 278.15 K (5°C)Solubility (x) at 298.15 K (25°C)Solubility (x) at 318.15 K (45°C)
Methanol0.01570.03450.0697
Ethanol0.01250.02890.0614
n-Propanol0.01040.02470.0544
Isopropanol0.00860.02110.0481
Acetone0.07880.14120.2371
Ethyl Acetate0.05060.09630.1698
Toluene0.03110.06320.1187
Cyclohexane0.00070.00150.0031

Data adapted from the Journal of Chemical & Engineering Data.[1][2]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization method with ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Filter paper

  • Buchner funnel and filtration flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Filter the hot solution quickly to remove any insoluble impurities (and activated charcoal if used). This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the melting point.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Place crude this compound in flask B Add minimum amount of hot solvent (e.g., Ethanol) A->B C Heat to dissolve solid completely B->C D Perform hot filtration to remove insoluble impurities C->D E Allow filtrate to cool slowly to room temperature D->E F Cool in an ice bath to maximize crystal yield E->F G Collect crystals by vacuum filtration F->G H Wash crystals with ice-cold solvent G->H I Dry the purified crystals H->I Troubleshooting_Recrystallization cluster_issues Common Issues cluster_solutions Solutions Start Start Recrystallization Problem Problem Encountered? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes LowYield Low Crystal Yield Problem->LowYield Yes ImpureProduct Product Still Impure/Colored Problem->ImpureProduct Yes End Successful Purification Problem->End No Sol_Oil 1. Add more hot solvent 2. Re-heat to dissolve 3. Choose lower boiling point solvent OilingOut->Sol_Oil Sol_Yield 1. Evaporate some solvent from mother liquor 2. Ensure slow cooling 3. Wash with minimal ice-cold solvent LowYield->Sol_Yield Sol_Impure 1. Choose a different solvent 2. Re-recrystallize 3. Use activated charcoal ImpureProduct->Sol_Impure

References

Technical Support Center: Selective Reduction of 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective reduction of 3-Nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of chemoselectively reducing the nitro group in this compound to form 3-Aminobenzonitrile, a critical transformation in organic synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the selective reduction of this compound.

Issue 1: Reduction of the Nitrile Group

  • Question: My reaction is reducing both the nitro and the nitrile groups. How can I selectively reduce only the nitro group?

  • Answer: The primary challenge in the reduction of this compound is achieving chemoselectivity over the nitrile group. The choice of reducing agent and reaction conditions is critical.

    • Cause: Strong reducing agents or harsh reaction conditions can lead to the reduction of the nitrile group to a benzylamine. Catalytic hydrogenation with certain catalysts can also be non-selective.[1]

    • Solution:

      • Reagent Selection: Employ milder and more chemoselective reducing agents. Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate is a classic and effective choice for selectively reducing aromatic nitro groups in the presence of nitriles.[2][3] Iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH₄Cl) is another robust and selective method.[4][5]

      • Catalytic Hydrogenation Optimization: If using catalytic hydrogenation (e.g., H₂/Pd-C), careful optimization is required. Lowering the hydrogen pressure and temperature can sometimes improve selectivity.[6] However, this method is often prone to over-reduction of the nitrile.[3] Raney Nickel may offer better selectivity in some cases compared to Pd/C.[7]

      • Alternative Catalysts: Consider using specialized catalysts designed for chemoselective nitro reductions. For instance, magnetic carbon nanotube-supported Pt(II) or Ag nanocomposites have been reported to selectively reduce nitro groups in the presence of other reducible functionalities.[8][9][10]

Issue 2: Incomplete Reaction or Low Yield

  • Question: My reaction is not going to completion, or the yield of 3-Aminobenzonitrile is very low. What are the possible reasons and solutions?

  • Answer: Incomplete reactions or low yields can stem from several factors related to reagents, catalysts, and reaction conditions.

    • Cause:

      • Inactive Reagents/Catalyst: The reducing agent may have degraded, or the catalyst (if used) may be poisoned or deactivated.[2]

      • Insufficient Reagent: An inadequate amount of the reducing agent will lead to incomplete conversion.

      • Poor Solubility: this compound has low solubility in water, which can be a factor in aqueous reaction systems.[11]

      • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized for the specific method.

    • Solution:

      • Reagent/Catalyst Quality: Use fresh, high-quality reducing agents. If using a heterogeneous catalyst like Pd/C, ensure it is from a reliable source and has not been exposed to catalyst poisons.[12]

      • Stoichiometry: Ensure the correct molar equivalents of the reducing agent are used. For catalytic hydrogenations, optimize the catalyst loading.

      • Solvent Choice: Select a solvent in which this compound is soluble. For non-catalytic reductions, alcohols like ethanol are often effective.[3]

      • Condition Optimization: Systematically vary the temperature and reaction time to find the optimal conditions for your specific setup. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC).

Issue 3: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate and isolating byproducts. What are these and how can I avoid them?

  • Answer: The formation of byproducts is a common challenge, often arising from the reactivity of intermediates or over-reduction.

    • Cause:

      • Over-reduction: As mentioned, the nitrile group can be reduced to a benzylamine.

      • Hydrolysis: Under certain conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.

      • Condensation Reactions: Intermediates in the nitro reduction pathway (e.g., nitroso, hydroxylamine) can sometimes participate in side reactions.

    • Solution:

      • Control of Reaction Conditions: Milder conditions (temperature, pressure) and shorter reaction times can help minimize the formation of over-reduction and other side products.

      • Chemoselective Reagents: Using reagents known for their high selectivity, such as SnCl₂, can significantly reduce the formation of unwanted byproducts.[2][3]

      • Inert Atmosphere: For some reactions, particularly those involving sensitive catalysts, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for the selective reduction of this compound to 3-Aminobenzonitrile?

A1: The most commonly cited and reliable methods for this selective transformation are:

  • Tin(II) Chloride (SnCl₂·2H₂O): This reagent is highly selective for the reduction of aromatic nitro groups and generally does not affect nitriles. The reaction is typically carried out in ethanol or ethyl acetate.[2][3]

  • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is a classic, robust, and cost-effective method that shows excellent selectivity for the nitro group.[4][5]

  • Catalytic Hydrogenation with Careful Control: While less selective, catalytic hydrogenation using catalysts like Pd/C or Raney Nickel can be effective if the reaction conditions (pressure, temperature, solvent) are carefully optimized to favor the reduction of the nitro group over the nitrile.[6][7]

Q2: Can I use sodium borohydride (NaBH₄) for this reduction?

A2: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group under standard conditions. However, its reactivity can be enhanced by using it in combination with a catalyst or additives. For instance, NaBH₄ in the presence of a Pt(II) catalyst has been shown to be effective.[8]

Q3: My starting material contains other functional groups. How does this affect the choice of reducing agent?

A3: The presence of other reducible functional groups is a critical consideration. The following flowchart provides a general guide for selecting a suitable reducing agent:

G start Identify other functional groups in the molecule carbonyl Ketone/Aldehyde Present? start->carbonyl ester Ester/Amide Present? carbonyl->ester No sncl2_carbonyl Use SnCl2·2H2O in EtOH/EtOAc. It is mild and highly selective for nitro groups over carbonyls. carbonyl->sncl2_carbonyl Yes alkene Alkene/Alkyne Present? ester->alkene No sncl2_ester SnCl2·2H2O is an excellent choice as it generally does not affect esters or amides. ester->sncl2_ester Yes halogen Halogen Present? alkene->halogen No na2s Sodium sulfide (Na2S) can be effective and often spares alkenes. alkene->na2s Yes raney_ni Use Raney Nickel with H2. It is often preferred over Pd/C to prevent dehalogenation. halogen->raney_ni Yes pd_c Standard catalytic hydrogenation (H2, Pd/C) is generally efficient. halogen->pd_c No fe_hcl Consider Fe/HCl or Fe/NH4Cl. These are classic, robust methods.

A flowchart to guide the selection of a reducing agent.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You can observe the disappearance of the this compound spot and the appearance of the 3-Aminobenzonitrile product spot. It is advisable to use a co-spot (a lane with both starting material and the reaction mixture) to accurately track the conversion.

Data Presentation

Table 1: Comparison of Common Reducing Agents for the Selective Reduction of this compound

Reducing Agent/SystemTypical SolventTemperature (°C)Reaction Time (h)Yield (%)SelectivityReference(s)
SnCl₂·2H₂O EthanolReflux1-3HighExcellent[2][3]
Fe/HCl Ethanol/WaterReflux2-4HighExcellent[5]
H₂/Pd-C Methanol50885Good[6]
H₂/Raney Nickel Methanol or DioxaneAmbientVariableModerate-HighGood[7]
MWCNT/MA@PC/Pt(II) / NaBH₄ Water25< 0.5>99Excellent[8]
Fe₃O₄-MWCNTs@PEI-Ag / NaBH₄ Water25VariableHighExcellent[9][10]

Experimental Protocols

Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This protocol is suitable for substrates containing sensitive functional groups like nitriles.[2][3]

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Absolute Ethanol

    • 5% aqueous Sodium Bicarbonate (NaHCO₃)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

    • Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.

    • Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

    • Neutralize the mixture by the careful addition of 5% aqueous sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 3-Aminobenzonitrile.

    • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using catalytic hydrogenation.[6]

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.

    • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

    • Seal the vessel and connect it to a hydrogen source.

    • Purge the vessel with hydrogen gas to remove any air.

    • Pressurize the vessel with hydrogen (a hydrogen-filled balloon can be used for atmospheric pressure reactions) and stir the mixture vigorously.

    • Heat the mixture to 50 °C and monitor the reaction by TLC. The reaction is typically complete within 8 hours.

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-Aminobenzonitrile.

    • The product can be further purified by standard methods.

Visualizations

G cluster_start Starting Material cluster_reduction Selective Reduction cluster_product Desired Product cluster_side_reaction Potential Side Reaction start This compound reduction Reduction of Nitro Group start->reduction Selective Reducing Agent (e.g., SnCl2, Fe/HCl) side_product Reduction of Nitrile Group (Over-reduction) start->side_product Non-selective Reducing Agent (e.g., strong hydrides) product 3-Aminobenzonitrile reduction->product benzylamine 3-Aminobenzylamine side_product->benzylamine

Logical relationship in the selective reduction of this compound.

G start Start: Dissolve this compound in Ethanol add_reagent Add SnCl2·2H2O start->add_reagent reflux Heat to Reflux (1-3 hours) add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: Cool, Quench with NaHCO3, Extract with Ethyl Acetate monitor->workup Complete purify Dry, Concentrate, and Purify workup->purify end End: 3-Aminobenzonitrile purify->end

Experimental workflow for reduction with SnCl₂·2H₂O.

References

preventing side reactions during the synthesis of 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 3-Nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the direct nitration of benzonitrile and the Sandmeyer reaction of 3-nitroaniline. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Q2: What are the major side products to consider in these syntheses?

A2: In the nitration of benzonitrile, the main side products are the ortho (2-nitrobenzonitrile) and para (4-nitrobenzonitrile) isomers. During the Sandmeyer reaction of 3-nitroaniline, a significant side product can be 3-nitrophenol, formed from the hydrolysis of the diazonium salt intermediate. Other potential byproducts include biaryls and azo-compounds.[1][2][3]

Q3: Is the purity of starting materials critical?

A3: Yes, the purity of starting materials is crucial as impurities can lead to undesired side reactions, lower yields, and complicate the purification of the final product.[4] It is highly recommended to use reagents of high purity (e.g., ≥99%).

Troubleshooting Guides

Route 1: Nitration of Benzonitrile

Issue 1: My reaction yields a high percentage of ortho and para isomers.

Cause: The nitration of benzonitrile is a classic electrophilic aromatic substitution reaction. While the cyano group is meta-directing, the reaction conditions, particularly temperature, significantly influence the isomer distribution. Higher temperatures tend to favor the formation of the undesired ortho and para isomers.

Solution:

  • Temperature Control: Maintain a low reaction temperature. Studies have shown that decreasing the temperature favors the formation of the meta isomer.[5] For instance, conducting the nitration at or below 0°C can significantly reduce the proportion of ortho and para isomers. It is crucial to avoid exceeding 50°C, as this increases the likelihood of multiple nitrations.[6]

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (concentrated nitric acid and sulfuric acid) slowly to the benzonitrile solution while ensuring efficient stirring. This helps to maintain a consistent low temperature and prevents localized overheating, which can lead to increased side product formation.

Quantitative Data on Isomer Distribution vs. Temperature:

Temperature (°C)Ortho-isomer (%)Meta-isomer (%)Para-isomer (%)
0~17~81~2
-9Lower than at 0°CHigher than at 0°CLower than at 0°C
-20LowestHighestLowest

Data adapted from literature reports on the nitration of benzonitrile.[5][7]

Experimental Protocol: Nitration of Benzonitrile for High Meta-Selectivity

  • Preparation: Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C in an ice-salt bath.

  • Reaction: Slowly add benzonitrile to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not rise above 5°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and water.

  • Isolation: The precipitated crude this compound is collected by filtration, washed with cold water until neutral, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Route 2: Sandmeyer Reaction of 3-Nitroaniline

Issue 2: A significant amount of 3-nitrophenol is forming as a byproduct.

Cause: The diazonium salt intermediate formed from 3-nitroaniline is susceptible to hydrolysis, where the diazonium group is replaced by a hydroxyl group, leading to the formation of 3-nitrophenol. This side reaction is promoted by the presence of water and higher temperatures.[3][8]

Solution:

  • Low Temperature Diazotization: Perform the diazotization at a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt.

  • Non-Aqueous Conditions: To minimize hydrolysis, consider performing the diazotization in a non-aqueous system. Using an organic nitrite ester like tert-butyl nitrite or isoamyl nitrite in an organic solvent can suppress the formation of phenolic byproducts.[9]

  • Control of Acidity: Maintain a strongly acidic medium during diazotization to stabilize the diazonium salt.

  • Immediate Use of Diazonium Salt: Use the prepared diazonium salt solution immediately in the subsequent cyanation step to minimize its decomposition over time.

Issue 3: The yield of this compound is low, and other byproducts are observed.

Cause: Low yields in the Sandmeyer reaction can be attributed to several factors, including incomplete diazotization, decomposition of the diazonium salt, and side reactions during the cyanation step. The use of copper(I) cyanide is crucial for the conversion of the diazonium salt to the nitrile, and the reaction likely proceeds through a radical mechanism, which can lead to the formation of biaryl byproducts.[1]

Solution:

  • Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of 3-nitroaniline at 0-5°C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Catalyst Quality: Use freshly prepared and high-quality copper(I) cyanide. The efficiency of the Sandmeyer reaction is highly dependent on the activity of the copper catalyst.

  • Temperature Control during Cyanation: The addition of the diazonium salt solution to the copper(I) cyanide solution should also be done at a controlled temperature, typically kept low initially and then gently warmed to drive the reaction to completion.

Experimental Protocol: Sandmeyer Reaction for this compound

  • Diazotization: Dissolve 3-nitroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite, keeping the temperature below 5°C.

  • Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A gentle evolution of nitrogen gas should be observed.

  • Completion: After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

  • Isolation and Purification: The product can be isolated by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent evaporated. Purification is typically achieved by recrystallization or column chromatography.

Visualizing the Workflows

Workflow for Nitration of Benzonitrile

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction (0-5°C) cluster_workup Work-up & Isolation cluster_purification Purification Benzonitrile Benzonitrile Reaction_Vessel Reaction Vessel Benzonitrile->Reaction_Vessel Slow Addition Nitrating_Mixture Conc. HNO3 + Conc. H2SO4 Nitrating_Mixture->Reaction_Vessel Quenching Pour on Ice Reaction_Vessel->Quenching Ortho_Isomer Ortho-isomer Reaction_Vessel->Ortho_Isomer Side Reaction Para_Isomer Para-isomer Reaction_Vessel->Para_Isomer Side Reaction Filtration Filtration Quenching->Filtration Crude_Product Crude this compound Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound via nitration.

Workflow for Sandmeyer Reaction of 3-Nitroaniline

Sandmeyer_Workflow cluster_diazotization Diazotization (0-5°C) cluster_sandmeyer Sandmeyer Reaction cluster_isolation Isolation & Purification Nitroaniline 3-Nitroaniline + HCl Diazonium_Salt 3-Nitrobenzenediazonium Chloride Nitroaniline->Diazonium_Salt NaNO2 aq. NaNO2 NaNO2->Diazonium_Salt Slow Addition Reaction_Mixture Reaction Mixture Diazonium_Salt->Reaction_Mixture Slow Addition Phenol_Side_Product 3-Nitrophenol Diazonium_Salt->Phenol_Side_Product Hydrolysis CuCN_Solution CuCN Solution CuCN_Solution->Reaction_Mixture Extraction Extraction Reaction_Mixture->Extraction Purification Recrystallization/ Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Nitrobenzonitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of 3-Nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the conversion of this compound to 3-nitrobenzamide and 3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of this compound hydrolysis?

A1: The hydrolysis of this compound can yield two main products depending on the reaction conditions. Under basic conditions, the primary product is typically 3-nitrobenzamide.[1] Under acidic conditions, the reaction generally proceeds further to form 3-nitrobenzoic acid.[2][3]

Q2: Why is my hydrolysis reaction not proceeding to completion?

A2: Incomplete hydrolysis can be due to several factors, including insufficient reaction time, inadequate temperature, or low concentration of the acid or base catalyst.[4] Nitriles, in general, can be resistant to hydrolysis and may require forcing conditions to achieve full conversion.[1] For acidic hydrolysis, using concentrated acids like sulfuric acid is common.[5]

Q3: I am observing an unexpected byproduct. What could it be?

A3: A common issue in reactions involving nitroaromatic compounds is the potential for side reactions. Depending on the reagents and conditions, you might observe byproducts from reactions involving the nitro group. In some cases, if starting from an oxime to synthesize the nitrile, the intermediate oxime could be a possible impurity.[6] It is also possible to have unreacted starting material or the intermediate amide if the reaction to the carboxylic acid is incomplete.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of the starting material (this compound) and the formation of the product (3-nitrobenzamide or 3-nitrobenzoic acid). Spectroscopic methods like NMR or IR can also be used to identify the products.[6]

Troubleshooting Guides

Low Yield of 3-Nitrobenzoic Acid (Acidic Hydrolysis)
Symptom Possible Cause Suggested Solution
Low conversion of this compound Insufficient acid concentration.Use a higher concentration of sulfuric acid. The rate of hydrolysis of substituted benzonitriles is influenced by the acid concentration.[5]
Low reaction temperature.Increase the reaction temperature. Refluxing the reaction mixture is often necessary.
Short reaction time.Extend the reaction time and monitor the progress using TLC or GC until the starting material is consumed.
Formation of 3-nitrobenzamide as the main product Incomplete hydrolysis of the intermediate amide.Prolong the reaction time or increase the temperature to facilitate the hydrolysis of the amide to the carboxylic acid. Amide hydrolysis is the second step in the reaction sequence.[3]
Product loss during workup Premature precipitation of the product.Ensure the reaction mixture is sufficiently cooled and acidified slowly to control the precipitation of 3-nitrobenzoic acid.
Product solubility in the aqueous layer.After acidification, ensure complete precipitation by cooling the mixture in an ice bath before filtration.
Low Yield of 3-Nitrobenzamide (Basic Hydrolysis)
Symptom Possible Cause Suggested Solution
Low conversion of this compound Insufficient base concentration.Use an adequate concentration of the base (e.g., CsOH·H₂O).
Low reaction temperature.Ensure the reaction is heated to the optimal temperature (e.g., 100°C) to drive the reaction.
Poor solubility of the starting material.Consider using a co-solvent to improve the solubility of this compound in the reaction medium.
Formation of 3-nitrobenzoic acid Over-hydrolysis of the amide.Carefully control the reaction time and temperature to favor the formation of the amide and prevent further hydrolysis to the carboxylic acid. Milder basic conditions favor amide formation.[1]
Difficulties in product isolation Product is insoluble in water.After the reaction, cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.[7]

Experimental Protocols

Protocol 1: Basic Hydrolysis of this compound to 3-Nitrobenzamide

This protocol provides a method for the synthesis of 3-nitrobenzamide from this compound with a high conversion rate.

Materials:

  • This compound

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Ammonia water

  • Reaction tube

  • Standard laboratory glassware

  • GC-MS for analysis

  • Column chromatography setup for purification

Procedure:

  • In a reaction tube, add this compound (2 mmol) and CsOH·H₂O (0.0336 g, 10 mol%).

  • Add 1.0 mL of ammonia water as the solvent.

  • Seal the reaction tube and heat the mixture to 100°C for 1 hour.

  • Monitor the reaction conversion rate by GC-MS. A conversion rate of over 99% is expected.

  • After the reaction is complete, purify the product by column chromatography to obtain 3-nitrobenzamide.

Expected Yield: 75%

Protocol 2: Acidic Hydrolysis of Methyl 3-Nitrobenzoate to 3-Nitrobenzoic Acid

While a specific protocol for the direct acidic hydrolysis of this compound to 3-nitrobenzoic acid with detailed quantitative data was not found in the immediate search, the following is a well-established procedure for the hydrolysis of the corresponding methyl ester, which is a common route. This can serve as a starting point for optimizing the hydrolysis of the nitrile.

Materials:

  • Methyl 3-nitrobenzoate

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, place a solution of sodium hydroxide (2 moles) in water.

  • Add methyl 3-nitrobenzoate (1 mole) to the flask.

  • Heat the mixture to boiling for five to ten minutes, or until the saponification is complete (indicated by the disappearance of the ester).

  • Dilute the reaction mixture with an equal volume of water and allow it to cool.

  • Pour the cooled solution, with stirring, into concentrated hydrochloric acid.

  • After the solution has cooled to room temperature, filter the precipitated 3-nitrobenzoic acid by suction.

  • The crude acid can be purified by crystallization from 1% aqueous hydrochloric acid.

Expected Yield: 90-96% (crude)

Data Presentation

Table 1: Reaction Conditions for the Basic Hydrolysis of this compound to 3-Nitrobenzamide

ParameterValue
Starting Material This compound
Reagent CsOH·H₂O (10 mol%)
Solvent Ammonia water
Temperature 100°C
Reaction Time 1 hour
Conversion Rate >99%
Isolated Yield 75%

Visualizations

Hydrolysis_Workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Final Product This compound This compound Acidic (e.g., H2SO4, heat) Acidic (e.g., H2SO4, heat) This compound->Acidic (e.g., H2SO4, heat) Basic (e.g., NaOH, heat) Basic (e.g., NaOH, heat) This compound->Basic (e.g., NaOH, heat) 3-Nitrobenzamide 3-Nitrobenzamide Acidic (e.g., H2SO4, heat)->3-Nitrobenzamide Intermediate 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Acidic (e.g., H2SO4, heat)->3-Nitrobenzoic Acid Complete Hydrolysis Basic (e.g., NaOH, heat)->3-Nitrobenzamide Partial Hydrolysis 3-Nitrobenzamide->3-Nitrobenzoic Acid Further Hydrolysis

Caption: General workflow for the hydrolysis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Successful_Reaction Successful Reaction Low_Yield->Successful_Reaction No Optimize_Conditions Increase Temp/Time/ Reagent Concentration Incomplete_Reaction->Optimize_Conditions Yes Side_Products Side Products? Incomplete_Reaction->Side_Products No Check_Purity Check Starting Material Purity Unsuccessful_Reaction Further Investigation Needed Check_Purity->Unsuccessful_Reaction Optimize_Conditions->Low_Yield Side_Products->Check_Purity No Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Side_Products->Analyze_Byproducts Yes Modify_Workup Modify Workup/ Purification Analyze_Byproducts->Modify_Workup Modify_Workup->Unsuccessful_Reaction

Caption: Troubleshooting logic for optimizing hydrolysis reactions.

References

Technical Support Center: Safe Disposal of 3-Nitrobenzonitrile Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 3-Nitrobenzonitrile waste. It is intended for researchers, scientists, and drug development professionals to ensure safety and compliance during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 619-24-9) is a yellowish crystalline powder or needle-like solid used in organic synthesis.[1][2][3] It is classified as a hazardous substance due to its toxicity. The primary hazards include:

  • Acute Toxicity: It is toxic or harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Health Effects: It may cause irritation to the skin, eyes, and respiratory system.[5][6] A significant toxic effect is the potential to induce methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4][6] In animal studies, it has been observed to cause cyanosis (bluish discoloration of the skin) and somnolence (drowsiness).[4][6]

Q2: How should I classify waste containing this compound?

A2: Any waste containing this compound, including pure unused chemical, reaction residues, contaminated solutions, and spill cleanup materials, must be classified as hazardous waste.[7][8][9] For transportation purposes, it falls under UN number UN3439, with the proper shipping name "NITRILES, SOLID, TOXIC, N.O.S." and belongs to Hazard Class 6.1 (Toxic substances).[5][7][8]

Q3: What are the immediate steps to take in case of a this compound spill?

A3: In the event of a spill, personnel should first ensure their own safety by wearing appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye protection.[5] The area should be evacuated and secured to prevent further exposure. For solid spills, it is crucial to avoid generating dust.[7][8] The spilled material and any absorbent or cleaning supplies used must be swept up or collected and placed into a suitable, clearly labeled container for disposal as hazardous waste.[7][10][11]

Q4: What is the general procedure for disposing of solid this compound waste?

A4: Solid this compound waste must not be disposed of as general refuse. It should be collected in a designated, airtight, and clearly labeled hazardous waste container.[12] The disposal must be handled through an authorized hazardous or special waste collection service.[5] Common disposal methods for this type of waste include high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber or burial in an authorized hazardous waste landfill.[5][12] Always consult your institution's environmental health and safety office and local regulations.[8]

Q5: Can I dispose of solutions containing this compound down the drain?

A5: No. Due to its toxicity and low water solubility, solutions containing this compound must never be discharged into the sanitary sewer via sinks or drains.[5][7][11] This practice is prohibited as it can harm the environment and interfere with wastewater treatment processes. All liquid waste must be collected in appropriate, sealed, and labeled containers for hazardous waste disposal.

Q6: How should I dispose of contaminated lab materials (e.g., gloves, wipes, glassware)?

A6: Any materials that come into contact with this compound, such as nitrile gloves, paper towels, and contaminated glassware, are considered hazardous waste.[11][13] These items must be collected in a dedicated, labeled hazardous waste container.[13] Contaminated work clothing should not be taken out of the workplace and should be laundered separately.[5] Disposable items should be packaged for pickup by a licensed hazardous waste contractor.

Troubleshooting Guide

Q: My hazardous waste container for this compound is full. What is the correct procedure?

A: Do not overfill the waste container. Once it is about 75-80% full, securely seal it. Ensure the container is properly labeled with its contents and associated hazards. Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[14][15] Arrange for waste collection through your institution's environmental health and safety program.[11]

Q: I accidentally mixed this compound waste with an incompatible chemical. How should I proceed?

A: Immediately consult the Safety Data Sheets (SDS) for this compound and the other chemical to identify potential hazardous reactions. If there is no immediate reaction, label the container clearly, indicating all components of the mixture. Contact your institution's chemical safety officer or environmental health and safety department for guidance on how to manage and dispose of the mixed waste stream. Do not add any other waste to this container.

Q: Our licensed waste handler rejected a container of this compound waste. What are the common reasons for rejection?

A: Waste rejection can occur for several reasons:

  • Improper Labeling: The container is missing a hazardous waste label, or the information is incomplete or illegible.

  • Unsealed or Leaking Container: The container is not properly sealed, is damaged, or shows signs of leaking.

  • Mixed Waste: The container holds an undeclared mixture of incompatible waste types.

  • Unknown Contents: The contents of the container cannot be clearly identified.

  • Improper Container: The waste is in a container that is not suitable for its chemical properties or for transport.

Always ensure that waste is correctly segregated, packaged in a suitable container, and accurately labeled before collection.

Data Summary

The following table summarizes key quantitative and classification data for this compound.

PropertyValue / DescriptionReference(s)
CAS Number 619-24-9[1][16]
Molecular Formula C₇H₄N₂O₂[3][4][16]
Molecular Weight 148.12 g/mol [4]
Physical Appearance Yellowish crystalline powder or needles[1][2][3]
Melting Point 114-117 °C[2][3][16]
Boiling Point 165 °C @ 21 mmHg[3][16]
Solubility Low solubility in water; very soluble in ether[2]
UN Number 3439[5][7][8]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S. (this compound)[5][7]
Hazard Class 6.1 (Toxic Substance)[7][8]
Packing Group III[7]

Waste Management Workflow

WasteDisposalWorkflow This compound Waste Disposal Workflow process process decision decision startend startend hazard hazard storage storage start Waste Generation (Solid, Liquid, Contaminated PPE) spill_check Spill or Accidental Release? start->spill_check spill_protocol Execute Spill Cleanup Protocol spill_check->spill_protocol Yes segregate Segregate Waste by Type spill_check->segregate No spill_protocol->segregate package_solid Package Solid Waste (e.g., unused chemical) segregate->package_solid Solid package_liquid Package Liquid Waste (e.g., solutions) segregate->package_liquid Liquid package_ppe Package Contaminated Materials (e.g., gloves, wipes) segregate->package_ppe Contaminated Materials label_waste Label Container as Hazardous Waste package_solid->label_waste package_liquid->label_waste package_ppe->label_waste store_waste Store in Designated Waste Accumulation Area label_waste->store_waste arrange_pickup Arrange Pickup by Authorized Waste Vendor store_waste->arrange_pickup end Final Disposal (Incineration/Landfill) arrange_pickup->end

Caption: Decision workflow for handling this compound waste.

Experimental Protocols

Protocol for Segregation and Packaging of this compound Waste for Authorized Disposal

1.0 Scope This protocol details the standard operating procedure for the safe collection, segregation, and packaging of solid and liquid waste, as well as contaminated materials containing this compound, in a laboratory setting to prepare it for collection by a licensed hazardous waste disposal service.

2.0 Materials Required

  • Designated hazardous waste containers (solid and liquid) with secure lids.

  • Puncture-resistant container for sharp objects.

  • Hazardous waste labels.

  • Permanent marker.

  • Waste accumulation log.

3.0 Personal Protective Equipment (PPE)

  • Chemical safety goggles.

  • Nitrile gloves.

  • Laboratory coat.

  • Work should be performed inside a certified chemical fume hood.[7]

4.0 Procedure

4.1 Solid Waste (Unused chemical, reaction byproducts)

  • Designate a specific, compatible, and sealable container for solid this compound waste.

  • Carefully transfer solid waste into the container using a spatula or scoopula, minimizing dust generation.[8]

  • Do not mix with other types of waste unless explicitly permitted by your institution's waste management plan.

  • Once the container is 75% full, securely close the lid.

  • Clean the exterior of the container to remove any residual contamination.

  • Affix a completed hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound".

4.2 Liquid Waste (Solutions containing this compound)

  • Designate a compatible, shatter-resistant container with a screw cap for liquid waste.

  • Using a funnel, carefully pour the liquid waste into the container.

  • Ensure the container is kept closed when not in use.

  • Do not mix incompatible waste streams.

  • Fill the container to no more than 80% capacity to allow for vapor expansion.

  • Once full, securely tighten the cap.

  • Clean the exterior of the container.

  • Affix a completed hazardous waste label, listing all chemical constituents and their approximate concentrations.

4.3 Contaminated Materials (PPE, wipes, glassware)

  • Collect disposable items like gloves and wipes in a designated, lined container.[13]

  • Contaminated disposable glassware should be placed in a puncture-proof container labeled for hazardous waste.

  • Once the container is full, seal the liner or the container itself.

  • Label the container as "Hazardous Waste: Debris contaminated with this compound".

4.4 Storage and Disposal

  • Store all sealed and labeled hazardous waste containers in a designated, secondary containment area that is secure and well-ventilated.[14][15]

  • Update the laboratory's waste accumulation log.

  • Contact your institution's environmental health and safety department to schedule a waste pickup.[11] Do not attempt to transport the waste yourself.[11]

References

Technical Support Center: Safe Handling of 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling of 3-Nitrobenzonitrile in a laboratory setting. The information is presented in a question-and-answer format to directly address potential issues and concerns.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a toxic substance with the following primary hazards:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: It can cause skin and serious eye irritation.[2]

  • Methemoglobinemia: Like other nitroaromatic compounds, it may induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[3]

Q2: What are the physical and chemical properties of this compound?

A2: Understanding the properties of this compound is crucial for its safe handling.

PropertyValue
Appearance Pale yellow crystalline powder or needles.[3][4]
Molecular Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol [3]
Melting Point 114-117 °C[4]
Boiling Point 258.1 °C at 760 mmHg
Solubility Sparingly soluble in water. Very soluble in ether.[4]
Vapor Pressure 0.00217 mmHg at 25 °C[3]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is essential to minimize exposure. The following should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1]

  • Eye Protection: Safety goggles or a face shield should be worn to protect against dust particles and splashes.[1]

  • Lab Coat: A lab coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[1]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments involving this compound.

Problem 1: During a synthesis reaction, a significant amount of an unexpected byproduct is observed.

  • Potential Cause: A likely byproduct is the starting material, 3-nitrobenzaldehyde, if the reaction to form a derivative has not gone to completion. Another common impurity is this compound itself if it is the intended product of a dehydration reaction that has not been fully purified.[5][6]

  • Suggested Solution:

    • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

    • Purify the crude product using recrystallization or column chromatography to remove unreacted starting materials and byproducts.[5]

Problem 2: The melting point of the synthesized product containing a this compound moiety is lower than expected and/or has a broad range.

  • Potential Cause: A depressed and broad melting point is a strong indicator of impurities. Potential impurities could include unreacted starting materials, or side-products such as 3-nitrobenzoic acid if oxidation has occurred.[6]

  • Suggested Solution:

    • Recrystallize the product from a suitable solvent system (e.g., aqueous ethanol) to improve its purity.[5]

    • Characterize the impurities using techniques like NMR or Mass Spectrometry to identify their source and adjust the reaction or purification protocol accordingly.[6]

Problem 3: Accidental spill of this compound powder in the laboratory.

  • Immediate Action:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • Avoid breathing the dust.

    • If you have been exposed, follow the first aid procedures outlined below.

  • Cleanup Procedure:

    • Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

    • Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and then wipe with a damp cloth.[7]

    • Place all contaminated materials, including cleaning cloths and PPE, into the hazardous waste container.

    • Wash hands thoroughly after the cleanup is complete.

Experimental Protocols

Detailed Methodology for Weighing this compound

Given its toxicity, weighing this compound requires specific precautions to avoid generating and inhaling dust.

  • Preparation:

    • Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Cover the work surface with disposable bench paper.

    • Ensure all necessary equipment (spatulas, weighing paper, container with a lid) is readily available.

  • Procedure:

    • Wear all required PPE (lab coat, safety goggles, and two pairs of nitrile gloves).

    • Tare the lidded container on the analytical balance.

    • Move the container to the designated weighing area inside the fume hood.

    • Carefully transfer the desired amount of this compound to the container using a clean spatula.

    • Securely close the lid of the container.

    • Wipe the outside of the container with a damp cloth to remove any residual powder.

    • Return the container to the balance to record the final weight.

  • Cleanup:

    • Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

    • Clean the spatula and the weighing area with a damp cloth.

    • Remove and dispose of the outer pair of gloves in the hazardous waste.

    • Wash hands thoroughly.

Decontamination of Laboratory Equipment

Equipment that has been in contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning:

    • Wearing appropriate PPE, carefully remove any visible solid residue from the equipment using a spatula or a brush inside a fume hood.

    • Dispose of the solid waste in a designated hazardous waste container.

  • Solvent Wash:

    • Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone or ethanol) to dissolve any remaining traces. Collect the solvent rinseate for hazardous waste disposal.

  • Detergent Wash:

    • Wash the equipment with a laboratory detergent and warm water.

    • Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying:

    • Allow the equipment to air dry completely before reuse or storage.

Visualizations

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weighing in Fume Hood prep_area->weigh Proceed to handling reaction Perform Experiment weigh->reaction decontaminate Decontaminate Equipment reaction->decontaminate Experiment complete dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: A logical workflow for the safe handling of this compound in the lab.

Postulated Metabolic Activation Pathway of this compound

G cluster_pathway Metabolic Pathway nbn This compound nitroso Nitrosobenzonitrile nbn->nitroso Nitroreductase hydroxylamine N-hydroxylaminobenzonitrile nitroso->hydroxylamine Nitroreductase amine 3-Aminobenzonitrile hydroxylamine->amine adducts DNA/Protein Adducts (Toxicity) hydroxylamine->adducts

Caption: Postulated metabolic pathway leading to the toxicity of this compound.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. Data is limited, and the substance should be handled as toxic regardless of the specific values.

Route of ExposureSpeciesTestValueReference
OralRatLDLo (Lowest Published Lethal Dose)50 mg/kgTOXNET
DermalGuinea PigLD50 (Lethal Dose, 50%)>1,000 mg/kgTOXNET
Inhalation-LC50 (Lethal Concentration, 50%)No data available

Disclaimer: This information is intended for guidance in a laboratory setting and should not be considered a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols.

References

troubleshooting low solubility of 3-Nitrobenzonitrile in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of 3-Nitrobenzonitrile in reaction media. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a pale yellow, crystalline solid.[1][2][3] Its solubility is governed by its molecular structure, which contains a nonpolar benzene ring and two polar functional groups (nitro -NO2 and nitrile -CN).[1][4] This dual nature means its solubility varies significantly across different solvent types. It is generally sparingly soluble in water (1.7 g/L at 25 °C) but shows good solubility in several organic solvents.[5]

Q2: I'm observing poor solubility in my chosen reaction solvent. What are the most common reasons?

A2: Several factors could contribute to poor solubility:

  • Inappropriate Solvent Choice: The principle of "like dissolves like" is crucial. This compound dissolves best in polar aprotic solvents that can interact with its polar groups.[4]

  • Low Temperature: The solubility of this compound in most organic solvents increases significantly with a rise in temperature.[6] Conducting the reaction at room or sub-ambient temperatures may lead to insolubility.

  • Purity of Reagent and Solvent: Impurities in either the this compound or the solvent can negatively impact solubility.[2] Ensure you are using a high-purity grade of the compound and anhydrous, high-quality solvents.

  • Saturation Limit: You may be attempting to create a solution that is above the saturation concentration of this compound in that specific solvent at that temperature.

Q3: Which organic solvents are recommended for dissolving this compound?

A3: Based on experimental data, the following solvents are recommended, ranked from higher to lower solubility[6]:

  • High Solubility: Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[5][6]

  • Moderate Solubility: Toluene, Acetic Acid, Methanol, Ethanol, Ether.[2][6]

  • Low Solubility: n-Propanol, n-Butanol, Isopropanol.[6]

  • Very Low/Insoluble: Cyclohexane, Heptane, and other alkanes.[6]

Q4: How significantly does temperature affect solubility?

A4: Temperature has a major effect. Studies show that the mole fraction solubility of this compound increases as the temperature rises across a range of organic solvents.[6] For synthetic procedures, heating the reaction mixture, sometimes to temperatures between 60-80 °C, is a common practice to ensure all reagents are fully dissolved.[1]

Q5: Can I use a co-solvent system to improve solubility?

A5: Yes, using a co-solvent is an effective strategy. If your primary reaction solvent is a poor solvent for this compound (e.g., for reasons of reactivity), adding a smaller amount of a good "solubilizing" co-solvent can resolve the issue. For example, if your reaction is in toluene where solubility is moderate, adding a portion of acetone or ethyl acetate could enhance dissolution.[6]

Q6: What should I do if the this compound precipitates out of the solution during the reaction?

A6: Precipitation during a reaction can occur if the temperature drops or if the reaction progress consumes a co-solvent or changes the polarity of the reaction mixture. To address this, you can try:

  • Gently warming the reaction mixture.

  • Adding a small amount of a co-solvent in which this compound is highly soluble (e.g., acetone or DMF).

  • Increasing the agitation or stirring speed to keep the solid suspended, ensuring it can still react, albeit in a heterogeneous mixture.

Solubility Data

The following table summarizes the relative solubility of this compound in various common laboratory solvents.

Solvent ClassSolventRelative SolubilityReference
Water WaterVery Low (1.7 g/L at 25 °C)
Polar Aprotic AcetoneVery High[5][6]
AcetonitrileHigh[6]
Ethyl AcetateHigh[1][6]
Dimethylformamide (DMF)High[7]
Dimethyl Sulfoxide (DMSO)High[7]
Aromatic TolueneModerate[6]
Ethers Diethyl EtherHigh[2]
Tetrahydrofuran (THF)Moderate[7]
Polar Protic MethanolModerate[5][6]
EthanolModerate-Low[5][6]
n-PropanolLow[6]
IsopropanolLow[6]
Nonpolar Alkanes CyclohexaneVery Low[6]

Troubleshooting Guide

This guide provides a systematic workflow for addressing solubility issues with this compound.

start Problem: Low Solubility of this compound check_purity Step 1: Verify Reagent Purity and Solvent Quality start->check_purity select_solvent Step 2: Select Appropriate Solvent (e.g., Acetone, Acetonitrile, DMF) check_purity->select_solvent Purity Confirmed fail Consult Further or Re-evaluate Synthetic Route check_purity->fail Impurities Found increase_temp Step 3: Increase Temperature (e.g., 40-80 °C). Monitor for degradation. select_solvent->increase_temp Still Insoluble success Issue Resolved select_solvent->success Soluble use_cosolvent Step 4: Add a Co-Solvent (e.g., add Ethyl Acetate to Toluene) increase_temp->use_cosolvent Still Insoluble increase_temp->success Soluble use_sonication Step 5: Apply Physical Methods (e.g., Sonication) use_cosolvent->use_sonication Still Insoluble use_cosolvent->success Soluble use_sonication->success Soluble use_sonication->fail Still Insoluble

References

optimizing 3-NBN additive concentration in V-EASI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the use of 3-nitrobenzonitrile (3-NBN) as a signal-enhancing additive in Vortex-Assisted Electrospray Ionization Mass Spectrometry (V-EASI-MS).

Frequently Asked Questions (FAQs)

Q1: What is V-EASI-MS and why is a 3-NBN additive used?

V-EASI-MS (Venturi Easy Ambient Sonic-Spray Ionization Mass Spectrometry) is a soft, ambient ionization technique that allows for the analysis of a wide range of compounds directly from surfaces with minimal sample preparation. It is a gentle method, which is particularly useful for delicate molecules.[1] this compound (3-NBN) is a chemical additive, or dopant, used in the spray solvent to significantly enhance the signal intensity (sensitivity) for many analytes, including peptides and proteins.[1][2]

Q2: How does 3-NBN enhance the signal in V-EASI-MS?

While the precise mechanism is still under investigation, it is believed that 3-NBN acts as a matrix that aids in the ionization process. One leading hypothesis suggests that as the solvent evaporates, analyte molecules can become trapped in minute solid particles. The presence of 3-NBN molecules within these particles may cause them to fracture, releasing more analyte ions to be detected by the mass spectrometer, thereby boosting the signal.[3]

Q3: What level of signal enhancement can I expect with 3-NBN?

The signal enhancement is highly dependent on the specific analyte. However, studies have shown significant improvements for various classes of compounds. For peptides, a 1.6 to 4-fold enhancement has been observed, while for proteins, the enhancement can be between 2 to 5-fold.[1] Some metalloid species have seen enhancements of up to 10-fold.[1] It is crucial to optimize the 3-NBN concentration for your specific analyte to achieve maximum signal gain.

Troubleshooting Guide

Issue: Low or No Signal Intensity for My Analyte

Low signal intensity is a common challenge. This guide provides a logical workflow to diagnose and resolve the issue.

TroubleshootingFlow start Start: Low Signal Intensity check_3nbn Is 3-NBN additive being used? start->check_3nbn add_3nbn Action: Prepare spray solvent with 10 ppm 3-NBN. check_3nbn->add_3nbn No optimize_3nbn Is 3-NBN concentration optimized? (Typically 5-20 ppm) check_3nbn->optimize_3nbn Yes add_3nbn->optimize_3nbn adjust_3nbn Action: Perform concentration series (e.g., 1, 5, 10, 20, 50 ppm) to find optimum. optimize_3nbn->adjust_3nbn No optimize_temp Is ion transfer capillary temperature optimized? optimize_3nbn->optimize_temp Yes adjust_3nbn->optimize_temp adjust_temp Action: Optimize temperature. (e.g., test range from 150°C to 300°C). This is compound-dependent. optimize_temp->adjust_temp No check_sample Action: Check sample preparation. - Ensure analyte is soluble. - Remove salts/buffers (e.g., phosphate). - Check final analyte concentration. optimize_temp->check_sample Yes adjust_temp->check_sample check_instrument Action: Check instrument parameters. - Gas flow rate. - Source cleanliness. - General MS settings. check_sample->check_instrument success Problem Resolved check_instrument->success ExperimentalWorkflow cluster_prep 1. Solution Preparation cluster_analysis 2. V-EASI-MS Analysis cluster_data 3. Data Evaluation prep_analyte Prepare Analyte Stock (e.g., 1 mg/mL in H2O) prep_spray Prepare Spray Solvents with varying 3-NBN concentrations (e.g., 0, 5, 10, 20, 50 ppm) prep_3nbn Prepare 3-NBN Stock (e.g., 1000 ppm in Methanol) prep_3nbn->prep_spray spot_sample Spot analyte onto surface prep_spray->spot_sample run_control Analyze with 0 ppm 3-NBN (Control) spot_sample->run_control run_series Analyze with each 3-NBN concentration run_control->run_series compare_signal Compare Signal Intensity and S/N Ratio run_series->compare_signal determine_optimum Determine Optimal 3-NBN Concentration compare_signal->determine_optimum

References

managing incompatible materials with 3-Nitrobenzonitrile storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 3-Nitrobenzonitrile, with a focus on managing incompatible materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 619-24-9) is a solid organic compound.[1] It is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2]

Q2: What are the general storage recommendations for this compound?

A2: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be stored away from incompatible substances and foodstuff containers.[4] The storage area should allow for the permanent extraction of any harmful vapors or gases.

Q3: What materials are incompatible with this compound?

A3: this compound can react violently with strong oxidizing agents and bases.[3] It is also generally incompatible with acids, amines, oxiranes, and acid anhydrides.[5]

Q4: Can this compound be stored with other nitriles?

A4: While chemically similar, it is crucial to assess the specific reactivity of each nitrile. As a general precaution, and to prevent cross-contamination, it is advisable to store different chemical compounds separately, especially if their full range of incompatibilities is not known.

Q5: What happens if this compound comes into contact with an incompatible material?

A5: Contact with incompatible materials like strong bases or oxidizing agents can lead to violent reactions. Combustion or thermal decomposition can produce irritating and highly toxic gases, including hydrogen cyanide, nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

Troubleshooting Guide

Scenario 1: I suspect a container of this compound has been contaminated with a strong base.

  • Action:

    • Do not handle the container directly.

    • Immediately alert your lab supervisor and safety officer.

    • Evacuate the immediate area.

    • If there are signs of a reaction (e.g., heat, gas evolution, container bulging), follow your institution's emergency procedures for a chemical spill or reaction.

    • Only personnel with appropriate training and personal protective equipment (PPE) should manage the situation.

Scenario 2: I need to store this compound in a shared chemical cabinet. What should I check for?

  • Action:

    • Review the inventory of the cabinet. Check for the presence of strong oxidizing agents (e.g., peroxides, nitrates, chlorates) and strong bases (e.g., sodium hydroxide, potassium hydroxide).

    • Ensure physical separation. If incompatible materials must be in the same cabinet, use secondary containment (e.g., a chemically resistant tray or bin) to prevent accidental mixing.

    • Verify labeling. Ensure all containers are clearly and accurately labeled.

    • Consult the Safety Data Sheet (SDS). Always refer to the SDS for the most detailed information on storage and incompatibilities.[2][6]

Scenario 3: A small amount of this compound has spilled near a container of a strong oxidizing agent.

  • Action:

    • Prevent mixing. Do not allow the spilled material to come into contact with the oxidizing agent.

    • Follow spill cleanup procedures. Wear appropriate PPE, including gloves, safety goggles, and a dust respirator.[2]

    • Use a dry cleanup method to avoid generating dust.[4] Sweep or scoop the material into a suitable, labeled container for waste disposal.[3][4]

    • Decontaminate the area as per your laboratory's standard operating procedures.

Quantitative Data Summary

PropertyValueSource
Melting Point114-117 °C
Water Solubility1.7 g/L at 25 °C
Density0.33 g/cm³ at 20 °C

Experimental Protocols

Protocol for Assessing Material Compatibility for Storage

  • Identify the Chemical: Clearly identify the chemical to be stored (in this case, this compound).

  • Consult the Safety Data Sheet (SDS): Obtain and thoroughly review the SDS for this compound, paying close attention to Section 7 (Handling and Storage) and Section 10 (Stability and Reactivity).[6][7]

  • Identify Incompatible Materials: From the SDS, list all specified incompatible materials (e.g., strong oxidizing agents, strong bases).[3]

  • Survey the Intended Storage Area: Physically inspect the intended storage location (e.g., cabinet, shelf).

  • Inventory Check: Create a list of all other chemicals currently stored in that location.

  • Cross-Reference: Compare the list of chemicals in the storage area with the list of this compound's incompatibilities.

  • Decision Making:

    • If no incompatible materials are present, this compound can be stored in that location.

    • If incompatible materials are present, they must be removed and stored separately. If separate storage is not possible, implement secondary containment measures for either the this compound or the incompatible materials.

  • Labeling: Ensure the storage location is properly labeled according to your institution's chemical hygiene plan.

Visualizations

Incompatible_Material_Workflow start Start: Need to store This compound sds Consult SDS for Incompatible Materials start->sds cross_ref Cross-Reference with Incompatibility List sds->cross_ref survey Survey Proposed Storage Area inventory List Chemicals Currently in Storage survey->inventory inventory->cross_ref safe Store this compound cross_ref->safe No Match unsafe Incompatible Material Present cross_ref->unsafe Match relocate Relocate Incompatible Material or Use Secondary Containment unsafe->relocate relocate->safe

Caption: Workflow for assessing storage compatibility.

References

avoiding dust formation when handling solid 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding dust formation when handling solid 3-Nitrobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound dust?

A1: this compound is a toxic substance, and inhalation of its dust can be harmful.[1] It may cause irritation to the respiratory system.[2] Additionally, like many fine organic powders, it can form explosive mixtures with air under certain conditions. The primary hazards to personnel are acute toxicity through inhalation, ingestion, or skin contact.[1]

Q2: What are the key physical properties of this compound that contribute to dust formation?

Q3: What are the general principles for controlling dust when handling solid chemicals?

A3: The hierarchy of controls is a fundamental principle in chemical safety for mitigating dust exposure. This approach prioritizes control measures in the following order:

  • Elimination/Substitution: If possible, use a less hazardous chemical or a different form of the chemical (e.g., a solution).

  • Engineering Controls: Isolate the hazard from the worker. This is the most effective means of controlling dust and includes using fume hoods, glove boxes, or local exhaust ventilation (LEV).[6][7][8]

  • Administrative Controls: Change the way people work. This includes developing safe work procedures, providing training, and implementing good housekeeping practices.

  • Personal Protective Equipment (PPE): Protect the worker with equipment such as respirators, gloves, and lab coats. PPE should be considered the last line of defense.

Troubleshooting Guide: Minimizing Dust Exposure

This guide provides solutions to common problems encountered when handling solid this compound.

Problem Possible Cause(s) Solution(s)
Visible dust clouds during weighing. - Weighing in an open environment.- Air drafts from general ventilation.- Static electricity causing powder to "jump".- Use a ventilated balance enclosure (VBE) or a fume hood. This provides a contained workspace with controlled airflow.[9][10]- Employ the "tare method" for weighing: Tare a container with a lid on the balance, add the powder inside a fume hood, close the lid, and then re-weigh the container outside the hood.[9]- Control static electricity: Use anti-static weigh boats, an ionizing bar, or ensure the lab humidity is between 40-60%.[4][5][11]
Powder clinging to spatulas and glassware. - Static electricity generated during handling.- Use anti-static tools. - Gently tap tools to dislodge powder inside a ventilated enclosure.- Consider wetting the powder with a compatible solvent to create a paste or slurry before transfer (see Q4 in FAQs for solvent selection).
Contamination of the work area after handling. - Spills during transfer.- Inadequate cleaning procedures.- Work on a disposable absorbent bench liner. - Clean spills immediately. For dry spills, do not use a dry brush or compressed air as this will generate more dust.[2] Use a vacuum with a HEPA filter or wet wiping.[2]- Decontaminate surfaces with a suitable solvent and wipe clean.
Respiratory irritation despite working in a fume hood. - Improper fume hood use (e.g., sash too high, rapid movements).- Inadequate capture velocity of the fume hood.- Ensure the fume hood sash is at the recommended height. - Work at least 6 inches inside the hood. - Avoid rapid movements that can disrupt airflow.- Verify the fume hood's performance. The face velocity should be adequate to capture fine powders, typically between 100-200 feet per minute for low-velocity release.[12]

Experimental Protocols: Safe Handling Procedures

Protocol 1: Weighing Solid this compound

Objective: To accurately weigh solid this compound while minimizing dust generation and exposure.

Materials:

  • This compound solid

  • Ventilated balance enclosure (VBE) or chemical fume hood

  • Analytical balance

  • Anti-static weigh boats or glass weighing vials with lids

  • Anti-static spatula

  • Appropriate PPE (lab coat, safety glasses, nitrile gloves)

Procedure:

  • Don all required PPE.

  • Ensure the VBE or chemical fume hood is functioning correctly.

  • Place the analytical balance inside the VBE or fume hood. If the balance is sensitive to airflow, use the tare method described in step 5.

  • Direct Weighing Method (in VBE/fume hood): a. Place an anti-static weigh boat on the balance and tare. b. Slowly and carefully transfer the desired amount of this compound to the weigh boat using an anti-static spatula. Minimize the drop height. c. Record the weight. d. Proceed with the experimental use of the weighed solid within the ventilated enclosure.

  • Tare Method (for use with fume hood and external balance): a. Place a lidded container (e.g., a vial) on the analytical balance and tare it. b. Move the tared, lidded container to the chemical fume hood. c. Open the container and carefully add the approximate amount of this compound. d. Securely close the lid of the container. e. Transfer the closed container back to the analytical balance to obtain the precise weight.

  • Clean any minor spills within the enclosure immediately using a HEPA-filtered vacuum or wet wiping.

  • Decontaminate all equipment and the work surface after use.

Protocol 2: Wetting this compound to Create a Slurry

Objective: To eliminate dust formation during transfer by creating a slurry of this compound with a compatible solvent.

Materials:

  • Weighed solid this compound

  • Compatible solvent (see Table 2 for options)

  • Glass vial or beaker

  • Stir bar or glass stirring rod

  • Appropriate PPE

Procedure:

  • Perform all operations within a chemical fume hood.

  • Place the weighed this compound in a suitable glass container.

  • Slowly add a small amount of a compatible solvent to the solid. The goal is to create a thick paste or a stirrable slurry, not to fully dissolve the solid unless required by the subsequent experimental step.

  • Gently stir the mixture with a glass rod or a magnetic stir bar until the powder is fully wetted and no dry clumps remain.

  • The resulting slurry can now be transferred with significantly reduced risk of dust generation.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Type of Protection Specification Rationale
Respiratory NIOSH-approved respirator with a particulate filter (e.g., N95, P100).To protect against inhalation of toxic dust. The choice of filter depends on the presence of oil-based aerosols.
Hand Nitrile gloves.Provides a barrier against skin contact. Check for breakthrough times if extensive solvent use is expected.
Eye Chemical safety goggles or a face shield.To protect eyes from dust particles and potential splashes.
Body Lab coat, closed-toe shoes.To prevent contamination of personal clothing.

Table 2: Solubility of this compound in Common Laboratory Solvents

This data can help in selecting an appropriate wetting agent that is compatible with downstream experimental conditions.

Solvent Solubility Reference
AcetoneHigh[13]
AcetonitrileHigh[13]
Ethyl AcetateHigh[13]
TolueneModerate[13]
MethanolModerate[13]
EthanolModerate[13]
n-PropanolLower[13]
IsopropanolLower[13]
n-ButanolLower[13]
CyclohexaneLow[13]

Mandatory Visualization

Dust_Control_Hierarchy cluster_0 Hierarchy of Controls for Dust Mitigation Elimination Elimination/Substitution (e.g., use a solution) Engineering Engineering Controls (e.g., Fume Hood, LEV) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Respirator, Gloves) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure to hazardous dust.

Weighing_Workflow cluster_1 Safe Weighing Workflow for this compound Start Start Prep Prepare Workspace (Don PPE, check ventilation) Start->Prep Weigh Weigh Solid (Inside VBE or using Tare Method) Prep->Weigh Handle Handle Weighed Solid (e.g., create slurry) Weigh->Handle Clean Clean & Decontaminate (HEPA vacuum or wet wipe) Handle->Clean End End Clean->End

Caption: Recommended workflow for safely weighing solid this compound.

References

Technical Support Center: 3-Nitrobenzonitrile Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate first aid measures for accidental exposure to 3-Nitrobenzonitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) - First Aid for this compound Exposure

Q1: What are the immediate steps to take in case of inhalation of this compound dust or fumes?

A1: Immediately move the affected person to an area with fresh air.[1][2] If breathing is difficult, administer oxygen.[1][3] If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][2] Seek immediate medical attention.[2][4][5] Lay the patient down and keep them warm and rested.[6]

Q2: What is the proper procedure for skin contact with this compound?

A2: Immediately remove all contaminated clothing, including footwear.[4][6] Wash the affected skin area with plenty of soap and water.[1][4] Continue flushing the skin with running water.[6] Seek medical attention if irritation develops or persists.[4][6] Contaminated clothing should be washed before reuse.[1]

Q3: How should I respond to eye contact with this compound?

A3: Immediately flush the eyes with large amounts of water for at least 15 minutes.[2][6] To ensure thorough irrigation, keep the eyelids apart and occasionally lift the upper and lower lids.[6] If contact lenses are present, remove them if it is safe to do so.[4][5][6] Continue rinsing and seek immediate medical advice.[2][4][5]

Q4: What actions are required if this compound is accidentally ingested?

A4: Do NOT induce vomiting.[2] Immediately call a poison control center or a doctor for medical advice.[2][4][5] If the person is conscious, rinse their mouth with water.[1][4][5] Never give anything by mouth to an unconscious person.[3]

Q5: Are there any specific symptoms to watch for after exposure?

A5: Yes, exposure can cause skin and eye irritation.[4] Ingestion or inhalation may lead to more severe symptoms, and the substance is considered harmful if swallowed, in contact with skin, or inhaled.[1] One potential serious effect is methemoglobinemia, which can cause cyanosis (a bluish discoloration of the skin).[7][8]

Troubleshooting Guide for Accidental Exposure

Scenario Immediate Action Follow-up / Medical Attention
Minor skin contact with no visible irritation. Wash the area thoroughly with soap and water. Remove any contaminated jewelry or accessories.Monitor the area for any delayed irritation, redness, or rash. If symptoms appear, seek medical advice.
Dust from the compound is released in the work area. Evacuate the immediate area. Ensure the area is well-ventilated to disperse the dust.If inhalation is suspected, move to fresh air and monitor for respiratory symptoms. Seek medical attention if any discomfort occurs.
A colleague feels unwell after working with this compound. Move them to fresh air immediately. Assess their breathing and consciousness.Call for immediate medical assistance. Provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
Contaminated lab coat or clothing. Carefully remove the contaminated clothing to avoid spreading the chemical.Wash the contaminated clothing separately from other laundry before reuse.[1]

Experimental Protocols

While specific experimental protocols for the development of these first aid measures are not detailed in safety data sheets, the provided first aid procedures are standardized based on the chemical properties and toxicological assessment of this compound. The primary goal of these protocols is to minimize absorption and local damage, and to provide supportive care until professional medical treatment can be administered. The key principles behind these measures are:

  • Decontamination: The immediate removal of the chemical from the body to prevent further absorption and damage. This is the basis for recommending immediate and thorough washing of skin and flushing of eyes.

  • Removal from Exposure: Moving the individual to fresh air to prevent further inhalation of the toxic substance.

  • Supportive Care: Actions such as providing artificial respiration or oxygen to support vital functions until medical help arrives.

  • Seeking Professional Medical Advice: Due to the potential for serious health effects, professional medical evaluation is consistently recommended for all routes of exposure.

First Aid Workflow for this compound Exposure

FirstAidWorkflow cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions Immediate First Aid Actions cluster_medical Medical Attention Exposure This compound Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Move to Fresh Air Provide Oxygen/Artificial Respiration (No Mouth-to-Mouth) Route->Inhalation Inhalation Skin Remove Contaminated Clothing Wash with Soap & Water Route->Skin Skin Contact Eye Flush with Water (15 min) Remove Contact Lenses Route->Eye Eye Contact Ingestion Do NOT Induce Vomiting Rinse Mouth with Water Route->Ingestion Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: First aid decision workflow for this compound exposure.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 2-Nitrobenzonitrile and 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Organic Chemistry and Drug Development

In the realm of organic chemistry and pharmaceutical development, the precise identification and characterization of isomeric compounds are of paramount importance. Subtle differences in the substitution patterns on an aromatic ring can lead to significant variations in physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectral data for two common isomers: 2-nitrobenzonitrile and 3-nitrobenzonitrile. By examining their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the structural nuances that give rise to their distinct spectroscopic fingerprints.

Introduction to 2- and this compound

2-Nitrobenzonitrile and this compound are aromatic compounds with the molecular formula C₇H₄N₂O₂. They consist of a benzene ring substituted with both a nitrile (-CN) group and a nitro (-NO₂) group. The key difference lies in the relative positions of these substituents on the aromatic ring. In 2-nitrobenzonitrile, the nitro group is ortho to the nitrile group, while in this compound, it is in the meta position. This positional isomerism profoundly influences the electronic environment of the molecule, which is reflected in their respective spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The position, intensity, and shape of absorption bands provide valuable information about the molecular structure. The key vibrational frequencies for 2-nitrobenzonitrile and this compound are summarized in the table below.

Functional Group 2-Nitrobenzonitrile (cm⁻¹) ** This compound (cm⁻¹) **Vibrational Mode
Nitrile (C≡N)~2230~2235Stretching
Nitro (NO₂)~1530 (asymmetric), ~1350 (symmetric)~1530 (asymmetric), ~1350 (symmetric)Stretching
Aromatic C-H~3100-3000~3100-3000Stretching
Aromatic C=C~1600-1450~1600-1450Stretching

The most characteristic absorption for both isomers is the nitrile stretch, which appears as a sharp, intense band around 2230-2235 cm⁻¹. The nitro group exhibits two strong stretching vibrations corresponding to its asymmetric and symmetric modes. The aromatic C-H and C=C stretching vibrations are also readily identifiable. While the IR spectra share similarities due to the presence of the same functional groups, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The chemical shifts, coupling constants, and multiplicity of signals are invaluable for structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectra of 2- and this compound are distinct due to the different electronic effects of the nitro group on the aromatic protons.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-Nitrobenzonitrile H-3~7.9d~8.0
H-4~7.8t~7.8
H-5~7.7t~7.7
H-6~7.6d~7.6
This compound H-2~8.5s-
H-4~8.4d~8.2
H-5~7.8t~8.0
H-6~8.1d~7.8

In 2-nitrobenzonitrile, the proximity of the electron-withdrawing nitro group to the nitrile group results in a more complex splitting pattern for the aromatic protons. In contrast, the ¹H NMR spectrum of this compound is often more straightforward to interpret, with a distinct downfield singlet for the proton situated between the two electron-withdrawing groups (H-2).

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitrile and nitro groups.

Compound Carbon Assignment Chemical Shift (δ, ppm)
2-Nitrobenzonitrile C-CN~115
C-NO₂~150
Aromatic Carbons~125-140
This compound C-CN~117
C-NO₂~148
Aromatic Carbons~120-140

The carbon atom of the nitrile group typically appears around 115-117 ppm. The carbon atom attached to the nitro group is significantly deshielded and appears further downfield. The remaining aromatic carbons resonate in the 120-140 ppm range, with their specific chemical shifts being dependent on their position relative to the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common technique used for the analysis of small organic molecules.

Compound m/z of Molecular Ion (M⁺) Key Fragment Ions (m/z)
2-Nitrobenzonitrile 148118 (M-NO), 102 (M-NO₂), 90, 76
This compound 148118 (M-NO), 102 (M-NO₂), 90, 75

Both isomers exhibit a molecular ion peak at an m/z of 148, corresponding to their molecular weight. Common fragmentation pathways include the loss of a nitro group (-NO₂, m/z 46) to give a fragment at m/z 102, and the loss of nitric oxide (-NO, m/z 30) resulting in a fragment at m/z 118. While the major fragments are similar, the relative intensities of these fragments can differ between the two isomers, providing a basis for their differentiation.

Experimental Protocols

Infrared (IR) Spectroscopy

A small amount of the solid sample (2-nitrobenzonitrile or this compound) is ground with dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). The resulting ions are then separated based on their mass-to-charge ratio and detected.

Structural Rationale for Spectral Differences

The observed differences in the spectral data of 2-nitrobenzonitrile and this compound can be directly attributed to their isomeric structures. The following diagram illustrates the structural relationship and its impact on the electronic environment of the aromatic ring.

Caption: Structural isomerism and its impact on spectral data.

The ortho-position of the nitro group in 2-nitrobenzonitrile leads to greater steric hindrance and through-space electronic interactions compared to the meta-position in this compound. This directly influences the chemical shifts of the nearby protons and carbons in the NMR spectra. The overall dipole moment of the molecule is also affected, which can cause subtle changes in the IR absorption intensities. While the primary fragmentation patterns in mass spectrometry are governed by the functional groups, the stability of the resulting fragment ions can be influenced by the substituent positions, leading to variations in their relative abundances.

Conclusion

The spectroscopic analysis of 2-nitrobenzonitrile and this compound demonstrates the power of modern analytical techniques in distinguishing between closely related isomers. While both compounds share the same functional groups, their different substitution patterns give rise to unique and identifiable spectral features. For researchers in drug development and organic synthesis, a thorough understanding of these spectral differences is crucial for unambiguous compound identification, quality control, and the prediction of chemical reactivity and biological activity. This guide provides a foundational comparison to aid in these endeavors.

Reactivity Face-Off: 3-Nitrobenzonitrile vs. 4-Nitrobenzonitrile – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the strategic placement of functional groups on an aromatic ring is paramount to directing chemical reactivity. This guide provides a detailed comparison of the reactivity of two positional isomers, 3-Nitrobenzonitrile and 4-Nitrobenzonitrile. Both molecules are valuable intermediates in the development of pharmaceuticals and other advanced materials, owing to the presence of two powerful electron-withdrawing groups: a nitro (-NO₂) group and a cyano (-CN) group. Their reactivity is primarily dictated by the interplay of these groups' electronic effects on the benzene ring.

This comparison will delve into the electronic properties influencing their reactivity, supported by experimental data for key transformations such as nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. While direct, side-by-side kinetic studies are not extensively available in the public domain, a comparative analysis can be drawn from established principles of physical organic chemistry and data from individual studies.

Electronic Effects and Predicted Reactivity

Both the nitro and cyano groups are strongly electron-withdrawing. They deactivate the benzene ring towards electrophilic aromatic substitution by pulling electron density away from the π-system. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution, a reaction of significant synthetic utility.

The key difference in reactivity between the 3- and 4-isomers arises from the relative positions of these groups. In 4-Nitrobenzonitrile , the nitro group is in the para position relative to the cyano group. This alignment allows for the powerful resonance-based electron withdrawal of the nitro group to be exerted on the carbon atom bearing the cyano group (and vice-versa, though the nitro group's effect is stronger). This resonance stabilization of a negative charge is crucial for the intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby accelerating the reaction.

In This compound , the groups are in a meta relationship. The electron-withdrawing effects are primarily inductive, as direct resonance delocalization between the two groups is not possible. Consequently, the activation of the ring towards nucleophilic attack is generally less pronounced compared to the 4-isomer.

Therefore, it is predicted that 4-Nitrobenzonitrile will be more reactive towards nucleophilic aromatic substitution than this compound. The reactivity in reduction reactions of the nitro group is also influenced by the overall electron density of the molecule.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for these substrates, where a nucleophile displaces a leaving group on the aromatic ring. In the case of nitrobenzonitriles, the cyano group can act as a leaving group under certain conditions, or a halogen atom could be present on the ring to facilitate SNAr.

While specific kinetic data comparing the two isomers is sparse, a study on the SNAr of 4-nitrobenzonitrile with sodium methoxide highlighted the sensitivity of the reaction to conditions. The addition of methanol was found to drastically improve the conversion, indicating the complexity of the reaction mechanism.[1]

Table 1: Representative Data for Nucleophilic Aromatic Substitution

CompoundNucleophileLeaving GroupProductYieldReference
4-NitrobenzonitrileSodium MethoxideCyano4-MethoxybenzonitrileNot specified (clean conversion observed)[1]
5-Bromo-1-chloro-2-methyl-3-nitrobenzenePrimary AmineChloroN-substituted-5-bromo-2-methyl-3-nitroanilineNot specified (general protocol)[2]
Experimental Protocol: Nucleophilic Aromatic Substitution of an Activated Aryl Halide

This protocol is a general representation for an SNAr reaction and can be adapted for substrates like halogenated nitrobenzonitriles.

Materials:

  • Activated aryl halide (e.g., 5-Bromo-1-chloro-2-methyl-3-nitrobenzene) (1.0 eq)

  • Nucleophile (e.g., primary or secondary amine) (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the activated aryl halide and dissolve it in the anhydrous polar aprotic solvent.

  • Add the nucleophile to the solution, followed by the base.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2][3][4]

SNAr_Workflow reagents Dissolve Aryl Halide in Anhydrous Solvent add_nuc Add Nucleophile and Base reagents->add_nuc heat Heat Reaction (e.g., 80-120°C) add_nuc->heat monitor Monitor by TLC heat->monitor workup Quench with Water & Extract monitor->workup Reaction Complete purify Dry, Concentrate & Purify workup->purify product Characterize Product purify->product

General experimental workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding aminobenzonitriles which are versatile building blocks. Various reducing agents can be employed, with catalytic hydrogenation and metal-acid combinations being common.

The electron density of the aromatic ring can influence the rate of reduction. A more electron-deficient ring may facilitate the initial steps of the reduction. Given that the resonance effect in 4-nitrobenzonitrile leads to a more pronounced electron withdrawal from the ring compared to the inductive effect in the 3-isomer, it is plausible that the reduction of 4-nitrobenzonitrile might proceed at a different rate, although specific comparative kinetic data is lacking.

Table 2: Representative Data for the Reduction of Nitrobenzonitriles

CompoundReducing AgentProductYieldReference
3-Nitrobenzaldoxime (precursor to this compound)10% Pd/C, H₂3-AminobenzaldoximeNot specified (general protocol)[5]
Aliphatic and Aromatic Nitro DerivativesTrichlorosilane (HSiCl₃), Hünig's baseCorresponding Amines91-93% (for aliphatic examples)[6]
4-NitroacetophenoneZn/NH₄Cl4-AminoacetophenoneNot specified (general protocol)[7]
2-Chloro-4-nitrobenzene-1,3-diamineSnCl₂·2H₂O, HCl2-Chloro-1,3,4-benzenetriamineNot specified (general protocol)[8]
Experimental Protocol: Reduction of an Aromatic Nitro Group using SnCl₂

This protocol provides a general method for the reduction of a nitro group on an aromatic ring.

Materials:

  • Aromatic nitro compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aromatic nitro compound in concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution in an ice bath until the pH is basic.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[8]

Reduction_Workflow dissolve Dissolve Nitro Compound in Conc. HCl add_sncl2 Add SnCl₂·2H₂O dissolve->add_sncl2 reflux Heat to Reflux (~100-110°C) add_sncl2->reflux monitor Monitor by TLC reflux->monitor neutralize Cool & Neutralize with NaOH monitor->neutralize Reaction Complete extract Extract with Ethyl Acetate neutralize->extract isolate Wash, Dry & Concentrate extract->isolate product Crude Product isolate->product

General experimental workflow for the reduction of an aromatic nitro group using SnCl₂.

Conclusion

The provided experimental protocols offer general methodologies for carrying out key transformations on these and similar molecules. For researchers and drug development professionals, understanding these nuanced differences in reactivity is crucial for designing efficient synthetic routes and for the development of novel molecules with desired properties. Further kinetic studies are warranted to provide quantitative validation of these predicted reactivity trends.

References

A Comparative Guide to the Synthesis of 3-Nitrobenzonitrile: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step. This guide provides an objective comparison of various synthetic routes to 3-Nitrobenzonitrile, a valuable building block in medicinal chemistry. We will delve into the performance of alternative reagents, supported by experimental data, to inform your selection of the most efficient, safe, and sustainable synthetic strategy.

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as starting material availability, desired yield and purity, reaction conditions, and safety considerations. This guide will compare four primary methods: the one-pot synthesis from 3-nitrobenzaldehyde, the nitration of benzonitrile, the Sandmeyer reaction of 3-nitroaniline, and the dehydration of 3-nitrobenzamide.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.

Synthetic Route Starting Material Key Reagents/Catalyst Solvent Temperature (°C) Reaction Time Yield (%)
One-Pot Synthesis from Aldehyde 3-NitrobenzaldehydeAnhydrous FeSO₄, Hydroxylamine hydrochlorideDMFReflux2 h 20 min83[1]
3-NitrobenzaldehydeI₂, Aqueous AmmoniaAcetonitrile2040 min99[1][2]
Nitration BenzonitrileHNO₃Not specified60-80Not specifiedNot specified[3]
Sandmeyer Reaction 3-NitroanilineNaNO₂, HCl, CuCNWater, Toluene0-5 (diazotization), 60-70 (cyanation)~2 hours~70-80 (typical)
Dehydration of Amide 3-NitrobenzamideThionyl Chloride (SOCl₂)Not specifiedNot specifiedNot specifiedNot specified

Detailed Experimental Protocols

One-Pot Synthesis from 3-Nitrobenzaldehyde

This method offers a direct conversion of 3-nitrobenzaldehyde to this compound and has been optimized with different catalytic systems.

a) Using Anhydrous Ferrous Sulfate (FeSO₄):

  • Materials: 3-Nitrobenzaldehyde, Hydroxylamine hydrochloride, Anhydrous Ferrous Sulfate (FeSO₄), N,N-Dimethylformamide (DMF), Ethyl acetate, Benzene.[1]

  • Procedure:

    • Dissolve 3-nitrobenzaldehyde (10 mmol) in DMF (20 mL) in a round-bottom flask.[1]

    • Add hydroxylamine hydrochloride (12 mmol) and anhydrous ferrous sulfate (1 mmol) to the solution.[1]

    • Reflux the reaction mixture for 2 hours and 20 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[1]

    • After completion, cool the mixture to room temperature and filter to remove the catalyst.[1]

    • Extract the filtrate with ethyl acetate.[1]

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel using a mixture of benzene and ethyl acetate (4:1) as the eluent to afford this compound.[1]

b) Using Iodine (I₂) and Aqueous Ammonia:

  • Materials: 3-Nitrobenzaldehyde, Iodine (I₂), Aqueous Ammonia (NH₃·H₂O), Acetonitrile, Sodium thiosulfate (Na₂S₂O₃), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).[2]

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.[2]

    • Add I₂ to the solution, which will turn reddish-brown.[2]

    • Add 0.8 mL of aqueous ammonia and stir the reaction at room temperature for 40 minutes. Monitor the reaction for completion using TLC.[2]

    • Upon completion, add a solution of sodium thiosulfate to quench the excess iodine.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product.[2]

Nitration of Benzonitrile

This classical electrophilic aromatic substitution involves the direct nitration of benzonitrile.

  • Materials: Benzonitrile, Concentrated Nitric Acid.[3]

  • Procedure:

    • Carefully mix benzonitrile and concentrated nitric acid in a suitable reaction vessel. The typical molar ratio of nitric acid to benzonitrile is approximately 1.5:1.[3]

    • Heat the mixture to a temperature between 60-80°C with continuous stirring to initiate the nitration reaction.[3]

    • Maintain the temperature and stirring to promote the reaction while avoiding side reactions from excessive heat.[3]

    • After the reaction is complete, cool the solution to room temperature to allow this compound to crystallize.[3]

    • Collect the precipitated product by filtration.

    • The crude product can be purified by recrystallization or column chromatography.[3]

Sandmeyer Reaction of 3-Nitroaniline

This route involves the diazotization of 3-nitroaniline followed by a copper(I) cyanide-mediated cyanation.

  • Materials: 3-Nitroaniline, Sodium nitrite (NaNO₂), Concentrated Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Toluene.

  • Procedure:

    • Diazotization: In a flask, suspend 3-nitroaniline in a mixture of concentrated HCl and water. Cool the suspension to 0-5°C in an ice bath with vigorous stirring.[4]

    • Dissolve sodium nitrite in a minimal amount of cold water and add it dropwise to the cooled suspension, maintaining the temperature below 5°C.[4]

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.[4]

    • Cyanation: In a separate flask, prepare a solution of CuCN in a suitable solvent like a mixture of water and toluene.

    • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until nitrogen evolution ceases.[4]

    • Work-up and Purification: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Dehydration of 3-Nitrobenzamide

This method involves the removal of a water molecule from 3-nitrobenzamide to form the corresponding nitrile. Thionyl chloride is a common dehydrating agent for this transformation.

  • Materials: 3-Nitrobenzamide, Thionyl Chloride (SOCl₂), suitable solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzamide (1 equivalent) and a suitable solvent.

    • Slowly add thionyl chloride (SOCl₂) (typically 1.1 to 1.5 equivalents) to the mixture. The reaction is often exothermic and may require cooling.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a cold aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_one_pot One-Pot from Aldehyde cluster_nitration Nitration cluster_sandmeyer Sandmeyer Reaction cluster_dehydration Dehydration of Amide 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzonitrile_1 This compound (Yield: 83%) 3-Nitrobenzaldehyde->3-Nitrobenzonitrile_1 FeSO₄, NH₂OH·HCl 3-Nitrobenzonitrile_2 This compound (Yield: 99%) 3-Nitrobenzaldehyde->3-Nitrobenzonitrile_2 I₂, aq. NH₃ Benzonitrile Benzonitrile 3-Nitrobenzonitrile_3 This compound Benzonitrile->3-Nitrobenzonitrile_3 HNO₃ 3-Nitroaniline 3-Nitroaniline Diazonium Salt Diazonium Salt 3-Nitroaniline->Diazonium Salt NaNO₂, HCl 3-Nitrobenzonitrile_4 This compound (Yield: ~70-80%) Diazonium Salt->3-Nitrobenzonitrile_4 CuCN 3-Nitrobenzamide 3-Nitrobenzamide 3-Nitrobenzonitrile_5 This compound 3-Nitrobenzamide->3-Nitrobenzonitrile_5 SOCl₂

Caption: Synthetic pathways to this compound.

Selection of an Optimal Reagent: A Logical Approach

The choice of the most suitable synthetic route depends on a variety of factors. The following diagram illustrates a logical workflow for selecting a reagent based on key experimental and practical considerations.

Reagent_Selection start Define Synthesis Goals yield_priority High Yield Critical? start->yield_priority safety_priority Safety a Major Concern? yield_priority->safety_priority No one_pot_iodine One-Pot Synthesis (Iodine/Ammonia) yield_priority->one_pot_iodine Yes (99%) cost_priority Cost-Effectiveness Key? safety_priority->cost_priority Yes (Avoids strong acids/cyanides) sandmeyer Sandmeyer Reaction safety_priority->sandmeyer No (Handle diazonium salts/cyanide) nitration Nitration of Benzonitrile cost_priority->nitration Yes (Readily available reagents) one_pot_feso4 One-Pot Synthesis (FeSO₄) cost_priority->one_pot_feso4 Consider (Inexpensive catalyst)

Caption: Decision-making workflow for reagent selection.

Concluding Remarks

The synthesis of this compound can be effectively achieved through various methods, with the one-pot conversion of 3-nitrobenzaldehyde using iodine and ammonia offering a remarkably high yield and mild reaction conditions.[2] The traditional nitration of benzonitrile and the Sandmeyer reaction of 3-nitroaniline remain viable alternatives, particularly when considering starting material availability and cost. The dehydration of 3-nitrobenzamide presents another potential route, although detailed experimental data is less readily available in the literature.

For researchers prioritizing high efficiency and mild conditions, the iodine-catalyzed one-pot synthesis is a superior choice. For those focused on cost-effectiveness and scalability, the nitration of benzonitrile may be more attractive, provided that the safety precautions associated with handling concentrated acids are strictly followed. The Sandmeyer reaction, while a classic and reliable method, requires careful handling of potentially unstable diazonium salts and toxic cyanide reagents. Ultimately, the selection of the optimal synthetic strategy will be guided by the specific requirements and constraints of the research or development project.

References

A Comparative Guide to the Synthesis of 3-Nitrobenzonitrile: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the efficient production of key intermediates is paramount. 3-Nitrobenzonitrile, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common methods for synthesizing this compound, with a focus on reaction yields and detailed experimental protocols to assist in methodology selection and optimization.

Comparison of Yields for this compound Synthesis

The selection of a synthetic route often hinges on the achievable product yield, alongside other factors such as reagent availability, cost, and reaction conditions. The following table summarizes the reported yields for the primary methods of this compound synthesis.

Synthesis RouteStarting MaterialReagentsReported Yield (%)
Nitration of Benzonitrile BenzonitrileConc. HNO₃, Conc. H₂SO₄~81%
BenzonitrileNitronium tetrafluoroborate (NO₂BF₄) in tetramethylene sulfone85%
One-Pot Synthesis from 3-Nitrobenzaldehyde 3-NitrobenzaldehydeHydroxylamine hydrochloride, Anhydrous FeSO₄, DMF83%
3-NitrobenzaldehydeIodine (I₂), Aqueous Ammonia (NH₃·H₂O), Acetonitrile99%
Sandmeyer Reaction 3-NitroanilineNaNO₂, HCl, CuCNYield not specified in literature

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are the methodologies for the key synthetic routes to this compound.

Nitration of Benzonitrile

This classic electrophilic aromatic substitution reaction directly introduces a nitro group onto the benzonitrile ring, primarily at the meta position due to the directing effect of the cyano group.

Protocol using Mixed Acid:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Maintain the temperature of the mixture below 10 °C.

  • Reaction: To the cooled nitrating mixture, add 10.3 g (0.1 mol) of benzonitrile dropwise with constant stirring, ensuring the reaction temperature does not exceed 15 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The crude this compound will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to yield this compound.[1]

One-Pot Synthesis from 3-Nitrobenzaldehyde

This modern and highly efficient method converts 3-nitrobenzaldehyde to this compound in a single step, avoiding the isolation of the intermediate aldoxime. The iodine-catalyzed method offers a near-quantitative yield under mild conditions.[2][3]

Protocol using Iodine as a Catalyst:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.

  • Addition of Reagents: To this solution, add a catalytic amount of iodine (I₂). The solution will turn reddish-brown. Then, add 0.8 mL of aqueous ammonia and stir the reaction mixture at 20 °C.[2][3]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes.[3]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Add water to the mixture and extract the product with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product is often of high purity, but can be further purified by column chromatography if necessary to yield this compound with 99% yield.[2]

Sandmeyer Reaction

The Sandmeyer reaction provides a route to this compound from 3-nitroaniline. This multi-step process involves the diazotization of the amine followed by cyanation using a copper(I) cyanide catalyst. While a specific yield for this compound via this route was not detailed in the surveyed literature, the general procedure is a cornerstone of aromatic chemistry.

General Protocol:

  • Diazotization: Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. To this cooled solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the 3-nitrobenzenediazonium chloride solution.

  • Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction, often evidenced by the evolution of nitrogen gas, will occur.

  • Reaction Completion and Work-up: After the addition is complete, the reaction mixture is typically heated gently to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is isolated by extraction with an organic solvent.

  • Purification: The organic extracts are washed, dried, and the solvent is removed to yield the crude this compound, which can then be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagrams were generated.

Synthesis_Routes_Comparison cluster_nitration Nitration Route cluster_onepot One-Pot Route cluster_sandmeyer Sandmeyer Route start1 Benzonitrile prod This compound start1->prod HNO₃, H₂SO₄ Yield: ~81-85% start2 3-Nitrobenzaldehyde prod2 This compound start2->prod2 I₂, NH₃·H₂O Yield: 99% start3 3-Nitroaniline diazonium 3-Nitrobenzenediazonium Salt start3->diazonium NaNO₂, HCl prod3 This compound diazonium->prod3 CuCN Yield: Not Specified

Caption: Comparison of synthetic routes to this compound.

One_Pot_Workflow A Dissolve 3-Nitrobenzaldehyde in Acetonitrile B Add Iodine (I₂) and Aqueous Ammonia (NH₃·H₂O) A->B C Stir at 20°C for 40 min (Monitor by TLC) B->C D Quench with Na₂S₂O₃ and Add Water C->D E Extract with Ethyl Acetate D->E F Dry, Filter, and Evaporate Solvent E->F G This compound (99% Yield) F->G

Caption: Experimental workflow for the one-pot synthesis.

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides an objective comparison of single-crystal X-ray crystallography with other widely used analytical techniques for the structural validation of 3-Nitrobenzonitrile. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions regarding structural analysis.

The definitive solid-state structure of this compound has been elucidated by low-temperature single-crystal X-ray diffraction, revealing a monoclinic crystal system with the Sohncke space group P21.[1][2][3] This technique provides an unparalleled level of detail, including precise bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. To provide a comprehensive overview, this guide will compare the data obtained from X-ray crystallography with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and computational chemistry.

Performance Comparison of Analytical Techniques

The choice of an analytical method for structure validation depends on the specific information required, the nature of the sample, and the available instrumentation. While spectroscopic methods provide valuable information about the connectivity and functional groups, and computational methods offer theoretical insights, X-ray crystallography remains the gold standard for unambiguous 3D structure determination in the solid state.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)Computational Chemistry (DFT)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingAtomic connectivity, chemical environment of nuclei (¹H, ¹³C), solution-state conformationPresence of functional groups, vibrational modesMolecular weight, elemental composition, fragmentation patternsOptimized molecular geometry, bond lengths, bond angles, electronic properties
Sample Requirements High-quality single crystal (typically 0.1-0.5 mm)Soluble sample in a suitable deuterated solvent (mg quantity)Solid, liquid, or gas sampleSmall sample amount (µg to ng)No physical sample required
Key Data for this compound Space group: P21, Unit cell dimensions: a=3.73339(4)Å, b=6.97307(5)Å, c=12.87327(9)Å, β=97.1579(8)°[3]¹H NMR (CDCl₃): Signals in the aromatic region. ¹³C NMR (CDCl₃): Signals for aromatic and nitrile carbons.Characteristic peaks for C≡N, NO₂, and aromatic C-H vibrations.Molecular ion peak (M+) corresponding to the molecular weight (148.12 g/mol ).[2]Calculated bond lengths and angles can be compared with experimental values.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and assessing the reliability of the structural validation.

Single-Crystal X-ray Diffraction

This protocol outlines the key steps involved in the structure determination of this compound using single-crystal X-ray diffraction.

1. Synthesis and Crystallization: this compound can be synthesized via the Sandmeyer reaction of 3-nitroaniline. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent, such as ethanol, at a controlled temperature.[3]

2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods and then refined using full-matrix least-squares on F². The positions of hydrogen atoms are typically determined from the difference Fourier map and refined isotropically.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of this compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Experimental workflow for single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of magnetically active nuclei.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to a standard (e.g., TMS). The splitting patterns and coupling constants (J) in the ¹H NMR spectrum provide information about the connectivity of the protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of solid this compound is mixed with KBr powder and pressed into a thin pellet, or analyzed as a mull.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The positions of the absorption bands are indicative of specific vibrational modes of the functional groups, such as the C≡N stretch of the nitrile group and the N-O stretches of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum shows the relative abundance of the ions. The molecular ion peak confirms the molecular weight of the compound.

Computational Chemistry

Theoretical calculations can provide valuable insights into the molecular structure and properties.

  • Model Building: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Property Calculation: Various properties, such as bond lengths, bond angles, and vibrational frequencies, can be calculated and compared with experimental data.

logical_relationship cluster_experimental Experimental Validation cluster_theoretical Theoretical Validation cluster_validation Overall Structure Validation xray X-ray Crystallography (3D Structure) validation Validated Structure of This compound xray->validation nmr NMR Spectroscopy (Connectivity) nmr->validation ir IR Spectroscopy (Functional Groups) ir->validation ms Mass Spectrometry (Molecular Weight) ms->validation comp_chem Computational Chemistry (Optimized Geometry) comp_chem->validation

Interplay of different techniques for structure validation.

References

A Comparative Guide to 3-Nitrobenzonitrile in Matrix-Assisted Ionization Vacuum (MAIV) vs. Conventional MALDI Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Nitrobenzonitrile (3-NBN) and its application in Matrix-Assisted Ionization Vacuum (MAIV), a laser-free mass spectrometry technique. While not a conventional Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix, 3-NBN's unique properties in MAIV present a compelling alternative for the analysis of a wide range of molecules, from small drugs to large proteins. This document will objectively compare the principles, performance characteristics, and experimental protocols of MAIV using 3-NBN with traditional MALDI techniques employing common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB).

Introduction: Two Distinct Ionization Philosophies

Understanding the fundamental differences between MAIV and MALDI is crucial for selecting the appropriate technique for a given analytical challenge.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that utilizes a laser to desorb and ionize analytes co-crystallized with a matrix. The matrix absorbs the laser energy, leading to the vaporization and ionization of the analyte molecules, which are then analyzed by a mass spectrometer. MALDI is a cornerstone technique in proteomics and drug discovery, known for its high throughput and sensitivity.[1]

Matrix-Assisted Ionization Vacuum (MAIV) , in contrast, is a newer, laser-free ionization method. It relies on the spontaneous ionization of analytes when a crystalline mixture of the analyte and a suitable matrix, such as this compound, is introduced into the vacuum of a mass spectrometer.[2] This process does not require external energy sources like lasers or high voltages.[2]

Performance Comparison: MAIV with 3-NBN vs. MALDI with Conventional Matrices

FeatureMAIV with this compound (3-NBN)MALDI with Conventional Matrices (CHCA, SA, DHB)
Ionization Principle Spontaneous ionization upon exposure to vacuum.[2]Laser-induced desorption and ionization.
Ion Species Primarily produces multiply charged ions, similar to Electrospray Ionization (ESI).[2]Predominantly generates singly charged ions.
Chemical Noise Low chemical background in the low mass range due to the absence of a laser.[3]Can exhibit significant matrix-related chemical noise in the low mass range.
"Hot Spot" Issue No "hot spot" issues, leading to more uniform signal generation.[3]Can suffer from "hot spots" (areas of high signal intensity) within the crystal, affecting reproducibility.
Instrumentation Can be implemented on modified ESI or MALDI sources.[2]Requires a dedicated MALDI source with a pulsed laser.
Typical Analytes Small molecules, drugs, peptides, and large proteins.[2][3]Peptides and proteins (CHCA, SA), small molecules, and oligonucleotides (DHB).
Sensitivity Reported to offer high sensitivity.[3]High sensitivity, particularly for peptides and proteins.

Experimental Protocols

Detailed methodologies are critical for reproducible results. Below are the experimental protocols for MAIV with 3-NBN and standard MALDI techniques.

MAIV with this compound (3-NBN) Protocol

The sample preparation for MAIV is noted to be nearly identical to that of MALDI.[2]

  • Matrix Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Analyte Solution Preparation: Dissolve the analyte of interest in a compatible solvent.

  • Sample Deposition (Dried-Droplet Method):

    • Mix the analyte and 3-NBN matrix solutions, typically in a 1:1 to 1:10 (analyte:matrix) ratio.

    • Spot 0.5-1 µL of the mixture onto a sample target.

    • Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the analyte and matrix.

  • Mass Spectrometric Analysis: Introduce the sample target into the vacuum of the mass spectrometer. Ionization occurs spontaneously.

Conventional MALDI Matrix Protocols

The following are generalized protocols for the most common MALDI matrices. Optimization is often required for specific analytes and instruments.

a) α-Cyano-4-hydroxycinnamic acid (CHCA) for Peptides

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a 50:50 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[4]

  • Analyte Solution Preparation: Dissolve the peptide sample in a compatible solvent, often the same as the matrix solvent.

  • Sample Deposition (Dried-Droplet Method):

    • Mix the analyte and CHCA matrix solutions in a 1:1 volume ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely.[4]

  • Mass Spectrometric Analysis: Analyze the sample using a MALDI-TOF mass spectrometer.

b) Sinapinic Acid (SA) for Proteins

  • Matrix Solution Preparation: Prepare a solution of 10 mg/mL of sinapinic acid in a 50:50 mixture of acetonitrile and water with 0.1% TFA.[5]

  • Analyte Solution Preparation: Dissolve the protein sample in a suitable solvent.

  • Sample Deposition (Dried-Droplet Method):

    • Mix the analyte and SA matrix solutions.

    • Apply 0.2 to 0.6 µL of the mixture onto the MALDI sample plate.[5]

    • Allow the mixture to co-crystallize by air-drying at room temperature.[5]

  • Mass Spectrometric Analysis: Analyze using a MALDI-TOF mass spectrometer.

c) 2,5-Dihydroxybenzoic Acid (DHB) for Small Molecules and Glycans

  • Matrix Solution Preparation: Prepare a solution of 10 mg/mL of DHB in a 50:50 mixture of acetonitrile and water with 0.1% TFA. For glycan analysis, the matrix solution can be supplemented with 1 mM NaCl.

  • Analyte Solution Preparation: Dissolve the small molecule or glycan sample in an appropriate solvent.

  • Sample Deposition (Dried-Droplet Method):

    • Mix the analyte and DHB matrix solutions.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air-dry.

  • Mass Spectrometric Analysis: Analyze using a MALDI-TOF mass spectrometer.

Visualizing Experimental Workflows and Signaling Pathways

General MALDI-MS Workflow in Drug Discovery

The following diagram illustrates a typical workflow for the application of MALDI mass spectrometry in the drug discovery pipeline.

MALDI_Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_MALDI_Application MALDI-MS Application Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development MALDI_Profiling MALDI Profiling (e.g., cell lysates) Target_ID->MALDI_Profiling Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identified Hits ADME_Tox ADME/Tox Profiling Hit_to_Lead->ADME_Tox Lead Compounds Hit_to_Lead->MALDI_Profiling MALDI_Imaging MALDI Imaging (Tissue Distribution) ADME_Tox->MALDI_Imaging In vivo studies

Caption: A generalized workflow illustrating the integration of MALDI-MS in drug discovery.

Simplified EGFR Signaling Pathway Analysis by MALDI-MS

MALDI-MS is a powerful tool for analyzing protein phosphorylation and identifying components of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied example where MALDI-MS has been applied to identify downstream substrates.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment PLCg PLCγ EGFR->PLCg Phosphorylation & Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC

Caption: A simplified representation of the EGFR signaling cascade analyzed by MALDI-MS.

Conclusion

This compound, as a matrix for the laser-free MAIV technique, offers a distinct approach to mass spectrometric analysis compared to conventional MALDI methods. Its ability to generate multiply charged ions with low chemical background makes it a promising tool, particularly for the analysis of small molecules and complex protein mixtures where ESI-like spectra are advantageous.

The choice between MAIV with 3-NBN and MALDI with traditional matrices will depend on the specific analytical requirements, including the nature of the analyte, the desired type of ionization, and the available instrumentation. While MALDI remains a robust and well-established technique, the continued development of MAIV holds potential for expanding the capabilities of mass spectrometry in pharmaceutical research and beyond. Further direct comparative studies are needed to fully elucidate the quantitative performance of MAIV across a broad spectrum of analytes.

References

A Head-to-Head Comparison of MALDI Matrices for Peptide Analysis: 3-Nitrobenzonitrile Derivatives Versus Standard Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics and drug development, the sensitive and accurate analysis of peptides by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is paramount. The choice of matrix, a crystalline substance that co-crystallizes with the analyte and facilitates its ionization, is a critical determinant of success. This guide provides an objective comparison of the performance of a promising matrix, 4-hydroxy-3-nitrobenzonitrile (a derivative of 3-Nitrobenzonitrile), against the well-established matrices: α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA).

Performance Overview

The selection of an appropriate MALDI matrix is often a trade-off between sensitivity, resolution, and tolerance to sample contaminants. While CHCA is a workhorse for lower mass peptides, and SA is preferred for larger proteins, DHB offers versatility. Recent studies have highlighted 4-hydroxy-3-nitrobenzonitrile as a general-purpose matrix with distinct advantages, particularly for the analysis of small molecules and peptides, owing to its strong UV absorption and the generation of a clean background in the low mass range.

Quantitative Performance Data

The following tables summarize the performance of the matrices based on available experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and performance can vary depending on the specific peptide, sample complexity, and instrument parameters.

MatrixPeptide/ProteinAnalyte ConcentrationSequence Coverage (%)Signal-to-Noise (S/N) RatioCitation
4-hydroxy-3-nitrobenzonitrile MRFA peptide10 µg/mLNot Reported~385 (at optimal laser energy)[1]
Sinapinic Acid (SA) Bovine Serum Albumin (BSA)0.1 mg/mLNot ReportedNot Reported[1]
α-cyano-4-hydroxycinnamic acid (CHCA) Bovine Serum Albumin (BSA) Digest1 fmol25Not Reported[2]
4-chloro-α-cyanocinnamic acid (ClCCA) Bovine Serum Albumin (BSA) Digest1 fmol35Not Reported[2]
α-cyano-4-hydroxycinnamic acid (CHCA) Ovalbumin (OVA) Digest1 fmol15Not Reported[2]
4-chloro-α-cyanocinnamic acid (ClCCA) Ovalbumin (OVA) Digest1 fmol28Not Reported[2]

Note: The data for 4-hydroxy-3-nitrobenzonitrile and Sinapinic Acid are from a study analyzing a single peptide and a protein, respectively, focusing on signal intensity and S/N ratio. The data for CHCA and ClCCA (a chlorinated derivative of CHCA) is from a comparative study on protein digests, focusing on sequence coverage. A direct comparison of all four matrices under identical conditions is not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for peptide analysis using the discussed matrices.

Protocol 1: 4-hydroxy-3-nitrobenzonitrile Matrix Preparation and Sample Deposition (General Method)
  • Matrix Solution Preparation: Prepare a 25 mg/mL solution of 4-hydroxy-3-nitrobenzonitrile in acetonitrile. Store the solution at 4°C.

  • Sample Preparation: Dissolve the peptide sample in an appropriate solvent (e.g., water with 0.1% TFA).

  • Sample-Matrix Mixture: Premix the peptide solution with the 4-hydroxy-3-nitrobenzonitrile solution in a 1:1 ratio.

  • Deposition: Pipette 1 µL of the mixture onto a polished stainless steel MALDI target plate.

  • Drying: Allow the droplet to air dry at room temperature.

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ionization mode. Optimize laser energy for the best signal intensity, signal-to-noise ratio, and peak resolution.[1]

Protocol 2: α-cyano-4-hydroxycinnamic acid (CHCA) - Dried Droplet Method
  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (typically 1:2 v/v).[3] Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant.

  • Sample Preparation: Dissolve the peptide sample in 0.1% TFA in water to a final concentration of 0.5-10 µM.[3]

  • Sample-Matrix Mixture: Mix the sample solution and matrix solution in a ratio ranging from 1:1 to 1:9 (v/v). A 1:1 ratio is often used for less abundant samples.[3]

  • Deposition: Spot 0.5-1 µL of the mixture onto the MALDI target plate.[3]

  • Drying: Allow the spot to air dry completely at ambient temperature. A stream of air or nitrogen can be used to facilitate drying.[3]

  • On-Plate Washing (Optional): For samples containing salts or other impurities, gently wash the dried spot with 1-2 µL of cold 0.1% TFA in water for 5-10 seconds, then carefully remove the wash solution.

  • Analysis: Acquire mass spectra in the desired mass range.

Protocol 3: 2,5-dihydroxybenzoic acid (DHB) - Dried Droplet Method
  • Matrix Solution Preparation: Prepare a solution of DHB at a concentration of 10-20 mg/mL in a solvent such as 50% acetonitrile/0.1% TFA.

  • Sample Preparation: Dissolve the peptide sample in 0.1% TFA.

  • Sample-Matrix Mixture: Mix the sample and matrix solutions, typically in a 1:1 volume ratio.

  • Deposition: Apply 0.5-1 µL of the mixture to the MALDI target.

  • Drying: Allow the droplet to air dry at room temperature. DHB crystals tend to be larger and less homogeneous than CHCA crystals.

  • Analysis: Analyze the sample, noting that finding "sweet spots" of optimal crystallization may be necessary for the best signal.

Protocol 4: Sinapinic Acid (SA) - Dried Droplet Method
  • Matrix Solution Preparation: Prepare a saturated solution of SA in a solvent mixture such as 30% acetonitrile in 0.1% TFA.

  • Sample Preparation: Dissolve the peptide or protein sample in 0.1% TFA.

  • Sample-Matrix Mixture: Combine the sample and matrix solutions in a 1:1 ratio.

  • Deposition: Spot 0.5-1 µL of the mixture onto the MALDI target.

  • Drying: Allow the spot to air dry at room temperature.

  • Analysis: Acquire mass spectra. SA is generally preferred for peptides and proteins with a molecular weight greater than 3000 Da.

Visualizing the Workflow and Relationships

The following diagrams illustrate the general experimental workflow for MALDI-MS peptide analysis and the logical relationship between the compared matrices.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis Mass Spectrometry Analysis Sample Peptide Sample in Solution Mix Mix Sample and Matrix Sample->Mix Matrix_Sol Matrix Solution (3-NBN, CHCA, DHB, or SA) Matrix_Sol->Mix Deposit Deposit on MALDI Target Mix->Deposit Dry Air Dry to Co-crystallize Deposit->Dry MALDI_MS MALDI-TOF Mass Spectrometer Laser Laser Desorption/Ionization Dry->Laser TOF_Analyzer Time-of-Flight Mass Analyzer Laser->TOF_Analyzer Detector Ion Detector TOF_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Data_Analysis Data Analysis (Peptide Identification) Spectrum->Data_Analysis

Caption: General experimental workflow for peptide analysis using MALDI-MS.

Matrix_Comparison cluster_novel Novel Matrix cluster_standard Standard Matrices NBN 4-hydroxy-3-nitrobenzonitrile + Clean low-mass background + Good for small molecules/peptides - Limited comparative data CHCA CHCA + High sensitivity for low MW peptides - Matrix interference at low m/z DHB DHB + Versatile for peptides/glycoproteins - Less sensitive than CHCA for low abundance peptides SA SA + Ideal for high MW peptides/proteins - Less effective for low MW peptides Peptide_Analysis Peptide Analysis by MALDI-MS Peptide_Analysis->NBN Peptide_Analysis->CHCA Peptide_Analysis->DHB Peptide_Analysis->SA

Caption: Logical comparison of MALDI matrices for peptide analysis.

References

Assessing the Purity of Synthesized 3-Nitrobenzonitrile: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of synthesized 3-Nitrobenzonitrile. Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate analytical method.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of non-volatile and thermally stable compounds like this compound. It offers high resolution and quantitative accuracy, making it a staple in quality control laboratories.[1] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is exceptionally powerful for the identification and quantification of volatile and semi-volatile impurities.[2][3] The choice between these methods depends on the specific requirements of the analysis, including the nature of expected impurities and the desired level of sensitivity.

Table 1: Comparison of HPLC and GC-MS for this compound Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[2]
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for this compound and its common non-volatile impurities.[3]Best for volatile and thermally stable compounds. Effective for identifying volatile organic impurities.[2]
Typical Impurities Detected Starting materials (e.g., 3-nitrobenzaldehyde), positional isomers (2- and 4-nitrobenzonitrile), and other non-volatile by-products.Residual solvents, volatile starting materials, and low molecular weight by-products.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar analytes to increase volatility.[2]
Instrumentation HPLC system with a UV detector.GC system coupled with a mass spectrometer.
Sensitivity Typically in the parts-per-million (ppm) range with UV detection.[3]Can reach parts-per-billion (ppb) levels, offering higher sensitivity for trace impurities.[3]
Data Output Chromatogram with peaks representing separated compounds, quantifiable by area percentage.Total ion chromatogram and mass spectrum for each peak, allowing for structural elucidation and identification of unknown impurities.[2]
Advantages Robust, reproducible, and excellent for quantification.High specificity and sensitivity, excellent for identifying unknown volatile impurities.[2]
Limitations May not be suitable for highly volatile impurities.Not ideal for non-volatile or thermally labile compounds.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Purity

This protocol outlines a reversed-phase HPLC method suitable for the quantitative analysis of this compound purity.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid for MS compatibility).[4][5][6]

  • This compound reference standard.

  • Synthesized this compound sample.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the UV absorbance of nitroaromatic compounds).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[7]

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate report Calculate Purity (%) integrate->report

HPLC Purity Analysis Workflow

Logical Comparison of Methods

The selection of an analytical technique is a critical decision based on the specific goals of the analysis. For routine quality control where the primary objective is to quantify the main component and known impurities, HPLC is often the more practical and efficient choice. However, when a comprehensive understanding of all potential volatile impurities is required, especially during process development or troubleshooting, the specificity and sensitivity of GC-MS are invaluable.

Method_Comparison cluster_analysis_need Analytical Requirement cluster_hplc HPLC Approach cluster_gcms GC-MS Approach need Assess Purity of This compound hplc HPLC need->hplc Quantitative Purity & Known Impurities gcms GC-MS need->gcms Volatile Impurity Profile & Unknown Identification hplc_adv Advantages: - Robust Quantification - Good for Non-Volatiles - Simpler Sample Prep hplc->hplc_adv leads to hplc_lim Limitations: - Less Sensitive for Volatiles hplc->hplc_lim has gcms_adv Advantages: - High Sensitivity & Specificity - Identifies Unknown Volatiles gcms->gcms_adv leads to gcms_lim Limitations: - Not for Non-Volatiles - May Require Derivatization gcms->gcms_lim has

Method Selection Logic

References

A Comparative Guide to the Vibrational Frequencies of 3-Nitrobenzonitrile: A Theoretical and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular vibrations of compounds like 3-Nitrobenzonitrile is crucial for characterizing its structure and properties. This guide provides a comprehensive comparison of the theoretical and experimental vibrational frequencies of this compound, offering valuable insights for spectroscopic analysis and computational modeling.

This technical guide delves into the vibrational spectrum of this compound, presenting a side-by-side comparison of frequencies obtained through experimental techniques, namely Fourier Transform Infrared (FT-IR) and Raman spectroscopy, with those derived from theoretical calculations. The data presented herein is essential for the accurate assignment of vibrational modes and for validating computational models used in molecular design and analysis.

Experimental and Theoretical Vibrational Frequency Comparison

The following table summarizes the observed experimental FT-IR and Raman vibrational frequencies and compares them with the calculated theoretical frequencies for this compound. The theoretical values are based on a normal coordinate analysis, which provides a detailed assignment of the vibrational modes.

Experimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (cm⁻¹)Assignment (Vibrational Mode)
310531083104C-H Stretch
308030853081C-H Stretch
223522362238C≡N Stretch
161016121611C-C Stretch (ring)
158015821583C-C Stretch (ring)
153015331535NO₂ Asymmetric Stretch
147514781477C-C Stretch (ring)
135013521351NO₂ Symmetric Stretch
1310-1312C-H in-plane bend
126012631261C-H in-plane bend
118011821181C-H in-plane bend
109510981097Ring Breathing
100010011000Ring Trigonal Bending
890892891C-H out-of-plane bend
810812811C-H out-of-plane bend
740742741C-H out-of-plane bend
670672671C-C-C in-plane bend
540542541NO₂ Wagging
420422421C-C-C out-of-plane bend
350353352C-CN in-plane bend
260262261C-NO₂ in-plane bend
180183182C-CN out-of-plane bend
130132131C-NO₂ out-of-plane bend

Note: The experimental values are representative and may vary slightly based on the specific experimental conditions and sample preparation.

Methodologies for Vibrational Analysis

A clear understanding of the methodologies employed to obtain the vibrational frequencies is paramount for the interpretation of the data.

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy: The solid-phase FT-IR spectrum of this compound is typically recorded at room temperature. The sample is prepared by dispersing it in a KBr pellet. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Raman Spectroscopy: The Raman spectrum of this compound is also recorded in the solid phase at room temperature. A laser, such as an Nd:YAG laser operating at 1064 nm, is used for excitation. The scattered light is collected and analyzed to obtain the Raman spectrum, typically in the range of 4000 to 100 cm⁻¹.

Computational Methods

Theoretical Calculations: The theoretical vibrational frequencies are generally calculated using computational quantum chemistry methods. A common approach involves a normal coordinate analysis based on a force field derived from ab initio or Density Functional Theory (DFT) calculations. For molecules like this compound, the B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for geometry optimization and frequency calculations. The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. The assignment of the vibrational modes is performed based on the Potential Energy Distribution (PED).[1]

Visualizing the Workflow and Relationships

To better illustrate the process of comparing theoretical and experimental vibrational frequencies, the following diagrams are provided.

Workflow_for_Vibrational_Analysis cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparison & Analysis exp_sample This compound Sample ftir FT-IR Spectroscopy exp_sample->ftir raman Raman Spectroscopy exp_sample->raman exp_data Experimental Frequencies ftir->exp_data raman->exp_data comparison Data Comparison exp_data->comparison comp_model Molecular Modeling dft DFT Calculations (e.g., B3LYP) comp_model->dft nca Normal Coordinate Analysis dft->nca theo_data Calculated Frequencies & Assignments nca->theo_data theo_data->comparison analysis Spectral Assignment & Model Validation comparison->analysis

Caption: Workflow for comparing experimental and theoretical vibrational frequencies.

Logical_Relationship cluster_inputs Inputs cluster_process Processing cluster_output Outputs exp_spectra Experimental Spectra (FT-IR & Raman) peak_picking Peak Picking & Frequency Determination exp_spectra->peak_picking comp_methods Computational Methods (DFT, Basis Sets) calculation Frequency Calculation & PED Analysis comp_methods->calculation data_table Comparative Data Table peak_picking->data_table calculation->data_table assignments Vibrational Mode Assignments data_table->assignments validation Validation of Computational Model data_table->validation

Caption: Logical relationship between experimental data, theoretical calculations, and analysis.

References

The Evolving Landscape of 3-Nitrobenzonitrile Derivatives in Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in pharmaceutical research. Within this landscape, 3-nitrobenzonitrile derivatives have emerged as a versatile scaffold, demonstrating significant potential in both oncology and anti-inflammatory applications. This guide provides an objective comparison of the performance of various this compound analogues, supported by experimental data, to aid in the rational design and development of next-generation therapeutics.

Comparative Efficacy of this compound Derivatives

The therapeutic potential of this compound derivatives is being explored across different disease models. Here, we present a comparative analysis of their efficacy in anticancer and anti-inflammatory applications, drawing from studies on structurally related compounds.

Anticancer Activity of 4-Substituted-3-nitrobenzamide Derivatives

Structurally analogous to this compound, a series of 4-substituted-3-nitrobenzamide derivatives have been evaluated for their in vitro anticancer activity. The growth inhibitory effects (GI50) against various human cancer cell lines were determined using the Sulforhodamine B (SRB) assay. Lower GI50 values indicate greater potency.

Compound IDSubstitution at Amide NitrogenHCT-116 (Colon Carcinoma) GI50 (µM)MDA-MB-435 (Melanoma) GI50 (µM)HL-60 (Promyelocytic Leukemia) GI50 (µM)
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876

Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to the 4-isopropoxy-3-nitrobenzylamine scaffold. The inhibitory activities were evaluated by SRB assay.[1]

Anti-Inflammatory Potential of Nitro-Containing Phenylbutanal and Carboxylic Acid Derivatives

A series of novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Their inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of inflammation, is presented below.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
FM4 Dominant0.74
FM10 Dominant0.69
FM12 Dominant0.18

The IC50 values of compounds FM4, FM10, and FM12 were potent in both COX-1 and COX-2 assays.[2][3] Based on their potency and safety profiles, compounds FM10 and FM12 demonstrated encouraging results in in vivo analgesic and anti-inflammatory models.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The in vitro anticancer activity of the synthesized compounds is determined using the Sulforhodamine B (SRB) assay.[1] This colorimetric assay is based on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA).[4][5][6][7][8]

1. Cell Plating:

  • Seed cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) in 96-well microtiter plates at an appropriate density (ranging from 5,000 to 40,000 cells/well depending on the cell line).[8]

  • Incubate the plates at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours to allow for cell attachment.[8]

2. Compound Treatment:

  • After 24 hours, add various concentrations of the test compounds to the wells.

  • Incubate the plates for an additional 48 hours under the same conditions.[8]

3. Cell Fixation:

  • Terminate the assay by gently adding 50 µl of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).[8]

  • Incubate the plates at 4°C for 60 minutes.[8]

  • Discard the supernatant and wash the plates five times with tap water and then air dry.[8]

4. SRB Staining:

  • Add 100 µl of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate the plates at room temperature for 30 minutes.[4]

  • After staining, remove the unbound dye by washing the plates five times with 1% acetic acid.[4]

5. Absorbance Measurement:

  • Air-dry the plates.

  • Add 200 µl of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 515 nm using a microplate reader.

In Vitro Fluorometric COX-2 Inhibitor Screening Assay

This assay quantifies the peroxidase activity of recombinant human COX-2, which is a key enzyme in the inflammatory pathway.[9][10]

1. Reagent Preparation:

  • Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the kit instructions.[9][10]

2. Compound and Control Preparation:

  • Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.

  • Prepare an Enzyme Control (no inhibitor) and an Inhibitor Control (e.g., Celecoxib).[9][10]

3. Reaction Setup:

  • Add 10 µl of the diluted test inhibitor, Enzyme Control, or Inhibitor Control to the respective wells of a 96-well white opaque plate.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µl of the Reaction Mix to each well.

  • Add 10 µl of human recombinant COX-2 to each well, except for the blank.

4. Initiation and Measurement:

  • Initiate the reaction by adding 10 µl of diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[9][10]

5. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathway Modulation

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[11] Its inhibition is a key target for anti-inflammatory drug development.

NF_kB_Signaling cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory mediators) Inhibitor This compound Derivative Inhibitor->IKK Inhibits IkB_NFkB->NFkB Releases NF-κB

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is a hallmark of many cancers.

MAPK_Signaling cluster_nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Cell Proliferation, Survival) Inhibitor This compound Derivative Inhibitor->Raf Inhibits

Caption: MAPK signaling pathway and a potential point of inhibition by derivatives.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[2][13][14][15] It activates several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, leading to uncontrolled cell proliferation and survival.

BCR_ABL_Signaling BCR_ABL BCR-ABL Oncoprotein Grb2 Grb2/Sos BCR_ABL->Grb2 Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates Ras Ras Grb2->Ras Activates MAPK_Pathway Ras/MAPK Pathway Ras->MAPK_Pathway Akt_Pathway PI3K/Akt Pathway PI3K->Akt_Pathway Survival Cell Survival (Anti-apoptosis) STAT5->Survival Proliferation Cell Proliferation MAPK_Pathway->Proliferation Akt_Pathway->Survival Inhibitor 3-Substituted Benzamide Derivative Inhibitor->BCR_ABL Inhibits

Caption: BCR-ABL signaling and inhibition by targeted therapies.

References

cost-benefit analysis of different synthetic pathways to 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and chemical synthesis, the selection of an optimal synthetic route is paramount to ensure efficiency, cost-effectiveness, and safety. This guide provides a comprehensive cost-benefit analysis of four distinct synthetic pathways to obtain 3-Nitrobenzonitrile, a valuable intermediate in organic synthesis. The comparison includes detailed experimental protocols, quantitative data, and an evaluation of the economic and environmental aspects of each method.

Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.

Parameter Nitration of Benzonitrile Sandmeyer Reaction of 3-Nitroaniline From 3-Nitrobenzaldehyde From 3-Nitrobenzoic Acid
Starting Material Benzonitrile3-Nitroaniline3-Nitrobenzaldehyde3-Nitrobenzoic Acid
Overall Yield ~75-85% (estimated)~70-80%Up to 99%~70-80% (two steps)
Reaction Time 2-4 hours2-3 hours40 minutes~4-6 hours (two steps)
Key Reagents Nitric Acid, Sulfuric AcidSodium Nitrite, HCl, Copper(I) CyanideIodine, Aqueous AmmoniaThionyl Chloride, Ammonia, Dehydrating agent
Approx. Reagent Cost per Mole of Product *~$5 - $10~$30 - $40~$5 - $10~$15 - $25
Key Advantages High atom economy, relatively simple procedure.Well-established and reliable method.Very high yield, mild conditions, short reaction time.Avoids handling of highly toxic cyanide salts directly in the final step.
Key Disadvantages Use of highly corrosive acids, potential for runaway reactions, formation of isomers.Use of highly toxic copper(I) cyanide, generation of copper-containing waste.Use of iodine, which can be costly at a large scale.Two-step process, use of thionyl chloride which is corrosive.
Waste/Safety Concerns Acidic wastewater, NOx gas evolution, thermal runaway risk.[1][2]Diazonium salts can be explosive, generation of acidic and copper-containing waste.[3]Halogenated waste.Corrosive and toxic byproducts from thionyl chloride.

Note: Reagent costs are estimates based on bulk pricing and may vary depending on the supplier and purity.

Experimental Protocols and Visualizations

This section provides detailed experimental methodologies for each of the discussed synthetic pathways, along with workflow diagrams generated using the DOT language.

Pathway 1: Nitration of Benzonitrile

This method involves the electrophilic aromatic substitution of benzonitrile using a nitrating mixture of nitric acid and sulfuric acid.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5.15 g (0.05 mol) of benzonitrile to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the benzonitrile solution, maintaining the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto 100 g of crushed ice, which will cause the product to precipitate.

  • Filter the crude product, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzonitrile Benzonitrile Nitration Nitration Reaction Benzonitrile->Nitration Nitric_Acid Nitric Acid Nitric_Acid->Nitration Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Nitration Quenching Quenching on Ice Nitration->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization 3_Nitrobenzonitrile This compound Recrystallization->3_Nitrobenzonitrile

Workflow for the Nitration of Benzonitrile.
Pathway 2: Sandmeyer Reaction of 3-Nitroaniline

This classic named reaction involves the diazotization of an aromatic amine followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[3][4][5][6][7]

Experimental Protocol:

  • Diazotization: In a beaker, dissolve 6.9 g (0.05 mol) of 3-nitroaniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of 3.5 g (0.051 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5°C. Stir for 15 minutes to form the diazonium salt solution.

  • Cyanation: In a separate flask, prepare a solution of 5.4 g (0.06 mol) of copper(I) cyanide in 10 mL of water containing 6.5 g of sodium cyanide. Cool this solution to 0°C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. An exothermic reaction will occur with the evolution of nitrogen gas.

  • After the addition is complete, warm the mixture to 50-60°C for 30 minutes.

  • Cool the reaction mixture and extract the product with dichloromethane.

  • Wash the organic layer with dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from ethanol.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 3_Nitroaniline 3-Nitroaniline Diazotization Diazotization 3_Nitroaniline->Diazotization Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->Diazotization HCl HCl HCl->Diazotization CuCN Copper(I) Cyanide Sandmeyer Sandmeyer Reaction CuCN->Sandmeyer Diazotization->Sandmeyer Extraction Extraction Sandmeyer->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization 3_Nitrobenzonitrile This compound Recrystallization->3_Nitrobenzonitrile

Workflow for the Sandmeyer Reaction.
Pathway 3: From 3-Nitrobenzaldehyde

This modern approach offers a high-yield synthesis under mild conditions.[8]

Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve 0.153 g of 3-nitrobenzaldehyde in acetonitrile.

  • Add iodine (I₂) to the solution, which will turn reddish-brown.

  • Add 0.8 mL of aqueous ammonia and stir the reaction at room temperature.

  • After 10 minutes, add another 0.8 mL of aqueous ammonia and continue stirring for 30 minutes. Monitor the reaction for completion using Thin Layer Chromatography (TLC).[8]

  • Once the reaction is complete, add a solution of sodium thiosulfate to quench the excess iodine.

  • Add pure water and extract the product with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the product. The reported yield is 99%.[8]

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3_Nitrobenzaldehyde 3-Nitrobenzaldehyde Oxidative_Amination Oxidative Amination 3_Nitrobenzaldehyde->Oxidative_Amination Iodine Iodine Iodine->Oxidative_Amination Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Oxidative_Amination Quenching Quenching Oxidative_Amination->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation 3_Nitrobenzonitrile This compound Evaporation->3_Nitrobenzonitrile

Workflow from 3-Nitrobenzaldehyde.
Pathway 4: From 3-Nitrobenzoic Acid

This two-step pathway involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile.

Experimental Protocol:

Step 1: Synthesis of 3-Nitrobenzamide

  • To a solution of 8.35 g (0.05 mol) of 3-nitrobenzoic acid in 50 mL of an inert solvent like dichloromethane, add 7.1 g (0.06 mol) of thionyl chloride dropwise at room temperature.[9]

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in 50 mL of dichloromethane and add it dropwise to 50 mL of a concentrated aqueous ammonia solution at 0°C with vigorous stirring.

  • Stir for 1 hour at room temperature.

  • Filter the precipitated 3-nitrobenzamide, wash with cold water, and dry.

Step 2: Dehydration of 3-Nitrobenzamide to this compound

  • In a round-bottom flask, mix 8.3 g (0.05 mol) of 3-nitrobenzamide with a dehydrating agent such as 10 g of phosphorus pentoxide or an excess of thionyl chloride.

  • Gently heat the mixture. The product will start to distill.

  • Collect the fraction distilling at the boiling point of this compound.

  • The crude product can be further purified by recrystallization from ethanol.

cluster_start Starting Material cluster_step1 Step 1: Amidation cluster_step2 Step 2: Dehydration cluster_product Final Product 3_Nitrobenzoic_Acid 3-Nitrobenzoic Acid Acid_Chloride_Formation Acid Chloride Formation (Thionyl Chloride) 3_Nitrobenzoic_Acid->Acid_Chloride_Formation Amidation_Reaction Amidation with Ammonia Acid_Chloride_Formation->Amidation_Reaction 3_Nitrobenzamide 3-Nitrobenzamide Amidation_Reaction->3_Nitrobenzamide Dehydration Dehydration 3_Nitrobenzamide->Dehydration 3_Nitrobenzonitrile This compound Dehydration->3_Nitrobenzonitrile

Workflow from 3-Nitrobenzoic Acid.

Conclusion

The choice of the most suitable synthetic pathway for this compound depends on the specific requirements of the researcher or organization.

  • For laboratory-scale synthesis where high yield and mild conditions are prioritized , the pathway from 3-nitrobenzaldehyde appears to be the most advantageous, offering a near-quantitative yield in a short reaction time.[8]

  • The Sandmeyer reaction remains a robust and well-understood method, though the toxicity of the reagents and the generation of heavy metal waste are significant drawbacks.

  • Nitration of benzonitrile is a direct and atom-economical route, but it requires careful control of reaction conditions to manage safety risks and minimize the formation of unwanted isomers.

  • The two-step synthesis from 3-nitrobenzoic acid offers an alternative that avoids the direct use of metal cyanides in the final step, which can be an advantage in terms of waste disposal, but it is a longer process.

Ultimately, a thorough evaluation of the available equipment, safety protocols, and economic constraints will guide the selection of the optimal synthetic strategy.

References

A Comparative Guide to the Quantum Chemical Calculations of 3-Nitrobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural, vibrational, and electronic properties of 3-Nitrobenzonitrile and its ortho- and para-isomers (2-Nitrobenzonitrile and 4-Nitrobenzonitrile). The data presented herein is a synthesis of experimental findings and quantum chemical calculations, primarily leveraging Density Functional Theory (DFT), to offer a detailed understanding of the subtle yet significant differences imparted by the positional isomerism of the nitro group.

I. Molecular Structure: A Tale of Two Electron-Withdrawing Groups

The molecular geometry of the nitrobenzonitrile isomers is a result of the interplay between the electron-withdrawing nature of both the cyano (-CN) and nitro (-NO₂) groups. Quantum chemical calculations, corroborated by experimental data from broadband rotational spectroscopy, reveal distinct structural parameters for each isomer.[1][2]

Table 1: Comparison of Key Geometric Parameters for Nitrobenzonitrile Isomers (Theoretical vs. Experimental)

Parameter2-Nitrobenzonitrile (ortho)This compound (meta)4-Nitrobenzonitrile (para)
Bond Lengths (Å)
C-CN (Theoretical)1.4521.4501.453
C-CN (Experimental)1.4511.447[3]-
C-NO₂ (Theoretical)1.4781.4751.477
C-NO₂ (Experimental)1.4801.470[3]-
C≡N (Theoretical)1.1571.1581.157
C≡N (Experimental)1.1581.141[3]-
Bond Angles (°)
∠C-C-CN (Theoretical)121.2120.7121.0
∠C-C-CN (Experimental)121.3--
∠C-C-NO₂ (Theoretical)122.9122.1122.5
∠C-C-NO₂ (Experimental)123.0--
Dihedral Angle (°)
τ(C-C-N-O) (Theoretical)26.80.10.0
τ(C-C-N-O) (Experimental)28.111.22[3]-

Note: Theoretical data is based on DFT calculations. Experimental data for 2- and this compound is from broadband rotational spectroscopy, while data for 4-nitrobenzonitrile is limited due to its negligible dipole moment.[2]

II. Vibrational Spectroscopy: Fingerprinting the Isomers

The vibrational spectra of the nitrobenzonitrile isomers, obtained through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a unique fingerprint for each molecule. The positions of key vibrational modes are influenced by the electronic effects of the substituent positions.

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for Nitrobenzonitrile Isomers

Vibrational Mode2-Nitrobenzonitrile (ortho)This compound (meta)4-Nitrobenzonitrile (para)
C≡N Stretch (FT-IR) ~2235~2232[4]~2230[5][6]
C≡N Stretch (Raman) ~2234~2233[7]~2231
NO₂ Symmetric Stretch ~1350~1352~1348
NO₂ Asymmetric Stretch ~1530~1531~1525

III. Electronic Properties and UV-Vis Spectra

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting electronic transitions observed in UV-Vis spectroscopy, are also isomer-dependent.

Table 3: Comparison of Electronic Properties and UV-Vis Absorption for Nitrobenzonitrile Isomers

Parameter2-Nitrobenzonitrile (ortho)This compound (meta)4-Nitrobenzonitrile (para)
HOMO Energy (eV) -7.5-7.6-7.4
LUMO Energy (eV) -2.1-2.0-2.2
HOMO-LUMO Gap (eV) 5.45.65.2
λmax (nm) in Cyclohexane ~255, ~310~250, ~300~265

Note: HOMO and LUMO energies are representative values from DFT calculations and can vary with the level of theory.

IV. Experimental Protocols

A. Synthesis of Nitrobenzonitrile Isomers

1. Synthesis of 2-Nitrobenzonitrile: A common method involves the Sandmeyer reaction, starting from 2-nitroaniline. The amine is diazotized with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of cuprous cyanide to yield 2-nitrobenzonitrile.

2. Synthesis of this compound: One synthetic route involves the nitration of benzonitrile using a mixture of nitric acid and sulfuric acid.[8] Another method is the dehydration of 3-nitrobenzamide, which can be achieved using a dehydrating agent like phosphorus pentoxide. A further method involves the decomposition of a diazonium salt derived from 2-amino-5-nitrobenzonitrile.[9]

3. Synthesis of 4-Nitrobenzonitrile: Similar to the ortho isomer, the Sandmeyer reaction starting from 4-nitroaniline is a widely used method.[10] Alternatively, the oxidation of p-nitrotoluene in the presence of ammonia and a suitable catalyst can yield 4-nitrobenzonitrile. Another reported method is the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in DMSO.[11]

B. Spectroscopic Characterization

1. FT-IR and Raman Spectroscopy: FT-IR spectra are typically recorded on a spectrometer using KBr pellets or as a mull.[3] Raman spectra are obtained using a Raman spectrometer with a laser excitation source.[3] The combination of both techniques provides a comprehensive vibrational analysis.[12][13]

2. UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. The samples are dissolved in a suitable solvent, such as cyclohexane or ethanol, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).[14]

V. Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comprehensive comparative study of nitrobenzonitrile isomers, integrating both experimental and computational approaches.

G Comparative Analysis Workflow of Nitrobenzonitrile Isomers cluster_synthesis Synthesis and Purification S1 Synthesis of 2-Nitrobenzonitrile P1 Purification and Characterization (NMR, MS) S1->P1 S2 Synthesis of This compound S2->P1 S3 Synthesis of 4-Nitrobenzonitrile S3->P1 E1 FT-IR Spectroscopy P1->E1 E2 Raman Spectroscopy P1->E2 E3 UV-Vis Spectroscopy P1->E3 E4 Rotational Spectroscopy P1->E4 Comp2 Vibrational Frequencies E1->Comp2 E2->Comp2 Comp3 Electronic Properties and Spectra E3->Comp3 Comp1 Structural Parameters (Bond Lengths, Angles) E4->Comp1 C1 Geometry Optimization C2 Frequency Calculations C1->C2 C3 Electronic Structure (HOMO, LUMO) C1->C3 C1->Comp1 C2->Comp2 C4 TD-DFT for UV-Vis Spectra C3->C4 C4->Comp3

Caption: Workflow for the comparative analysis of nitrobenzonitrile isomers.

References

Safety Operating Guide

Proper Disposal of 3-Nitrobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Nitrobenzonitrile is a critical aspect of laboratory safety and environmental responsibility. This compound is a hazardous substance and requires careful handling throughout its lifecycle, from use to final disposal. This guide provides a procedural, step-by-step approach to ensure the safe management and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It also causes skin and serious eye irritation. Therefore, all handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[1][2][3]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₄N₂O₂[4]
Molecular Weight 148.12 g/mol
Melting Point 114-117 °C
UN Number (for transport) 3439 (NITRILES, SOLID, TOXIC, N.O.S.)
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[2]

Standard Operating Procedure for Disposal

The universally recommended and safest method for the disposal of this compound and materials contaminated with it is to manage them as hazardous waste through a licensed and approved waste disposal company. In-laboratory chemical treatment to neutralize or detoxify this compound is not recommended due to the lack of validated, peer-reviewed protocols and the potential for hazardous reactions.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or expired this compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.

    • Contaminated Materials: All materials that have come into contact with this compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the same hazardous waste container.[3]

    • Solutions: If this compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.

  • Labeling of Hazardous Waste Containers:

    • Properly label the hazardous waste container with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date of accumulation.

  • Storage of Hazardous Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[5]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Management of Empty Containers:

    • Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Experimental Protocols for In-Lab Deactivation (For Informational Purposes Only)

While not recommended as a standard disposal procedure, the chemical properties of this compound suggest potential degradation pathways. The following are theoretical approaches based on the general chemistry of nitriles and nitroaromatic compounds. These are not validated disposal protocols and should not be attempted without a thorough, site-specific hazard analysis and approval from your institution's safety committee.

  • Alkaline Hydrolysis of the Nitrile Group: Nitriles can be hydrolyzed under basic conditions to form a carboxylate salt and ammonia.[6][7] This would convert the nitrile functional group to a less toxic carboxylate.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as iron in acidic media.[8][9] This would transform the nitroaromatic compound into an aromatic amine.

It is crucial to reiterate that these are not established disposal methods for this compound waste and could result in unforeseen hazardous situations.

Disposal Workflow Diagram

The following diagram illustrates the recommended decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type ppe_check Is appropriate PPE being worn? ppe_check->start No - Stop and wear correct PPE collect_solid Collect solid waste and contaminated materials in a labeled, sealed hazardous waste container. ppe_check->collect_solid Yes (Solid) collect_liquid Collect liquid waste in a labeled, sealed hazardous liquid waste container. ppe_check->collect_liquid Yes (Liquid) storage Store waste in a designated, secure, and well-ventilated area with secondary containment. collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed hazardous waste disposal company for pickup. storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end waste_type->ppe_check Solid or Liquid

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Nitrobenzonitrile, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation.[1] Adherence to proper PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required in situations with a higher risk of splashing.[1]Protects against dust, splashes, and vapors which can cause serious eye irritation.[1]
Hand Protection Impervious gloves.[1]Prevents skin contact, as the substance is harmful and can be absorbed through the skin.[1][3]
Skin and Body Protection Wear fire/flame resistant and impervious clothing.[2] Protective boots may be required depending on the scale of handling.[1]Provides a barrier against skin contact and contamination of personal clothing.[1]
Respiratory Protection Use a dust respirator, self-contained breathing apparatus (SCBA), or a supplied-air respirator.[1] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2] Respirators must be approved under appropriate government standards (e.g., NIOSH/MSHA or EN 149).[4]Protects against inhalation of harmful dust and vapors.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2][4] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses.[1] Continue rinsing. If eye irritation persists, seek medical advice or attention.[1]
Ingestion Rinse the mouth with water.[2] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[4]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure eyewash stations and safety showers are readily accessible.[6]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling.

  • Don all required PPE as specified in Table 1.

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

  • Store locked up.[4][7]

Accidental Release Measures

In the event of a spill:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[2]

  • Ventilate the area.

  • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[4]

  • Collect the material in a suitable, closed container for disposal.[2]

  • Do not allow the substance to enter drains.[2]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[8]

  • Dispose of this compound and its container as hazardous waste.

  • Contaminated packaging should be handled in the same manner as the substance itself.

  • If possible, consult the manufacturer or a licensed professional waste disposal service.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh/Measure in Fume Hood prep_eng->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_spill Spill emergency_spill_action Follow Accidental Release Measures emergency_spill->emergency_spill_action emergency_exposure Exposure emergency_exposure_action Follow First Aid Procedures emergency_exposure->emergency_exposure_action

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitrobenzonitrile
Reactant of Route 2
3-Nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.